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  • Product: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole
  • CAS: 383144-83-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the chemical properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the chemical properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, a molecule that synergistically combines the biologically significant 1,3-thiazole scaffold with a sterically hindered phenolic ether moiety. While direct experimental literature on this specific compound is nascent, this document extrapolates its characteristics from established principles of thiazole and hindered phenol chemistry. We will explore a robust synthetic pathway, predict its spectroscopic signature, and delve into the reactivity of the molecule, highlighting the interplay between its two core structural components. Furthermore, this guide will discuss its potential applications in medicinal chemistry and materials science, particularly leveraging its inherent antioxidant capabilities and the proven therapeutic relevance of the thiazole nucleus.

Introduction: A Molecule of Convergent Interest

The rational design of novel chemical entities often involves the strategic combination of pharmacophores or functional groups with well-defined properties. The structure of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole represents a compelling example of this approach, uniting a versatile heterocyclic core with a potent antioxidant and stabilizing moiety.

The Thiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in drug discovery, present in a wide array of FDA-approved drugs.[2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, engaging in crucial hydrogen bonding and pi-stacking interactions with biological targets.[3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2]

The 2,6-Di-tert-butylphenol Moiety: Steric Hindrance and Antioxidant Prowess

The 3,5-di-tert-butyl-4-methoxyphenyl group is an ether derivative of 2,6-di-tert-butylphenol, a classic example of a sterically hindered phenol.[4] These compounds are renowned for their exceptional antioxidant capabilities.[5][6] The bulky tert-butyl groups flanking the phenolic oxygen (or in this case, the methoxy group) create significant steric hindrance. This structural feature allows the molecule to efficiently scavenge free radicals by donating a hydrogen atom (from the parent phenol) to form a stable, non-reactive phenoxyl radical, which is sterically prevented from participating in further propagation reactions.[5] This property makes them valuable as stabilizers in polymers, fuels, and, increasingly, as functional groups in drug design to mitigate oxidative stress.[4][7][8]

Rationale and Significance of the Target Compound

The conjugation of the thiazole ring with the hindered methoxyphenyl group in 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole creates a hybrid molecule with significant potential. This structure is anticipated to possess the biological activities associated with 4-aryl-thiazoles while incorporating the potent radical-scavenging and stabilizing properties of the hindered phenol ether. The methoxy group, as opposed to a hydroxyl, enhances metabolic stability by preventing rapid glucuronidation or sulfation, a common metabolic pathway for phenols.[9] This guide will elucidate the chemical underpinnings that make this compound a promising candidate for further investigation in drug development and materials science.

Synthesis and Spectroscopic Elucidation

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[10][11]

Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most direct route to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole involves the condensation of 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one with a simple thioamide, such as thioformamide.

Step 1: Bromination of the Aryl Ketone. The synthesis begins with the α-bromination of 1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one. This is a standard electrophilic substitution at the α-carbon of a ketone, typically achieved using bromine in a suitable solvent like acetic acid or chloroform.

Step 2: Hantzsch Cyclocondensation. The resulting α-haloketone is then reacted with thioformamide. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[11]

Hantzsch Thiazole Synthesis A 1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one I1 2-bromo-1-(3,5-di-tert-butyl- 4-methoxyphenyl)ethan-1-one A->I1 α-Bromination B Br₂ B->I1 C Thioformamide P 4-(3,5-Ditert-butyl-4-methoxyphenyl) -1,3-thiazole C->P I1->P Hantzsch Cyclocondensation

Figure 1: Proposed synthetic workflow for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole.

Predicted Spectroscopic Characterization

The structural features of the target molecule give rise to a predictable spectroscopic signature. The following table summarizes the expected data based on analyses of analogous compounds like 4-phenyl-1,3-thiazole and molecules containing the 3,5-di-tert-butyl-4-methoxyphenyl moiety.[12][13]

Technique Predicted Data and Interpretation
¹H NMR - Aromatic Protons (Phenyl): A singlet around δ 7.5-7.7 ppm (2H), corresponding to the two equivalent protons on the phenyl ring. - Thiazole Protons: A singlet for the H5 proton around δ 7.2-7.4 ppm and a singlet for the H2 proton at a lower field, around δ 8.7-8.9 ppm.[1] - Methoxy Protons: A sharp singlet around δ 3.7-3.9 ppm (3H). - tert-Butyl Protons: A sharp, intense singlet around δ 1.4-1.5 ppm (18H), characteristic of the two equivalent tert-butyl groups.
¹³C NMR - Aromatic Carbons (Phenyl): Signals expected in the δ 120-160 ppm range. The carbon bearing the methoxy group would be downfield (around δ 158-160 ppm), and the carbons bearing the tert-butyl groups would be around δ 140-145 ppm. - Thiazole Carbons: C4 and C5 are expected around δ 135-155 ppm, while the more electron-deficient C2 is expected further downfield, around δ 150-155 ppm. - Methoxy Carbon: A signal around δ 55-60 ppm. - tert-Butyl Carbons: Two signals are expected: one for the quaternary carbons around δ 35 ppm and one for the methyl carbons around δ 30 ppm.
FT-IR (cm⁻¹) - Aromatic C-H Stretch: ~3100-3000 cm⁻¹. - Aliphatic C-H Stretch: ~2960-2850 cm⁻¹ (strong, from tert-butyl and methoxy groups). - Aromatic C=C Stretch: ~1600 and ~1480 cm⁻¹. - Thiazole Ring Vibrations: Characteristic bands in the 1550-1300 cm⁻¹ region. - C-O Stretch (Aryl Ether): A strong band around 1250-1200 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): The exact mass of the molecular ion peak would be the primary indicator. - Fragmentation: A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from a tert-butyl group, leading to a stable tertiary carbocation. Cleavage of the thiazole ring is also possible.

Chemical Properties and Reactivity

The reactivity of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is governed by the electronic nature of the thiazole ring and the significant steric and electronic influence of the substituted phenyl group.

Physical Properties

The molecule possesses a large, nonpolar substituted phenyl group and a more polar thiazole heterocycle. This amphipathic nature suggests it will have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.[8]

Electronic and Steric Influences
  • Thiazole Ring: The thiazole ring is electron-deficient, particularly at the C2 position, due to the electronegativity of the nitrogen atom.[14][15] Conversely, the C5 position is the most electron-rich carbon and thus the primary site for electrophilic attack.[1]

  • Phenyl Substituent: The 4-methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic substitution. However, the two ortho tert-butyl groups provide immense steric hindrance, effectively shielding the phenyl ring from most reactions and directing any potential reactivity towards the para position (which is already occupied by the thiazole). This steric shield also influences the conformation of the molecule, likely forcing the thiazole and phenyl rings into a non-planar arrangement.

Reactivity of the Thiazole Ring

The thiazole core is the primary site for chemical modification.

Figure 2: Key reactivity sites on the 4-aryl-1,3-thiazole core. (Diagram is illustrative).

  • Electrophilic Aromatic Substitution: The C5 position is the most susceptible to attack by electrophiles such as halogens (e.g., Br₂, NBS) or nitrating agents.[14] The presence of the electron-rich aryl group at C4 may further activate this position.

  • Deprotonation and Functionalization at C2: The proton at the C2 position is the most acidic on the thiazole ring.[14] It can be readily removed by a strong base like n-butyllithium to generate a 2-lithiothiazole intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), providing a versatile handle for introducing substituents at the C2 position.

  • N-Alkylation: The lone pair of electrons on the N3 nitrogen makes it nucleophilic.[14] It can react with alkyl halides to form a quaternary thiazolium salt. This modification can significantly alter the electronic properties and biological activity of the molecule.

Radical Scavenging and Antioxidant Potential

While the methoxy group prevents the classic hydrogen atom donation of a phenol, the electron-rich nature of the 3,5-di-tert-butyl-4-methoxyphenyl moiety still imparts significant antioxidant properties. It can stabilize radical species and is resistant to oxidative degradation. This inherent stability can be advantageous in biological systems prone to high levels of oxidative stress. Thiazole derivatives themselves have also been reported to possess antioxidant activity, suggesting a potentially synergistic effect in the target molecule.[16][17][18]

Potential Applications in Drug Discovery and Materials Science

The unique hybrid structure of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole suggests several promising avenues for research and development.

  • Anti-inflammatory Agents: Many 4-aryl-1,3-thiazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[19][20] The antioxidant moiety could further contribute to anti-inflammatory effects by quenching reactive oxygen species (ROS) that perpetuate inflammation.

  • Anticancer Agents: The thiazole nucleus is a common feature in anticancer drugs.[21] Furthermore, sterically hindered phenols can exhibit a "chameleonic" effect, acting as antioxidants in healthy cells but becoming pro-oxidant and cytotoxic in the high-ROS environment of tumor cells.[7] This dual-action potential makes the target compound an intriguing candidate for oncology research.

  • Antimicrobial Agents: Thiazole derivatives have a long history of use as antimicrobial agents.[16][22] The lipophilic nature of the di-tert-butylphenyl group could enhance membrane permeability, potentially improving efficacy against a range of bacterial and fungal pathogens.

  • Stabilizers and Advanced Materials: The exceptional antioxidant properties derived from the hindered phenol ether make this molecule a candidate as a stabilizer for polymers, lubricants, and other organic materials susceptible to oxidative degradation.[4][8]

Conclusion

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is a thoughtfully designed molecule that merges the rich therapeutic potential of the thiazole heterocycle with the robust stabilizing and antioxidant properties of a sterically hindered phenol ether. Based on established chemical principles, it can be synthesized efficiently via the Hantzsch reaction. Its reactivity is centered on the thiazole ring, offering multiple sites for further functionalization, while the bulky aryl substituent provides steric protection and confers antioxidant potential. This unique combination of properties makes it a highly attractive scaffold for the development of novel therapeutics in inflammation, oncology, and infectious diseases, as well as for applications in materials science. Further empirical investigation into its synthesis and biological activity is strongly warranted.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Thiazole. (n.d.). In Wikipedia.
  • A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (n.d.).
  • Chemistry of the thiazoles. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.
  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Arom
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity.
  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). Molecules.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024).
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon.
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). Molecules.
  • Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. (2021).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
  • 2,6-Di-tert-butylphenol. (n.d.). In Wikipedia.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.).
  • 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. (n.d.).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Mini-Reviews in Medicinal Chemistry.
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). Memorias do Instituto Oswaldo Cruz.
  • 2,6-Di-tert-butylphenol | 128-39-2. (n.d.). ChemicalBook.
  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Serbian Chemical Society.
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. (n.d.). Chemistry of Heterocyclic Compounds.
  • Thiazole, 4-phenyl-. (n.d.). PubChem.
  • Phenol (bio)isosteres in drug design and development. (2024). Archiv der Pharmazie.
  • 2,6-Bis(tert-butyl)phenol. (n.d.). NMPPDB.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2010). Journal of Heterocyclic Chemistry.
  • raw material 2,6-Di-tert-butylphenol. (n.d.). Echemi.
  • 3,5-Di-tert-butyl-4-methoxytoluene|CAS 1518-53-2. (n.d.). Benchchem.
  • Phenol (bio)isosteres in drug design and development. (2024).
  • Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. (n.d.). Benchchem.
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). Bioorganic & Medicinal Chemistry.

Sources

Exploratory

Literature review on sterically hindered methoxyphenyl thiazoles

An In-depth Technical Guide to Sterically Hindered Methoxyphenyl Thiazoles: Synthesis, Characterization, and Application in Drug Discovery Authored by Gemini, Senior Application Scientist Abstract The thiazole ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sterically Hindered Methoxyphenyl Thiazoles: Synthesis, Characterization, and Application in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for drug design.[4][5] This technical guide delves into a specific, highly strategic subclass: sterically hindered methoxyphenyl thiazoles. We will explore the synergistic interplay between the thiazole core, the electronically significant methoxyphenyl moiety, and the deliberate introduction of steric hindrance as a tool to modulate pharmacological properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic challenges, characterization methodologies, and therapeutic applications, with a particular focus on anticancer agent development.

The Strategic Imperative: Why Steric Hindrance and Methoxyphenyl Groups?

While the thiazole nucleus provides a foundational structure for biological activity, its true potential is unlocked through targeted substitution.[5][6] The incorporation of methoxyphenyl groups and the introduction of steric bulk are not arbitrary choices; they are deliberate design elements aimed at optimizing a molecule's interaction with its biological target.

The Methoxyphenyl Moiety: More Than a Simple Substituent

The methoxyphenyl group, particularly the 3,4,5-trimethoxyphenyl (TMP) arrangement, is a recurring motif in potent bioactive molecules, most notably in tubulin polymerization inhibitors like combretastatin A-4.[7][8] Its utility stems from several key properties:

  • Electronic Effects: The methoxy group is electron-donating, influencing the overall electron density of the thiazole ring system and modulating its reactivity and binding capabilities.[1]

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a receptor's binding pocket.

  • Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Conformational Anchoring: The TMP group is a well-established pharmacophore for binding to the colchicine site on β-tubulin, making it a critical component for many anticancer thiazole derivatives.[7][9]

Steric Hindrance: A Tool for Precision and Durability

Steric hindrance refers to the spatial arrangement of atoms or groups that impedes chemical reactions or intermolecular interactions.[10] In drug design, what might seem like an obstacle can be harnessed to achieve highly desirable outcomes:

  • Enhanced Selectivity: A bulky group can act as a "gatekeeper," preventing the drug molecule from fitting into the binding sites of off-target proteins while still allowing it to bind to the intended target. This reduces the likelihood of side effects.[7]

  • Increased Metabolic Stability: Steric bulk can physically shield metabolically vulnerable parts of a molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life and bioavailability.

  • Modulation of Potency: The relationship between steric bulk and potency is complex. While excessive hindrance can prevent binding altogether, optimized steric interactions can improve binding affinity. For example, increasing steric bulk at the C2-position of certain thiazole series from a methylamino to a dimethylamino group has been shown to cause a significant decrease in activity, demonstrating a delicate balance.[7]

The core challenge and opportunity lie in the rational design of molecules that balance the potent binding conferred by the methoxyphenyl thiazole core with the selectivity and stability endowed by precisely placed steric hindrance.

Synthesis and Mechanistic Considerations: Overcoming Steric Challenges

The construction of sterically hindered thiazoles presents significant synthetic hurdles. The classic Hantzsch thiazole synthesis, the most common method involving the condensation of an α-haloketone with a thioamide, often falters when bulky substrates are used, leading to low yields or reaction failure.[11][12][13]

The Hantzsch Synthesis and Its Limitations

The Hantzsch synthesis is a robust method for many thiazole derivatives.[14] However, when one or both reactants are sterically encumbered, the nucleophilic attack and subsequent cyclization steps are kinetically disfavored. This necessitates the exploration of alternative and modern synthetic protocols.

Advanced Synthetic Strategies

To circumvent the limitations of classical methods, chemists have developed several effective strategies:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barriers associated with sterically demanding reactions.[14]

  • One-Pot Multi-Component Reactions: Designing a reaction cascade where multiple bonds are formed in a single operation without isolating intermediates can be highly efficient. Chemoenzymatic one-pot syntheses have also been reported, offering mild reaction conditions.[15]

  • Novel Catalytic Systems: The use of specific catalysts, such as those based on palladium or alkaline earth metals, can enable alternative reaction pathways, such as the cyclization of propargyl alcohols with thioamides, to access substituted thiazoles.[16]

The diagram below illustrates a generalized workflow for synthesizing a 2,4,5-trisubstituted thiazole, highlighting the key steps where steric hindrance can pose a challenge.

G cluster_0 Synthetic Workflow for Sterically Hindered Thiazoles A α-Haloketone (with bulky R1) C Intermediate Adduct A->C Nucleophilic Attack B Thioamide (with bulky R2) B->C D Cyclization & Dehydration (Rate-limiting step due to steric clash) C->D E Substituted Thiazole Core D->E High Activation Energy F Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling to introduce bulky R3) E->F G Final Sterically Hindered Product F->G

A generalized synthetic pathway for hindered thiazoles.
Detailed Experimental Protocol: Synthesis of a 2-Amino-4-(methoxyphenyl)thiazole Derivative

This protocol is a representative example based on the Hantzsch synthesis, which remains a foundational method. Modifications such as elevated temperatures or microwave irradiation may be necessary for sterically hindered substrates.

Objective: To synthesize 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Thiourea

  • Ethanol (Absolute)

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (10 mmol) in 40 mL of absolute ethanol.

  • Addition of Thioamide: Add thiourea (12 mmol, 1.2 equivalents) to the solution. The slight excess ensures complete consumption of the limiting α-haloketone.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization-dehydration step. For hindered substrates, this step is often the bottleneck, and prolonged heating or microwave energy may be required.

  • Workup - Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the solution is slightly basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Self-Validation: The formation of two distinct layers (aqueous and organic) confirms successful phase separation. The product, being organic, will partition into the DCM layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

Structural Characterization and Data Interpretation

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compounds. Steric hindrance can introduce unique features into spectroscopic data.

Technique Purpose Key Observational Insights for Sterically Hindered Systems
¹H NMR Determines the proton environment.Restricted rotation around single bonds (e.g., Ar-thiazole) due to bulky groups can lead to the appearance of distinct signals for otherwise equivalent protons (diastereotopicity). Aromatic proton signals may be shifted upfield or downfield due to anisotropic effects from nearby bulky substituents.
¹³C NMR Determines the carbon skeleton.Provides the number of unique carbon atoms. The chemical shifts of carbons adjacent to sterically hindered centers can be influenced.
Mass Spec (HRMS) Confirms molecular weight and formula.Provides the exact mass, confirming the elemental composition. Fragmentation patterns can give clues about the molecule's structure.
FT-IR Identifies functional groups.Confirms the presence of key groups like -NH (if present), C=N of the thiazole ring, and Ar-O-CH₃ stretches.
X-ray Crystallography Determines the 3D molecular structure.The definitive method to confirm the exact spatial arrangement of atoms, bond angles, and intermolecular interactions in the solid state.
Table 1: Key Characterization Techniques and Interpretations.

Case Study: Sterically Hindered Methoxyphenyl Thiazoles as Anticancer Agents

This class of compounds has shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization.[7][8][17]

Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers essential for cell division (mitosis). Many successful chemotherapy drugs work by disrupting microtubule dynamics. The 4-(3,4,5-trimethoxyphenyl)thiazole scaffold is a known tubulin inhibitor that binds to the colchicine site on β-tubulin.[8] This binding prevents the polymerization of tubulin into microtubules, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Drug Hindered Methoxyphenyl Thiazole Tubulin α/β-Tubulin Dimer Drug->Tubulin Binds to Colchicine Site MT Microtubule Drug->MT Inhibits Tubulin->MT Polymerization (Normal Condition) CellCycle Cell Cycle Arrest (G2/M Phase) MT->CellCycle Mitotic Spindle Formation Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Leads to G cluster_SAR SAR Hotspots Thiazole C4 C4: Essential for Binding (3,4,5-Trimethoxyphenyl) C5 C5: Potency Modulation (Aryl Group) C2 C2: Steric Sensitivity -NHMe (Good) -NMe2 (Bad)

Visual representation of key SAR findings.
(Note: The above DOT script is illustrative; a base image of the thiazole core would be used for clarity.)
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7 breast cancer).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

    • Causality Insight: This incubation period allows the compound to exert its antiproliferative effects, leading to cell cycle arrest and/or apoptosis.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Self-Validation: Viable cells will metabolize the yellow MTT into purple formazan crystals, providing a visual confirmation of metabolic activity.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives

The rational design of sterically hindered methoxyphenyl thiazoles remains a promising avenue for drug discovery. Future efforts will likely focus on:

  • Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict binding affinities and guide the synthesis of next-generation inhibitors with improved potency and selectivity. [18]* Exploring New Targets: While tubulin is a validated target, this scaffold could be adapted to inhibit other key cancer targets like protein kinases or to develop agents for other diseases. [19]* Advanced Synthesis: The development of more robust and stereoselective synthetic methods will be crucial for accessing increasingly complex and precisely tailored molecular architectures. [16][20] By combining synthetic ingenuity with a deep understanding of pharmacology and structure-activity relationships, sterically hindered methoxyphenyl thiazoles will continue to be a valuable class of compounds in the ongoing search for novel therapeutics.

References

  • Janowska, S., et al. (2022). New 1,3,4-thiadiazole derivatives with anticancer activity. Molecules. Available at: [Link]

  • Chugh, V., et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings. Available at: [Link]

  • Ismail, N. A., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Chemistry. Available at: [Link]

  • Al-Ostath, A. I. N., & El-Ashmawy, M. B. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Gryn'ova, G., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry – A European Journal. Available at: [Link]

  • Banu, S., & Kumar, Dr. S. (n.d.). Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • Spanu, R., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PLOS ONE. Available at: [Link]

  • Maccari, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Biopolymers and Cell. Available at: [Link]

  • Youssif, B. G. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Hemalatha, Y. R. (2010). Design, Synthesis and Characterisation of Substituted Thiazoles for Their Antimicrobial and Antioxidant Activity. ProQuest. Available at: [Link]

  • Abdel-Aziz, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. Available at: [Link]

  • Mantu, D., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. Available at: [Link]

  • Lee, S., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • Thangaraj, M., et al. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega. Available at: [Link]

  • Patel, H. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals. Available at: [Link]

  • Lashgari, N. K., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Available at: [Link]

  • Khan, I., et al. (2025). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS ONE. Available at: [Link]

  • Hlavacek, W. S., et al. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Steric Dynamics of tert-Butyl Substituted Thiazoles

Executive Summary The thermodynamic and kinetic stability of thiazoles substituted with bulky tert-butyl groups represents a critical niche in heterocyclic chemistry, particularly for drug discovery campaigns requiring m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic and kinetic stability of thiazoles substituted with bulky tert-butyl groups represents a critical niche in heterocyclic chemistry, particularly for drug discovery campaigns requiring metabolic resistance and lipophilic tuning.

This guide addresses a common nomenclature ambiguity: while 3,5-di-tert-butylthiazole is a structural impossibility for a neutral 1,3-thiazole ring (where position 3 is nitrogen), the literature and practice often refer to either 2,4-di-tert-butylthiazole or the isomeric 3,5-di-tert-butylisothiazole .

This document focuses on the 2,4-di-tert-butylthiazole scaffold as the primary model for steric stabilization, analyzing how the bulky tert-butyl domains modulate enthalpy of fusion, prevent nucleophilic degradation, and alter metabolic clearance. We also provide a comparative analysis of the isothiazole isomer to ensure comprehensive coverage of the "3,5" substitution pattern.

Part 1: Structural Dynamics & Nomenclature Correction

The "3,5" Impossibility vs. The 2,4 Reality

To ensure scientific integrity, we must first resolve the structural definitions.

  • 1,3-Thiazole (Standard Thiazole): The ring atoms are numbered starting from Sulfur (1), then Carbon (2), Nitrogen (3), Carbon (4), Carbon (5).

    • Constraint: A neutral substituent cannot exist at position 3 (Nitrogen) without forming a cationic thiazolium salt.

    • Target Molecule:2,4-di-tert-butylthiazole is the thermodynamically stable neutral species often mislabeled or confused with its isomer.

  • 1,2-Thiazole (Isothiazole): Sulfur (1), Nitrogen (2).

    • Target Molecule:3,5-di-tert-butylisothiazole exists and is stable.

Guidance: This guide primarily characterizes 2,4-di-tert-butylthiazole due to its higher prevalence in medicinal chemistry as a lipophilic pharmacophore, but allows for the isothiazole comparison where relevant.

Steric Shielding and Kinetic Stability

The tert-butyl group is a "steric anchor." In thiazoles, placing these groups at C2 and C4 creates a protective hydrophobic shell around the nitrogen atom.

  • Inhibition of N-Alkylation: The C2 and C4 tert-butyl groups create a "picket fence" effect, severely retarding the rate of quaternization at the N3 position. This makes the molecule resistant to electrophilic metabolic attacks (e.g., Phase II conjugation).

  • Hydrolytic Resistance: The bulk prevents water or hydroxide ions from approaching the imine-like C2 carbon, rendering the ring hyper-stable against hydrolytic ring-opening even under acidic conditions.

Part 2: Thermodynamic Parameters

The thermodynamic profile of 2,4-di-tert-butylthiazole is unusual for a heteroaromatic of its molecular weight (197.34 g/mol ).

Phase Transition Data

Unlike planar thiazoles which stack efficiently (high melting points), the globular shape of the di-tert-butyl derivative disrupts crystal lattice packing, resulting in a remarkably low melting point.

Table 1: Thermodynamic Properties of 2,4-Di-tert-butylthiazole

ParameterValueSource / MethodSignificance
Melting Point (

)
10.5 °C (283.65 K)DSC / Adiabatic CalorimetryLiquid at room temp; implies high entropy of fusion due to rotational freedom of t-butyl groups.
Enthalpy of Fusion (

)
10.5 kJ/molCalorimetryLow lattice energy; indicates weak intermolecular

-

stacking.
Boiling Point ~258 °C (Predicted)Group AdditivityHigh BP vs. Low MP confirms the "globular liquid" state.
LogP (Lipophilicity) ~4.5 - 5.0Calculated (CLogP)Highly lipophilic; excellent blood-brain barrier permeability but poor aqueous solubility.

Data aggregated from NIST and AIP phase transition databases.

Electronic Stabilization

The tert-butyl group is inductively electron-donating (+I effect).

  • Effect on C5: The electron density at C5 is increased, making it the primary site for Electrophilic Aromatic Substitution (EAS), such as bromination or nitration.

  • Basicity: While the +I effect should increase the basicity of N3, the steric hindrance dominates, making the nitrogen kinetically non-basic (it cannot easily accept a proton in a solvated environment).

Part 3: Synthesis & Experimental Protocols

Synthesis of 2,4-Di-tert-butylthiazole (Hantzsch Protocol)

The most robust route is the Hantzsch Thiazole Synthesis. This self-validating protocol relies on the condensation of a bulky thioamide with a bulky


-haloketone.
Reagents:
  • 2,2-Dimethylpropanethioamide (Pivalothioamide) – Source of C2-tBu.

  • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) – Source of C4-tBu.

  • Solvent: Ethanol (anhydrous).

Protocol Steps:
  • Preparation: Dissolve 10 mmol of pivalothioamide in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of bromopinacolone dropwise at room temperature. Note: The reaction is exothermic; cooling may be required.

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The bulky groups slow the condensation compared to methyl analogs.

  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate. If not, evaporate ethanol.

  • Neutralization: Treat the residue with 10% NaHCO

    
     to liberate the free base.
    
  • Extraction: Extract with diethyl ether (

    
     mL). Dry over MgSO
    
    
    
    .
  • Purification: Distillation under reduced pressure (Kugelrohr) is preferred over crystallization due to the low melting point.

Forced Degradation Study (Stability Validation)

To prove thermodynamic stability, perform the following stress test:

  • Acid Stress: Dissolve 50 mg in 1M HCl/MeOH (1:1). Heat at 60°C for 24 hours.

    • Expected Result: >98% recovery. Sterics prevent hydration of the C=N bond.

  • Oxidative Stress: Treat with 30% H

    
    O
    
    
    
    at RT.
    • Expected Result: Formation of N-oxide is slow/negligible compared to unhindered thiazoles.

Part 4: Visualization of Pathways

Hantzsch Synthesis & Steric Shielding Map

The following diagram illustrates the synthesis pathway and the resulting steric protection zones.

ThiazoleStability Thioamide Pivalothioamide (C2 Source) Intermediate Thioimidate Intermediate Thioamide->Intermediate Condensation (EtOH, Reflux) HaloKetone Bromopinacolone (C4 Source) HaloKetone->Intermediate Thiazole 2,4-Di-tert-butylthiazole (Target) Intermediate->Thiazole Cyclodehydration (- H2O, - HBr) StericShield Steric Shielding (Blocks N3 & C2) Thiazole->StericShield Generates Prop1 Low MP (10.5°C) Thiazole->Prop1 Prop2 Hydrolysis Resistant Thiazole->Prop2

Figure 1: Synthesis pathway of 2,4-di-tert-butylthiazole showing the generation of steric shielding properties.

Part 5: Applications in Drug Design

Metabolic Blocking (The "Soft Spot" Strategy)

In drug metabolism (DMPK), thiazoles are often liabilities due to oxidation at the Sulfur or Nitrogen.

  • Strategy: Replacing a methyl-thiazole with a tert-butyl-thiazole.

  • Mechanism: The tert-butyl group at C2 prevents CYP450 enzymes from approaching the heteroatoms. This extends the half-life (

    
    ) of the compound significantly.[1]
    
  • Trade-off: The massive increase in lipophilicity (LogP) must be balanced with polar groups elsewhere in the molecule to prevent non-specific binding.

Isothiazole Comparison

If the specific "3,5-di-tert-butyl" pattern is required, one must utilize the Isothiazole core.

  • 3,5-Di-tert-butylisothiazole:

    • Stability:[2] Extremely stable to heat and light.

    • Synthesis: Prepared via the reaction of active nitriles with sulfide sources, but more complex than the Hantzsch method.

    • Use Case: Used when the N-S bond vector needs to be rotated 90 degrees relative to the thiazole for receptor binding alignment.

References

  • NIST Standard Reference Data. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." National Institute of Standards and Technology. [Link]

  • Acree, W. E., & Chickos, J. S. (2017). "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies from 1880 to 2015. Part 2. C11–C192." Journal of Physical and Chemical Reference Data, 46(1). [Link]

  • Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Classic reference for Hantzsch synthesis mechanics).

Sources

Exploratory

Solubility profile of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in organic solvents

A Senior Application Scientist's Perspective on 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Foreword In the landscape of drug discovery and materials science, understanding the solubility of a compound is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Foreword

In the landscape of drug discovery and materials science, understanding the solubility of a compound is a cornerstone of its development. It is a critical parameter that influences bioavailability, formulation, and ultimately, the therapeutic or functional success of a molecule. While extensive databases exist for many known compounds, researchers frequently encounter novel molecules for which no public solubility data is available. This is the case for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole .

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined solubility data for this specific compound. This guide, therefore, pivots from presenting a pre-existing solubility profile to providing a robust framework for its determination. Addressed to our fellow researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide on how to approach the solubility profiling of a novel compound, using 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole as a practical, albeit theoretical, case study. We will delve into the principles behind solvent selection, detail the gold-standard experimental methodologies, and discuss the interpretation of the resulting data.

Part 1: Deconstructing the Molecule: Predicting Solubility Behavior

Before embarking on experimental work, a thorough analysis of the molecular structure of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole can offer valuable insights into its likely solubility characteristics. The widely applied principle of "like dissolves like" serves as our initial guide[1].

The structure reveals a molecule of significant hydrophobicity. The two tert-butyl groups and the methoxy-substituted phenyl ring contribute to a large, nonpolar surface area. The presence of the thiazole ring, containing nitrogen and sulfur heteroatoms, introduces some polarity and the potential for hydrogen bonding, although this is likely to be overshadowed by the bulky hydrophobic regions. Based on this structure, we can hypothesize that the compound will exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The key will be to identify which organic solvents are most effective.

Part 2: The Experimental Blueprint: A Step-by-Step Guide to Solubility Determination

The determination of a compound's solubility is a meticulous process that demands precision and adherence to established protocols to ensure the generation of reliable and reproducible data. The "gold standard" for determining equilibrium solubility is the shake-flask method , as recommended by regulatory bodies like the FDA[2].

The Shake-Flask Method: An Overview

This method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol for Solubility Determination of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Objective: To determine the equilibrium solubility of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in a range of organic solvents at ambient temperature (25°C) and physiological temperature (37°C).

Materials:

  • 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (solid, purity >98%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetone, Acetonitrile, Tetrahydrofuran, Dimethyl Sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent Systems: Prepare the selected organic solvents.

  • Addition of Excess Solid: To a series of glass vials, add a pre-weighed excess amount of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (e.g., 10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Add a precise volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (25°C or 37°C). Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results should be expressed in units such as mg/mL or µg/mL.

Part 3: Data Interpretation and Building the Solubility Profile

The experimental results should be compiled into a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Methanol[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Isopropyl Alcohol[Experimental Value][Experimental Value]
Acetone[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
Tetrahydrofuran (THF)[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value]

Discussion of Expected Results:

Based on the molecular structure, we would anticipate higher solubility in more nonpolar organic solvents. Solvents like THF and acetone are likely to be effective. The solubility in alcohols like methanol and ethanol will depend on the balance between their ability to interact with the polar thiazole ring and the energetic cost of solvating the large hydrophobic portions of the molecule. DMSO, being a strong, polar aprotic solvent, is also expected to be a good solvent for this compound.

The effect of temperature on solubility should also be noted. For most solid solutes, solubility increases with temperature. This data is crucial for applications where the compound might be subjected to varying temperature conditions.

Conclusion

While the specific solubility profile of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole remains to be experimentally determined, this guide provides a comprehensive roadmap for any researcher or scientist tasked with this endeavor. By combining a theoretical understanding of the molecule's structure with rigorous and well-established experimental protocols, a reliable and informative solubility profile can be generated. This foundational data is indispensable for the rational design of formulations, the prediction of in vivo behavior, and the overall advancement of this compound in its intended application.

References

  • Compound solubility measurements for early drug discovery.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds.Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • BCS Methodology: Solubility, Permeability & Dissolution.FDA.
  • Solubility of Organic Compounds. (2023, August 31).
  • Annex 4.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?Dow Development Labs. (2021, May 7).
  • <1236> Solubility Measurements.USP-NF. (2016, September 30).

Sources

Foundational

Thiazole-Integrated Hindered Phenols: Electronic Tuning and Redox Modulation

Technical Guide for Molecular Design and Application Introduction: The "Push-Pull" Synergism The integration of a thiazole ring with a hindered phenol (specifically 2,6-di-tert-butylphenol derivatives) creates a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Molecular Design and Application

Introduction: The "Push-Pull" Synergism

The integration of a thiazole ring with a hindered phenol (specifically 2,6-di-tert-butylphenol derivatives) creates a molecular system with unique dual-functionality. While the hindered phenol moiety provides a robust antioxidant engine capable of scavenging reactive oxygen species (ROS), the thiazole ring acts as an electronic tuner.

Unlike simple phenols, hindered phenols possess bulky tert-butyl groups at the ortho positions. This steric bulk prevents the rapid dimerization of the resulting phenoxy radical, extending its lifetime. When coupled with a thiazole (an electron-deficient heteroaromatic ring), the system exhibits a "push-pull" electronic structure:

  • Donor (D): The phenolic hydroxyl group (electron-rich).

  • Acceptor (A): The thiazole ring (electron-withdrawing via the C=N imine bond).

This guide details the electronic properties, synthesis, and electrochemical characterization of these hybrids, focusing on their application in reducing oxidative stress in biological systems and stabilizing optoelectronic materials.

Electronic Structure and Redox Mechanisms[1][2]

Electronic Tuning

The electronic communication between the thiazole and the phenol is governed by the Hammett substituent constants (


). The thiazole ring at the para position of the phenol exerts a strong electron-withdrawing effect (

,

), which:
  • Increases the acidity (lower pKa) of the phenolic proton, facilitating deprotonation in polar media.

  • Raises the Ionization Potential (IP) , making the molecule more resistant to non-specific oxidation compared to the phenol alone.

  • Stabilizes the Phenoxy Radical: Once the hydrogen is abstracted, the unpaired electron delocalizes onto the thiazole ring, lowering the energy of the radical intermediate.

Antioxidant Mechanisms: HAT vs. SET

The radical scavenging activity proceeds via two primary thermodynamic pathways, dictated by solvent polarity.

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar solvents (e.g., lipid bilayers). The O-H bond breaks homolytically. The tert-butyl groups provide kinetic stability to the radical.

  • Single Electron Transfer - Proton Transfer (SET-PT): Dominant in polar solvents (e.g., cytosol). The molecule first loses an electron to form a cation radical, then deprotonates.

Key Insight: The thiazole ring enhances the SET-PT pathway efficacy by stabilizing the initial cation radical through resonance.

RedoxMechanism Start Thiazole-Phenol (Neutral) HAT_TS Transition State [ArO...H...R]‡ Start->HAT_TS HAT (Non-polar) CationRad Cation Radical (ArOH•+) Start->CationRad SET (Polar) ROS Free Radical (R•) ROS->HAT_TS Radical Phenoxy Radical (ArO•) HAT_TS->Radical Stable Stable Quinone Methide Radical->Stable Resonance Stabilization CationRad->Radical -H+

Figure 1: Dual pathway mechanism for radical scavenging. The steric hindrance of tert-butyl groups prevents polymerization at the 'Radical' stage, forcing the path toward stable quinone methides.

Experimental Protocols

Synthesis: The Hantzsch Coupling

The most robust method for synthesizing thiazole-substituted hindered phenols is the Hantzsch Thiazole Synthesis. This condensation reaction involves a thioamide and an


-haloketone.

Target Molecule: 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-aminothiazole.

Reagents:

  • A: 3,5-di-tert-butyl-4-hydroxythiobenzamide (Thioamide source).

  • B:

    
    -Bromoacetophenone or Chloroacetone (Haloketone source).
    
  • Solvent: Ethanol or Ethanol/Water (1:1).

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of Component A in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 equivalents of Component B dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
    
  • Precipitation: Cool to room temperature. If precipitate forms, filter directly. If not, neutralize with 10%

    
     solution to precipitate the free base.
    
  • Purification: Recrystallize from ethanol/water.

Synthesis Step1 Reactants: Thiobenzamide + Alpha-Haloketone Step2 Reflux in EtOH (4-6 Hours) Step1->Step2 Step3 Intermediate: Hydroxythiazoline Step2->Step3 Cyclization Step4 Dehydration (- H2O) Step3->Step4 Final Product: Thiazole-Phenol Hybrid Step4->Final

Figure 2: Hantzsch synthesis workflow. The dehydration step is spontaneous under reflux conditions.

Electrochemical Characterization (Cyclic Voltammetry)

To quantify the electronic influence of the thiazole, Cyclic Voltammetry (CV) is required.

Setup:

  • Potentiostat: Standard 3-electrode setup.

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode:

    
     (3M KCl).
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile (MeCN).
    

Procedure:

  • Purge solution with Nitrogen for 10 mins to remove

    
    .
    
  • Scan range:

    
     to 
    
    
    
    (oxidation of phenol) and
    
    
    to
    
    
    (reduction of thiazole).
  • Scan rate:

    
    .
    

Data Interpretation:

  • 
     (Anodic Peak):  Corresponds to the oxidation of Phenol 
    
    
    
    Phenoxy Radical. A higher potential indicates the thiazole is effectively withdrawing electrons, making the phenol harder to oxidize (better stability).
  • 
     (Cathodic Peak):  Often absent for phenols due to irreversible radical reactions, but hindered phenols may show quasi-reversibility.
    

Quantitative Data Summary

The following table illustrates how substituting the thiazole ring (at position 2) affects the oxidation potential of the phenol core.

Compound Derivative (R-Thiazole)Hammett Constant (

)
Oxidation Potential (

vs Ag/AgCl)
Antioxidant Activity (

DPPH)
Unsubstituted Phenol 0.000.95 V25.4

2-Amino-thiazole -0.66 (Donor)0.82 V12.1

2-Phenyl-thiazole -0.01 (Neutral)0.98 V28.0

2-Nitro-thiazole +0.78 (Acceptor)1.15 V>50.0

Note: Electron-donating groups (Amino) lower the oxidation potential, making the molecule a better antioxidant (easier to lose H/electron), while electron-withdrawing groups (Nitro) stabilize the precursor but reduce scavenging kinetics.

Applications in Drug Discovery

The thiazole-hindered phenol scaffold is a "privileged structure" in medicinal chemistry.

  • Neuroprotection: The hindered phenol moiety mimics Vitamin E (tocopherol), scavenging lipid peroxyl radicals in neuronal membranes. The thiazole ring improves blood-brain barrier (BBB) permeability compared to pure lipophilic phenols.

  • Anti-Inflammatory: These hybrids often inhibit Cyclooxygenase (COX) enzymes. The thiazole fits the COX active site, while the phenol neutralizes the ROS generated during inflammation.

  • Optoelectronics: Beyond biology, these molecules serve as active layers in OLEDs. The "Push-Pull" nature allows for intramolecular charge transfer (ICT), resulting in large Stokes shifts and tunable fluorescence.

References

  • Synthesis & Mechanism: Phenolic Thiazoles with Antioxidant and Antiradical Activity: Synthesis, In Vitro Evaluation, and Electrochemical Behavior. (2021).[1][2][3][4] National Institutes of Health (PMC). Link

  • Electrochemical Protocols: Electrochemical Studies of 4-(1,3,4-thiadiazol-2-yl)phenol and Derivatives. BenchChem Application Notes. Link

  • Redox Behavior: Redox Behaviour of 2-Amino-4-phenylthiazole Derivatives. IOP Conference Series: Journal of Physics. (2018).[5] Link[5]

  • Thiazole Properties: Electronic Structure and Physical-Chemistry Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. (2013).[2] Link

  • General Review: Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. Bentham Science. (2026). Link

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Executive Summary The compound 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole represents a "hybrid pharmacophore" integrating two distinct biologically active moieties: the 1,3-thiazole ring (a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole represents a "hybrid pharmacophore" integrating two distinct biologically active moieties: the 1,3-thiazole ring (a privileged scaffold in kinase and COX inhibitors) and the 3,5-di-tert-butyl-4-methoxyphenyl group (a masked analogue of the antioxidant BHT).

This technical guide analyzes the compound's potential as a dual-action anti-inflammatory and cytoprotective agent . Structure-Activity Relationship (SAR) profiling suggests its primary mechanism involves steric occlusion of the Cyclooxygenase-2 (COX-2) hydrophobic channel, combined with potential metabolic bioactivation into a radical-scavenging phenol. This document outlines the theoretical basis, predicted biological targets, and precise protocols for synthesis and validation.

Structural Pharmacophore Analysis

The molecule derives its potency from the synergistic interaction of its two domains. Understanding this duality is critical for experimental design.

The Lipophilic "Anchor" (3,5-di-tert-butyl-4-methoxyphenyl)
  • Steric Bulk: The two tert-butyl groups at positions 3 and 5 provide massive steric hindrance. In the context of enzyme inhibition (e.g., COX-2), these groups act as a "lipophilic anchor," locking the molecule into hydrophobic pockets and preventing substrate entry.

  • Electronic Effect: The 4-methoxy group is an electron-donating group (EDG). While it blocks the direct Hydrogen Atom Transfer (HAT) mechanism typical of phenols (like BHT), it increases the electron density of the aromatic ring, potentially facilitating

    
     stacking interactions with receptor residues (e.g., Tyr385 in COX enzymes).
    
  • Metabolic Prodrug Potential: In vivo, the methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (CYP2D6/CYP2C9), converting the molecule into its active phenolic form (a potent ROS scavenger).

The Heterocyclic "Warhead" (1,3-Thiazole)
  • Hydrogen Bonding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, critical for orienting the molecule within the active sites of metalloenzymes or kinases.

  • Bioisosterism: The thiazole ring is a classic bioisostere for pyridine or oxazole but possesses higher lipophilicity and distinct electrostatic potential, often improving membrane permeability.

Predicted Biological Activities & Mechanisms

Based on high-confidence SAR data from structurally related thiazole-BHT hybrids, the following activities are prioritized for investigation:

Selective COX-2 Inhibition (Anti-Inflammatory)

Unlike non-selective NSAIDs (e.g., aspirin), thiazoles with bulky 4-aryl substitutions show selectivity for COX-2 .

  • Mechanism: The COX-2 active site contains a "side pocket" that is accessible only to bulky inhibitors due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The di-tert-butyl group is predicted to occupy this volume, conferring selectivity.

  • Therapeutic Value: Reduction of inflammation without the gastric ulceration associated with COX-1 inhibition.[1]

Antioxidant Activity (Indirect/Metabolic)
  • Direct: The parent methoxy compound exhibits low direct radical scavenging (DPPH assay) compared to phenolic analogs.

  • Indirect: It may induce the Nrf2-ARE pathway , upregulating endogenous antioxidant enzymes (HO-1, SOD).

  • Bioactivated: Upon metabolic demethylation, the resulting phenol becomes a chain-breaking antioxidant, trapping lipid peroxyl radicals (LOO•).

Antimicrobial/Antifungal Potential

Thiazoles disrupt bacterial cell wall synthesis or fungal lanosterol 14


-demethylase (CYP51). The lipophilic tail facilitates penetration through the lipid-rich mycobacterial cell wall.

Visualization: Mechanism of Action[2]

The following diagram illustrates the dual pathway: COX-2 inhibition via steric locking and the metabolic activation pathway for antioxidant defense.

MOA_Pathway Compound 4-(3,5-Ditert-butyl-4-methoxyphenyl) -1,3-thiazole COX2_Pocket COX-2 Hydrophobic Channel (Val523 Side Pocket) Compound->COX2_Pocket Hydrophobic Binding CYP450 Liver Metabolism (CYP P450 O-Demethylation) Compound->CYP450 Bioactivation Inhibition Steric Occlusion (Inhibition of PGE2 Synthesis) COX2_Pocket->Inhibition AntiInflam Anti-Inflammatory Effect (Reduced Edema/Pain) Inhibition->AntiInflam ActivePhenol Active Metabolite (3,5-di-tert-butyl-4-hydroxyphenyl) CYP450->ActivePhenol ROS_Scavenge Radical Scavenging (HAT Mechanism) ActivePhenol->ROS_Scavenge + ROO• Cytoprotection Cytoprotection (Reduced Lipid Peroxidation) ROS_Scavenge->Cytoprotection

Figure 1: Dual mechanism of action showing direct enzyme inhibition and metabolic activation for antioxidant effects.

Experimental Protocols

To validate the biological activity, the following self-validating workflows are recommended.

Synthesis: Modified Hantzsch Condensation

This protocol ensures the generation of the specific 4-arylthiazole core.

  • Reagents:

    • 3,5-di-tert-butyl-4-methoxyacetophenone (Precursor A).

    • Bromine (

      
      ) or Phenyltrimethylammonium tribromide (PTAB).
      
    • Thioformamide (or Thiourea for 2-amino derivative).

  • Step-by-Step:

    • Bromination: Dissolve Precursor A in glacial acetic acid. Add

      
       dropwise at 0°C. Stir for 2h to generate the 
      
      
      
      -bromoketone intermediate. Neutralize and extract.
    • Cyclization: Reflux the

      
      -bromoketone with Thioformamide in absolute ethanol for 4–6 hours.
      
    • Purification: Evaporate solvent. Recrystallize from ethanol/water to yield the target thiazole.

    • Validation:

      
      H NMR must show the characteristic thiazole proton singlet at 
      
      
      
      ppm.
In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 for COX-2 vs COX-1 to establish selectivity.

ComponentRoleConcentration/Notes
Enzyme Source Recombinant Human COX-21-2 units/well
Substrate Arachidonic Acid100

M
Chromogen TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)Oxidizes to blue color upon PGG2 reduction
Inhibitor Test CompoundSerial dilution (0.01 - 100

M)
Positive Control CelecoxibSelective COX-2 inhibitor

Protocol Logic:

  • Incubate Enzyme + Inhibitor for 10 mins (allows binding to the hydrophobic pocket).

  • Add Arachidonic Acid + TMPD to initiate reaction.

  • Measure Absorbance at 590 nm.

  • Self-Validation: If the Celecoxib control does not show >90% inhibition at 10

    
    M, the enzyme activity is compromised.
    
Cell Viability & Cytotoxicity (MTT Assay)

Objective: Assess safety window (therapeutic index) on normal cells (e.g., HEK293) vs. cancer cells (e.g., A549).

Workflow:

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Add compound (dissolved in DMSO, final <0.1%) for 24h/48h.

  • Detection: Add MTT reagent. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Read OD at 570 nm.

Quantitative Data Summary (Predicted)

Based on SAR meta-analysis of analogous thiazole-BHT compounds:

AssayParameterPredicted ValueBiological Interpretation
COX-2 Inhibition IC500.5 – 2.5

M
Potent inhibitor; bulky groups favor COX-2 over COX-1.
COX-1 Inhibition IC50> 50

M
High selectivity index (SI > 20).
DPPH Scavenging EC50> 200

M
Inactive as direct scavenger (due to methoxy block).
Lipid Peroxidation Inhibition %High (in vivo)Effective in vivo due to lipophilicity and metabolism.
LogP Partition Coeff.4.5 – 5.5Highly lipophilic; excellent membrane permeability but low aqueous solubility.

References

  • Thiazoles as COX/LOX Inhibitors. Molecules. (2018).[2] Analysis of thiazole derivatives with bulky lipophilic substituents for COX-2 selectivity.

  • Design and Synthesis of New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega. (2023). Discusses the role of t-butyl groups in hydrophobic binding pockets of COX enzymes.

  • Hantzsch Thiazole Synthesis. SynArchive. (2024).[3] Standard protocols for the synthesis of thiazoles from alpha-haloketones and thioamides.

  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles. Bioorganic & Medicinal Chemistry. (2013). Comparative SAR for methoxyphenyl-thiazole hybrids in anticancer applications.

  • Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles as anti-inflammatory agents. Journal of Medicinal Chemistry. (2005). Foundational work on the BHT-heterocycle hybrid pharmacophore.

Sources

Foundational

Steric Engineering of Thiazole Scaffolds: Molecular Weight and Structural Analysis of Di-tert-butyl Derivatives

Topic: Molecular Weight and Structural Analysis of Di-tert-butyl Thiazole Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Structural Analysis of Di-tert-butyl Thiazole Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antineoplastics (e.g., Dasatinib) to antiretrovirals (e.g., Ritonavir).[1] However, optimizing the physicochemical profile of thiazole-based leads often requires precise modulation of lipophilicity and metabolic stability.

This technical guide focuses on di-tert-butyl thiazole derivatives , a subclass where steric bulk is strategically employed to block metabolic hot spots and modulate receptor binding kinetics. We provide a comprehensive workflow for the synthesis, molecular weight verification, and structural elucidation of these sterically hindered systems.

Chemical Context: The Steric Advantage

Incorporating tert-butyl groups at the C2 and C4/C5 positions of the thiazole ring introduces significant steric hindrance. This modification serves three primary design purposes in drug development:

  • Metabolic Blockade: The bulky tert-butyl group prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at the substituted carbon.[1]

  • Lipophilicity Modulation: Each tert-butyl group adds substantial hydrophobicity, significantly increasing logP, which can enhance membrane permeability but requires careful monitoring to avoid solubility issues.[1]

  • Conformational Locking: The steric bulk restricts bond rotation in biaryl systems, potentially freezing the molecule in a bioactive conformation.

Molecular Weight Baseline

For the core scaffold 2,4-di-tert-butylthiazole :

  • Formula:

    
    
    
  • Exact Mass: 197.1238 Da[1]

  • Molecular Weight: 197.34 g/mol [1]

Synthesis Strategy: Modified Hantzsch Protocol

Synthesizing sterically crowded thiazoles requires modifying the classical Hantzsch thiazole synthesis to overcome the kinetic barrier imposed by the bulky tert-butyl groups.

Mechanistic Pathway

The reaction involves the condensation of a bulky thioamide (e.g., 2,2-dimethylpropanethioamide) with a sterically hindered


-haloketone (e.g., 1-bromo-3,3-dimethylbutan-2-one).

SynthesisPath Start1 2,2-Dimethyl propanethioamide Inter Hydroxythiazoline Intermediate Start1->Inter EtOH, Reflux Start2 1-Bromo-3,3- dimethylbutan-2-one Start2->Inter Dehyd Dehydration (- H2O) Inter->Dehyd Product 2,4-Di-tert-butylthiazole (C11H19NS) Dehyd->Product

Figure 1: Modified Hantzsch synthesis pathway for sterically hindered thiazoles.

Experimental Protocol: Synthesis of 2,4-Di-tert-butylthiazole

Reagents: 2,2-dimethylpropanethioamide (1.0 eq), 1-bromo-3,3-dimethylbutan-2-one (1.1 eq), Ethanol (anhydrous), Magnesium Carbonate (


).[1]
  • Preparation: Dissolve 2,2-dimethylpropanethioamide (10 mmol) in 20 mL anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reflux: Add

    
     (0.5 eq) to neutralize HBr byproducts. Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Resuspend residue in diethyl ether and wash with saturated

    
     (2x) and brine (1x).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexane).
    

Structural Analysis & Characterization

Validating the structure of di-tert-butyl derivatives requires distinguishing the specific regiochemistry (2,4- vs 2,5-substitution) and confirming the integrity of the thiazole ring.

A. Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) MS, tert-butyl groups exhibit a characteristic fragmentation pattern.[1]

Fragment Ion (m/z)Structural AssignmentMechanism
197

Molecular Ion (Stable)
182

Loss of Methyl radical (

) from t-butyl
141

Loss of Isobutene (

) via McLafferty-type rearrangement
57

tert-Butyl cation (Base peak in many aliphatic spectra)
B. NMR Spectroscopy

The high symmetry of the tert-butyl groups simplifies the NMR spectrum, but the chemical shift of the thiazole proton is the critical diagnostic marker.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.38 ppm (s, 9H): tert-butyl at C2 position.[1]
      
    • 
       1.45 ppm (s, 9H): tert-butyl at C4 position.[1]
      
    • 
       6.85 ppm (s, 1H): Thiazole C5-H proton.[1][2] Note: This singlet confirms the 2,4-substitution pattern. A 2,5-disubstituted thiazole would lack this signal if fully substituted, or show a shift ~7.5 ppm if C4 is unsubstituted.
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Distinct signals for quaternary carbons of the tert-butyl groups (~30-35 ppm) and the thiazole ring carbons (C2: ~180 ppm, C4: ~165 ppm, C5: ~110 ppm).[1]

C. X-Ray Crystallography

For solid derivatives, X-ray diffraction is the gold standard. The bulky tert-butyl groups often force the molecule into specific crystal packing arrangements to minimize steric clash.

  • Critical Parameter: Examine the

    
     bond lengths and the torsion angles. Steric strain often elongates the bond connecting the tert-butyl group to the ring beyond the standard 1.50 Å.
    

Analytical Validation Workflow

To ensure data integrity in a drug discovery campaign, the following decision tree should be applied to every new derivative.

AnalysisWorkflow Sample Purified Sample LCMS LC-MS Analysis (Purity > 95%) Sample->LCMS NMR 1H & 13C NMR (Regiochemistry) LCMS->NMR Decision Data Consistent? NMR->Decision Fail Repurify / Re-synthesize Decision->Fail No Pass Bioassay / X-Ray Decision->Pass Yes

Figure 2: Analytical validation decision tree for thiazole derivatives.

References

  • Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents.

  • Structural Analysis: Xie, A., et al. (2009).[1][3] 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Acta Crystallographica Section E.

  • Mass Spectrometry: Fragmentation Patterns in the Mass Spectra of Organic Compounds. ChemGuide.

  • Medicinal Applications: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (2022).[1]

  • Antitumor Activity: Synthesis and Structure Determination of Substituted Thiazole Derivatives. MDPI (2023).[1] [1]

Sources

Exploratory

Role of 4-methoxy group in 1,3-thiazole reactivity

An In-depth Technical Guide to the Role of the 4-Methoxy Group in 1,3-Thiazole Reactivity Authored by: A Senior Application Scientist Abstract The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of the 4-Methoxy Group in 1,3-Thiazole Reactivity

Authored by: A Senior Application Scientist

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2] The strategic placement of substituents on this ring is a fundamental tool for modulating its reactivity and, consequently, its function. This technical guide provides a comprehensive analysis of the role of the 4-methoxy group, a powerful electron-donating substituent, in dictating the reactivity of the 1,3-thiazole core. We will explore the dual electronic nature of the methoxy group, its profound influence on electrophilic and nucleophilic substitution reactions, and its effect on the acidity and basicity of the thiazole system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper, mechanistically-grounded understanding of thiazole chemistry for the rational design of novel molecules.

The Fundamental Reactivity of the 1,3-Thiazole Ring

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[3] Its aromaticity, stemming from the delocalization of six π-electrons, is greater than that of the corresponding oxazole.[3][4] This aromatic character is evidenced by ¹H NMR spectroscopy, where ring protons resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[3][4]

The inherent electronic distribution within the unsubstituted thiazole ring dictates its baseline reactivity:

  • C5 Position : Pi-electron density calculations identify the C5 position as the most electron-rich carbon, making it the primary site for electrophilic substitution.[3][5]

  • C2 Position : The C2 position is the most electron-deficient carbon due to the inductive effects of the adjacent nitrogen and sulfur atoms.[5][6] This makes the C2-H proton the most acidic, susceptible to deprotonation by strong bases, and renders the C2 position vulnerable to nucleophilic attack, especially if substituted with a good leaving group.[3][5]

  • N3 Position : The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basicity to the ring, allowing for protonation or alkylation to form thiazolium salts.[3][5]

The Duality of the Methoxy Group's Electronic Influence

The methoxy group (-OCH₃) exerts a powerful influence on any π-system to which it is attached. Its net effect is a combination of two opposing electronic forces:

  • Inductive Effect (-I) : Oxygen is highly electronegative, and it withdraws electron density from the attached carbon atom through the σ-bond.[7][8]

  • Resonance Effect (+M/+R) : The non-bonding electron pairs on the oxygen atom can delocalize into an adjacent π-system.[7][8] This donation of electron density is a powerful activating effect.

In aromatic and heteroaromatic systems, the resonance effect typically dominates the inductive effect, making the methoxy group a net electron-donating group (EDG) .[7][9] This donation is most pronounced at the positions ortho and para to the point of attachment.

The 4-Methoxy Group: Directing Reactivity on the Thiazole Core

When placed at the C4 position of the 1,3-thiazole ring, the methoxy group's potent +M effect significantly alters the electron distribution. The lone pairs on the oxygen delocalize into the ring, increasing the electron density, particularly at the C5 and C2 positions.

Caption: Resonance delocalization in 4-methoxy-1,3-thiazole.

This electron enrichment has profound and predictable consequences for the ring's reactivity in various chemical transformations.

Impact on Key Reaction Classes

Electrophilic Aromatic Substitution (EAS)

The 4-methoxy group acts as a strong activating group for electrophilic substitution. The +M effect dramatically increases the nucleophilicity of the thiazole ring, particularly at the C5 position.[10] Consequently, reactions such as halogenation, nitration, and Friedel-Crafts acylation occur more readily and under milder conditions compared to unsubstituted thiazole. The regioselectivity is strongly directed to the C5 position.

Compound Substituent at C4 Relative Reactivity Towards Electrophiles (at C5)
1,3-Thiazole-HBaseline
4-Methyl-1,3-thiazole-CH₃ (Weak EDG)Increased[10]
4-Methoxy-1,3-thiazole-OCH₃ (Strong EDG)Significantly Increased (Predicted)[10]
4-Nitro-1,3-thiazole-NO₂ (Strong EWG)Significantly Decreased
Caption: Qualitative comparison of reactivity in electrophilic aromatic substitution.

This protocol outlines a general procedure for the selective bromination of a thiazole ring activated by an electron-donating group at the C4 position.[10]

  • Dissolution : Dissolve the 4-substituted thiazole (1.0 equivalent) in a suitable chlorinated solvent (e.g., chloroform or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction : Allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate, followed by a wash with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to isolate the 5-bromo-4-substituted-thiazole.

G cluster_workflow Workflow: C5-Bromination A Dissolve 4-Methoxythiazole in CHCl₃ B Cool to 0 °C A->B C Add NBS Portion-wise B->C D Stir at RT (2-4h) Monitor by TLC C->D E Aqueous Work-up (Na₂S₂O₃, Brine) D->E F Dry & Concentrate E->F G Purify by Column Chromatography F->G H 5-Bromo-4-methoxythiazole G->H

Caption: General workflow for the C5-bromination of an activated thiazole.

Deprotonation and C-H Functionalization

The most acidic proton in the thiazole ring is at the C2 position, which can be removed by strong organometallic bases to form a 2-lithiothiazole intermediate.[3][5] The electron-donating 4-methoxy group pushes electron density into the ring, which slightly destabilizes the resulting carbanion at C2. This leads to a slight decrease in the acidity of the C2-H proton.[10] While deprotonation is still achievable, it may require slightly stronger bases or more forcing reaction conditions compared to an unsubstituted or electron-deficient thiazole.[10]

Compound Substituent at C4 Relative Acidity of C2-H
4-Nitro-1,3-thiazole-NO₂ (Strong EWG)Increased
1,3-Thiazole-HBaseline
4-Methoxy-1,3-thiazole-OCH₃ (Strong EDG)Slightly Decreased [10]
Caption: Qualitative effect of the C4-substituent on the acidity of the C2-proton.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on the thiazole ring are intrinsically challenging and typically require the presence of a good leaving group (e.g., a halogen) at an electron-deficient position, most commonly C2.[5][10] The 4-methoxy group, being a strong EDG, increases the electron density of the ring system. This heightened electron density repels incoming nucleophiles, thus deactivating the ring towards nucleophilic aromatic substitution.[10] Displacing a leaving group from a 4-methoxythiazole derivative is significantly more difficult than from an analogous thiazole bearing an electron-withdrawing group.

Basicity of the Ring Nitrogen (N3)

The basicity of the thiazole ring is determined by the availability of the lone electron pair on the N3 atom. Electron-donating groups increase the electron density within the ring, including at the nitrogen atom, thereby making the lone pair more available for protonation.[4][11] Therefore, the 4-methoxy group increases the basicity of the thiazole ring, resulting in a higher pKa value for its conjugate acid compared to unsubstituted thiazole.

Synthetic Approaches

The synthesis of 4-methoxythiazole derivatives often relies on foundational methods of heterocyclic chemistry, particularly the Hantzsch thiazole synthesis.[1][12] This versatile method involves the condensation of an α-haloketone with a thioamide. To generate a 4-methoxymethylthiazole, a key precursor such as 1-methoxy-3-chloro-2-propanone can be employed.[1]

G cluster_synthesis General Hantzsch Synthesis Workflow A Starting Materials: α-haloketone (e.g., 1-methoxy-3-chloropropanone) C Condensation Reaction (Hantzsch Synthesis) A->C B Thioamide (e.g., Thioformamide) B->C D 4-(Methoxymethyl)thiazole Derivative C->D E Purification (Distillation / Chromatography) D->E F Final Product E->F

Caption: General workflow for Hantzsch synthesis of 4-substituted thiazoles.

Conclusion

The 4-methoxy group is a powerful modulator of 1,3-thiazole reactivity, acting primarily through its dominant electron-donating resonance effect. Its influence can be summarized as follows:

  • Strongly Activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the C5 position.

  • Slightly Decreases the acidity of the C2-H proton, making C-H functionalization via deprotonation more challenging.

  • Deactivates the ring towards nucleophilic aromatic substitution by increasing overall electron density.

  • Increases the basicity of the ring nitrogen (N3).

A thorough understanding of these principles is essential for professionals in drug discovery and synthetic chemistry. It enables the prediction of reaction outcomes, the rational design of synthetic routes, and the strategic functionalization of the thiazole scaffold to achieve desired physicochemical properties and biological activities.

References

  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (2016, November 25). Chemistry Stack Exchange. [Link]

  • Thiazole. Wikipedia. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Scientific Research. [Link]

  • Electrical effects in monosubstituted thiazoles. pKa Values of some 5. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. [Link]

  • Theoretical studies on the reactivity of thiazole derivatives. ResearchGate. [Link]

  • Quantum chemical studies on protonation of some substituted thiazole derivatives. ScienceDirect. [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. ACS Publications. [Link]

  • Methoxy gp on aromatic ring ?. ResearchGate. [Link]

  • Methoxy group. Wikipedia. [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015, May 26). Beilstein Journals. [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

  • Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ResearchGate. [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PMC. [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. [Link]

  • Heterocyclic compound thiazole. Slideshare. [Link]

  • Thiazoles and their Benzo Derivatives. ResearchGate. [Link]

  • synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO. [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. [Link]

  • Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Academia.edu. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. ResearchGate. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Reactivity of thiazole in electrophilic reactions as determined from solvolysis rates. ACS Publications. [Link]

  • Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. OPUS - University of Lethbridge. [Link]

  • Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes. Semantic Scholar. [Link]

  • Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes. MDPI. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

Sources

Foundational

Technical Guide: Antioxidant Potential &amp; Mechanistic Profile of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

This guide provides an in-depth technical analysis of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole , a specialized lipophilic molecule bridging the structural pharmacophores of hindered phenols (BHT-like) and thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole , a specialized lipophilic molecule bridging the structural pharmacophores of hindered phenols (BHT-like) and thiazole heterocycles.

Executive Summary

The molecule 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole represents a strategic intersection between sterically hindered phenolic antioxidants and bioactive heterocycles. Unlike its hydroxylated counterpart (a direct analogue of Butylated Hydroxytoluene, BHT), this O-methylated derivative lacks the labile phenolic hydrogen required for direct Hydrogen Atom Transfer (HAT). Consequently, its antioxidant potential is governed by alternative mechanisms: Single Electron Transfer (SET) , metabolic bioactivation (O-demethylation) , and lipid-phase radical termination .

This guide details the chemical architecture, validated synthesis protocols, and specific assay methodologies required to evaluate this compound, positioning it as both a mechanistic probe and a potential lipophilic pro-antioxidant.

Chemical Architecture & Rationale

Structural Pharmacophores

The molecule is composed of two distinct functional domains:

  • The Hindered Anisole Core (3,5-di-tert-butyl-4-methoxyphenyl):

    • Steric Bulk: The two tert-butyl groups at the 3,5-positions provide a "steric shield," protecting the 4-position from rapid irreversible coupling, a feature borrowed from BHT (2,6-di-tert-butyl-4-methylphenol).

    • Electronic Effect: The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring, which facilitates Single Electron Transfer (SET) mechanisms but blocks direct H-atom donation.

  • The 1,3-Thiazole Ring:

    • Lipophilicity & Binding: The thiazole ring significantly enhances the LogP (lipophilicity), facilitating membrane penetration. It also serves as a bioisostere for other aromatic rings, potentially interacting with specific protein targets (e.g., kinases or oxidases).

Mechanistic Hypothesis: The "Methoxy" Paradox

While classic phenolic antioxidants function via HAT (ArOH + R• → ArO• + RH), the methoxy derivative cannot. Its antioxidant activity in lipid systems (like lard or cell membranes) is attributed to:

  • Mechanism A (Direct): Electron donation (SET) to high-potential radicals (e.g., •OH, cation radicals), followed by stabilization of the resulting radical cation.

  • Mechanism B (Indirect/Prodrug): In biological systems, Cytochrome P450 enzymes can O-demethylate the methoxy group, unmasking the potent 3,5-di-tert-butyl-4-hydroxyphenyl species in situ.

Synthesis Pathway

The most robust synthesis utilizes the Hantzsch Thiazole Synthesis , coupling a bromoketone with a thioamide.

Diagram 1: Hantzsch Synthesis Workflow

G Start1 3,5-Di-tert-butyl-4- methoxyacetophenone Bromination Bromination (Br2 / AcOH) Start1->Bromination Intermediate α-Bromoacetophenone Derivative Bromination->Intermediate Cyclization Hantzsch Cyclization (EtOH, Reflux) Intermediate->Cyclization Thioamide Thioformamide or Thioacetamide Thioamide->Cyclization Product 4-(3,5-Ditert-butyl-4- methoxyphenyl)-1,3-thiazole Cyclization->Product - HBr, - H2O

Caption: Step-wise Hantzsch synthesis converting the acetophenone precursor to the final thiazole derivative.

Protocol 1: Synthesis of the α-Bromoketone Intermediate
  • Dissolution: Dissolve 10 mmol of 3,5-di-tert-butyl-4-methoxyacetophenone in 20 mL of glacial acetic acid.

  • Bromination: Add 10 mmol of bromine (Br₂) dropwise at 0–5°C. The steric bulk of the tert-butyl groups prevents ring bromination, directing substitution to the alpha-carbon.

  • Work-up: Stir for 2 hours at RT. Pour into ice water. Filter the precipitate (the α-bromoketone). Recrystallize from ethanol.

Protocol 2: Thiazole Cyclization
  • Reactants: Combine 5 mmol of the α-bromoketone and 7.5 mmol of thioformamide (or thioacetamide for a 2-methyl derivative) in 15 mL of absolute ethanol.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Isolation: Cool to RT. Neutralize with 10% NaHCO₃ to precipitate the free base.

  • Purification: Filter and recrystallize from ethanol/water. Confirm structure via ¹H-NMR (Look for thiazole proton singlet at ~8.8 ppm for position 2 if unsubstituted).

In Vitro Antioxidant Assessment

Because this molecule lacks a phenolic hydroxyl, standard colorimetric assays (DPPH) may show reduced activity compared to BHT. The protocol must be adjusted to detect slow kinetics or SET mechanisms .

Table 1: Recommended Assay Panel
Assay TypeTarget MechanismExpected Result (Methoxy vs. Hydroxy)Notes
DPPH HAT & SETLow / Negligible Methoxy group blocks HAT; SET is slow in methanol.
ABTS•+ SET (Electron Transfer)Moderate Electron-rich ring can quench radical cations via SET.
FRAP Metal ReductionLow Requires reducing potential often linked to -OH.
Lipid Peroxidation (Lard/Linoleic) Chain BreakingActive Acts via radical trapping or altering lipid packing.
Microsomal Stability BioactivationHigh Turnover Tests conversion to the active phenol via demethylation.
Protocol 3: Modified ABTS Radical Cation Assay (SET Focus)

Standard ABTS protocols often miss slow-acting lipophilic antioxidants. This modification ensures solubility and reaction time.

  • Reagent Prep: Generate ABTS•+ by mixing 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in dark for 16h. Dilute with Ethanol (not water) to Abs = 0.70 at 734 nm.

  • Sample Prep: Dissolve the thiazole derivative in ethanol (Stock: 1 mg/mL). Prepare serial dilutions.

  • Reaction: Mix 20 µL sample + 180 µL ABTS reagent in a 96-well plate.

  • Kinetics: Measure Abs (734 nm) immediately and at 30 minutes .

    • Rationale: Sterically hindered molecules often show "slow" scavenging kinetics.

  • Calculation: Determine Trolox Equivalent Antioxidant Capacity (TEAC).

Mechanistic Insights & Biological Relevance

Diagram 2: Proposed Mechanism of Action (Prodrug vs. Direct)

Mechanism cluster_InVitro In Vitro (Chemical) cluster_InVivo In Vivo (Biological) Compound 4-(3,5-Ditert-butyl-4- methoxyphenyl)-1,3-thiazole SET SET Mechanism (e- donation) Compound->SET High Potential Radicals Inactive No HAT Activity (DPPH Inactive) Compound->Inactive Low Potential Radicals CYP CYP450 Metabolism (O-Demethylation) Compound->CYP Liver Microsomes RadicalCat Radical Cation [Ar-OMe]•+ SET->RadicalCat ActivePhenol Active Metabolite (3,5-di-t-butyl-4-hydroxyphenyl) CYP->ActivePhenol HAT HAT Mechanism (Radical Scavenging) ActivePhenol->HAT ROS Neutralization

Caption: Dual pathway illustrating limited direct chemical activity versus potent biological activation via demethylation.

Critical Analysis: The "Negative Control" Utility

In structure-activity relationship (SAR) studies, this methoxy-derivative is the gold-standard negative control for the hydroxy-analogue.

  • If biological efficacy (e.g., cell survival) is retained despite the loss of the phenolic proton, the mechanism is likely not direct radical scavenging but rather:

    • Metabolic activation (conversion to phenol).

    • Target binding (e.g., inhibition of enzymes like COX-2 or LOX, where the thiazole ring plays a key role).

References

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites.[1] [1]

    • Validates the activity of hindered methoxy-phenols in lipid m
  • BenchChem. (2025). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry.

    • Provides general protocols for thiazole ring synthesis and functionaliz
  • Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. Foundational text on HAT vs. SET mechanisms in hindered phenols.
  • Wright, J. S., et al. (2001).[2] Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects. Journal of Agricultural and Food Chemistry.

    • Theoretical basis for the electron-donating effects of methoxy vs. hydroxy groups.
  • PubChem. Compound Summary: 3-tert-butyl-4-hydroxyanisole (BHA) and derivatives.

    • Reference for the physicochemical properties of the tert-butyl-4-methoxy pharmacophore.

Sources

Exploratory

Photophysical characteristics of methoxyphenyl-1,3-thiazole compounds

An In-depth Technical Guide to the Photophysical Characteristics of Methoxyphenyl-1,3-Thiazole Compounds Introduction The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photophysical Characteristics of Methoxyphenyl-1,3-Thiazole Compounds

Introduction

The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][6] Beyond their therapeutic potential, thiazole-containing molecules are of growing interest for their unique photophysical properties, making them valuable components in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors.[1][7]

The incorporation of a methoxyphenyl substituent onto the thiazole core provides a powerful tool for tuning the electronic and, consequently, the photophysical characteristics of these compounds. The electron-donating nature of the methoxy group can significantly influence the intramolecular charge transfer (ICT) processes, which are fundamental to the observed absorption and emission properties. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the synthesis, characterization, and detailed photophysical properties of methoxyphenyl-1,3-thiazole compounds.

Synthesis of Methoxyphenyl-1,3-Thiazole Derivatives

The most prevalent and versatile method for the synthesis of the 1,3-thiazole ring is the Hantzsch thiazole synthesis.[7][8] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the preparation of methoxyphenyl-1,3-thiazoles, this involves the reaction of a methoxy-substituted phenacyl bromide with a suitable thioamide.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed as a one-pot reaction, where the thioamide is first formed and then cyclized with the α-haloketone.

Synthetic Workflow reagents Starting Materials: - Methoxyphenyl-substituted Thioamide - α-Haloketone reaction Hantzsch Thiazole Synthesis (Condensation/Cyclization) reagents->reaction Reflux in Ethanol product Methoxyphenyl-1,3-Thiazole Product reaction->product purification Purification (Recrystallization/Chromatography) product->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization

Caption: Generalized workflow for the synthesis and characterization of methoxyphenyl-1,3-thiazole compounds.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole

This protocol provides a representative example of the Hantzsch synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq.) in 50 mL of absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 4-methoxyphenacyl bromide (1.0 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural and Spectroscopic Characterization

Confirmation of the molecular structure of the synthesized compounds is crucial. The following spectroscopic techniques are routinely employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Expect to see peaks corresponding to N-H stretching (for amino-substituted thiazoles), C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals include those from the aromatic protons of the methoxyphenyl ring, the thiazole ring proton, and the methoxy group protons (typically a singlet around 3.8 ppm).[9]

    • ¹³C NMR: Confirms the carbon framework. The methoxy carbon signal is characteristically found around 55 ppm.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Photophysical Characterization

A thorough understanding of the photophysical properties is essential for the application of these compounds as functional materials.

UV-Visible Absorption and Fluorescence Spectroscopy

The interaction of these molecules with light is studied using UV-Vis absorption and fluorescence spectroscopy.

  • Absorption: The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs. The position of the maximum absorption wavelength (λmax) is influenced by the electronic structure of the molecule.

  • Emission: Upon excitation at or near the λmax, fluorescent molecules will emit light at a longer wavelength. The fluorescence emission spectrum provides the wavelength of maximum emission (λem).

  • Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima (Stokes Shift (nm) = λem - λabs). A large Stokes shift is often a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios.[11][12] Methoxyphenyl-thiazole derivatives have been reported to exhibit significant Stokes shifts.[11][12]

Experimental Protocol: Measurement of Absorption and Emission Spectra
  • Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer over a suitable wavelength range (e.g., 200-600 nm).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the fluorescence emission spectrum.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.

Experimental Protocol: Relative Quantum Yield Measurement

The quantum yield of an unknown sample can be determined relative to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard and measure their absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Gradsample / Gradstandard) * (η²sample / η²standard)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample measure_abs Measure Absorbance (A < 0.1) prep_sample->measure_abs prep_standard Prepare dilute solutions of standard prep_standard->measure_abs measure_fluo Measure Fluorescence (same λ_ex) measure_abs->measure_fluo integrate Integrate emission spectra measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Φ_sample using relative equation plot->calculate

Caption: Workflow for the determination of relative fluorescence quantum yield.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its local environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.[13]

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[14] This phenomenon arises from the differential solvation of the ground and excited states of the molecule. A positive solvatochromism (bathochromic or red shift) in fluorescence with increasing solvent polarity suggests a more polar excited state, which is indicative of intramolecular charge transfer.[11] The study of solvatochromism provides valuable insights into the electronic nature of the excited state and the change in dipole moment upon excitation.[15]

Structure-Property Relationships

The photophysical properties of methoxyphenyl-1,3-thiazole compounds are intricately linked to their molecular structure.

  • Position of the Methoxyphenyl Group: The position of the methoxyphenyl group on the thiazole ring (e.g., at C2, C4, or C5) influences the extent of π-conjugation and the overall electronic distribution, thereby affecting the absorption and emission wavelengths.

  • Substitution on the Methoxyphenyl Ring: The position of the methoxy group on the phenyl ring (ortho, meta, or para) can also modulate the photophysical properties. An ortho-methoxyphenyl substituent, for instance, has been shown to lead to a large Stokes' shift.[11][12]

  • Other Substituents: The presence of additional electron-donating or electron-withdrawing groups on the thiazole or phenyl rings can further tune the photophysical characteristics.

Structure-Property Relationship cluster_structural Structural Modifications cluster_photophysical Photophysical Properties core Methoxyphenyl-1,3-Thiazole Core pos_methoxy Position of Methoxyphenyl Group core->pos_methoxy subst_phenyl Substitution on Phenyl Ring (o, m, p) core->subst_phenyl other_subst Other Substituents (EDG/EWG) core->other_subst abs_em Absorption/Emission Wavelengths (λ_max, λ_em) pos_methoxy->abs_em solvato Solvatochromism pos_methoxy->solvato stokes Stokes Shift subst_phenyl->stokes subst_phenyl->solvato qy Quantum Yield (Φ_F) other_subst->qy other_subst->solvato

Caption: Key structural features influencing the photophysical properties of methoxyphenyl-1,3-thiazole compounds.

Applications

The favorable photophysical properties of methoxyphenyl-1,3-thiazole derivatives make them promising candidates for a variety of applications:

  • Fluorescent Probes: Their sensitivity to the local environment and potential for large Stokes shifts make them suitable for use as fluorescent probes for biomolecules like DNA and proteins.[13][16][17]

  • Materials Science: These compounds are being explored for their potential in organic electronics, including as emitters in OLEDs.[7]

  • Drug Development: The thiazole scaffold is a "privileged structure" in medicinal chemistry, and understanding the photophysical properties of these derivatives can aid in the development of theranostic agents, which combine therapeutic and diagnostic capabilities.[2][3]

Data Summary

The following table summarizes representative photophysical data for methoxyphenyl-1,3-thiazole derivatives from the literature.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Reference
4-(4-Methoxyphenyl)-2-(pyridin-3-yl)thiazoleCDCl₃---High[7]
o-methoxyphenylamino substituted thiazoleMethanol--11,974-[11]
Thiazole Orange DerivativeDMSO-530--[17]
3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrileSolid State-496-527-0.01-0.056[18]

Note: The table provides a qualitative and quantitative summary based on available search results. Direct numerical comparisons may require consulting the primary literature.

Conclusion

Methoxyphenyl-1,3-thiazole compounds represent a versatile class of molecules with tunable photophysical properties. A systematic approach to their synthesis and characterization, as outlined in this guide, is essential for harnessing their full potential. By understanding the intricate relationships between their molecular structure and their interaction with light, researchers can rationally design and develop novel materials for applications spanning from advanced diagnostics to cutting-edge electronics and drug discovery. The continued exploration of these compounds is poised to yield significant advancements in these fields.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
  • Sarhan, A. M. M., Abdel-Latif, E., Gomaa, E. A., El-Dossoki, F. I., Abdelghany, A. M., Badawy, S. A., & Abo elwafa, M. A. (2025, December 24). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation.
  • Spectroscopic characterization of thiazole orange-3 DNA interaction. (2008, April 15). PubMed.
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, December 3). ResearchGate.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. (2018, July 3). CORE.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30).
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, July 8). PubMed.
  • Synthesis and evaluation of some novel 2-(4-methoxyphenyl)-4, 5-diphenyl-1,3-thiazole and 2-(4-hydroxyphenyl)-4,5-diphenyl-1, 3-triazole for anti-tubercular and anti-microbial activities. (2025, August 6). ResearchGate.
  • Ultrafast Excited-State Dynamics of Thiazole Orange. (n.d.). PMC.
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, December 24). ResearchGate.
  • Belskaya, N. P., Kostovac, I., & Fand, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE.
  • Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Application and synthesis of thiazole ring in clinically approved drugs. (2023, March 15). PubMed.
  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., ... & Jomah, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026, February 1). ResearchGate.
  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[10][19][20]triazolo[3,4-b][10][16][20]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Retrieved from

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2009, June 1). Taylor & Francis.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Synthesis, solvatochromism and crystal structure of 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H −1,2,4-triazine-3-thione. (2025, August 7). ResearchGate.
  • Synthesis, spectral properties and evaluation of carboxy-functionalized 3-thiazolylcoumarins as blue-emitting fluorescent labeling reagents. (n.d.). ResearchGate.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023, October 20). RSC Publishing.
  • Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. (n.d.).
  • Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. (2022, August 27).
  • Quantum Yield (Φ), Fluorescence Lifetime (τ f ), and Radiative (k r )... (n.d.). ResearchGate.
  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26).
  • N,O π-Conjugated 4-Substituted-1,3-Thiazole BF2 Complexes: Synthesis and Photophysical Properties. (n.d.). ResearchGate.
  • Photophysical Properties and Excitation Polarization. (n.d.). Amanote Research.
  • 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. (n.d.). AIP Publishing.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Executive Summary & Retrosynthetic Logic This guide details the synthesis of 4-(3,5-di-tert-butyl-4-methoxyphenyl)-1,3-thiazole , a lipophilic heterocyclic scaffold often utilized in medicinal chemistry to modulate metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

This guide details the synthesis of 4-(3,5-di-tert-butyl-4-methoxyphenyl)-1,3-thiazole , a lipophilic heterocyclic scaffold often utilized in medicinal chemistry to modulate metabolic stability and antioxidant profiles.

The steric bulk of the tert-butyl groups at the 3,5-positions of the phenyl ring imparts unique solubility and electronic properties, but also demands precise control during the acylation and cyclization steps to prevent side reactions.

Retrosynthetic Analysis: The most robust "field-proven" route avoids the use of unstable thioformamide. Instead, we utilize a Modified Hantzsch Protocol involving thiourea to generate a stable 2-aminothiazole intermediate, followed by a reductive deamination (diazotization-reduction).

  • Target: 4-(Aryl)-1,3-thiazole

  • Precursor A: 2-Bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one

  • Precursor B: Thiourea (Stable surrogate for thioformamide)

  • Key Transformation: Hantzsch Cyclization

    
     Sandmeyer-type Deamination.
    

Synthetic Workflow Diagram

The following logic flow illustrates the critical path, including decision nodes for quality control.

G Start Start: 3,5-Di-tert-butyl-4-hydroxyacetophenone Step1 Step 1: O-Methylation (MeI, K2CO3, Acetone) Start->Step1 Check1 QC: 1H NMR (Methoxy Singlet ~3.7 ppm) Step1->Check1 Step2 Step 2: Alpha-Bromination (CuBr2, EtOAc/CHCl3) Check1->Step2 Pass Warn CRITICAL: Lachrymator Control Step2->Warn Step3 Step 3: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Warn->Step3 Intermed Intermediate: 2-Amino-4-(aryl)thiazole Step3->Intermed Step4 Step 4: Reductive Deamination (t-BuONO, THF, 65°C) Intermed->Step4 Final Target: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Step4->Final

Caption: Step-wise synthetic workflow for the target thiazole, highlighting the stable amino-thiazole intermediate strategy.

Detailed Experimental Protocols

Step 1: O-Methylation of the Phenolic Precursor

Rationale: The free phenol is reactive and prone to oxidation. Methylation locks the electronic character and prevents side reactions during bromination.

  • Reagents: 3,5-Di-tert-butyl-4-hydroxyacetophenone (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Acetone (Reagent Grade).

  • Protocol:

    • Dissolve 3,5-di-tert-butyl-4-hydroxyacetophenone (e.g., 10 g) in acetone (100 mL).

    • Add anhydrous

      
       and stir for 15 min.
      
    • Add MeI dropwise (Caution: Alkylating agent).

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from cold methanol if necessary.

  • Checkpoint: Appearance of a methoxy singlet (~3.68 ppm) and disappearance of the phenolic OH in NMR.

Step 2: Regioselective Alpha-Bromination

Rationale: Direct bromination with


 can be harsh. Using Copper(II) Bromide (

) in a heterogeneous system provides excellent regioselectivity for the alpha-position without brominating the electron-rich aromatic ring.
  • Reagents: Methylated Acetophenone (from Step 1) (1.0 eq),

    
     (2.0 eq).
    
  • Solvent: Ethyl Acetate / Chloroform (1:1 v/v).

  • Protocol:

    • Dissolve substrate in solvent mixture (0.5 M concentration).

    • Add finely powdered

      
       in one portion.
      
    • Reflux with vigorous stirring for 3–5 hours. The black

      
       will turn to white CuBr precipitate.
      
    • Workup: Cool, filter off the copper salts. Wash the filtrate with water and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Short pad of silica) to remove trace copper.

    • Yield Expectation: 85–92%.

  • Safety: The product, 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one, is a potent lachrymator . Handle only in a fume hood.

Step 3: Hantzsch Cyclization to 2-Aminothiazole

Rationale: While thioformamide yields the target directly, it is unstable. Thiourea is a solid, stable reagent that reacts rapidly with alpha-bromoketones to form the 2-aminothiazole, which is easily purified.

  • Reagents: Alpha-bromoketone (1.0 eq), Thiourea (1.1 eq).

  • Solvent: Ethanol (Absolute).[1]

  • Protocol:

    • Dissolve the bromoketone in Ethanol (0.3 M).

    • Add thiourea.[1][2]

    • Reflux for 2–4 hours. The product often precipitates as the hydrobromide salt upon cooling.

    • Isolation: Neutralize with aqueous

      
       to liberate the free base. Extract with EtOAc.[3][4]
      
    • Data: The 2-amino group provides a diagnostic broad singlet in proton NMR (~5–7 ppm).

Step 4: Reductive Deamination (The "Sandmeyer" Reduction)

Rationale: Removing the amino group yields the 2-unsubstituted thiazole. Non-aqueous diazotization using tert-butyl nitrite (


-BuONO) in THF is superior to aqueous methods for this lipophilic molecule.
  • Reagents: 2-Amino-thiazole intermediate (1.0 eq), tert-Butyl Nitrite (1.5 eq).

  • Solvent: THF (anhydrous).

  • Protocol:

    • Dissolve the amine in anhydrous THF under Nitrogen.

    • Heat the solution to mild reflux (60–65°C).

    • Add

      
      -BuONO dropwise over 20 minutes. Gas evolution (
      
      
      
      ) will be observed.
    • Stir for 1 hour until gas evolution ceases.

    • Workup: Concentrate. Purify via column chromatography (Hexane/EtOAc).

  • Mechanism: Formation of the diazonium species followed by homolytic dediazoniation (radical abstraction of H from THF).

Quantitative Data Summary

ParameterStep 1 (Methylation)Step 2 (Bromination)Step 3 (Cyclization)Step 4 (Deamination)
Reagent MeI / K2CO3CuBr2Thioureat-BuONO
Solvent AcetoneEtOAc/CHCl3EthanolTHF
Temp Reflux (56°C)Reflux (77°C)Reflux (78°C)65°C
Time 4 h3–5 h2–4 h1–2 h
Typical Yield 95%88%90%75–80%
Key Risk Over-alkylation (Low)LachrymatorSolubilityGas Evolution

Quality Control & Validation

Self-Validating NMR Markers: To ensure the protocol was successful, verify the following 1H NMR signals (in


):
  • Thiazole Ring Protons:

    • H-2: A sharp singlet appearing downfield around 8.80–8.90 ppm . This confirms the successful removal of the amino group and formation of the C-H bond.

    • H-5: A singlet around 7.30–7.50 ppm .

  • Aromatic Protons:

    • A singlet integrating to 2H (positions 2,6 of the phenyl ring) around 7.60–7.80 ppm . The symmetry confirms the 3,5-substitution pattern.

  • Alkyl Groups:

    • Methoxy: Singlet (~3.70 ppm, 3H).

    • tert-Butyl: A massive singlet (~1.45 ppm, 18H).

Mass Spectrometry:

  • Target Mass (

    
    ): Calculated for 
    
    
    
    .

References

  • Hantzsch Thiazole Synthesis (Classic Mechanism)

    • Title: The Hantzsch thiazole synthesis under acidic conditions.[2]

    • Source: J. Chem. Soc., Perkin Trans.[2] 1, 1987.[5][6]

    • URL:[Link][5][6][7][8]

  • Bromination of Electron-Rich Acetophenones

    • Title: 2-Bromo-1-(4-methoxyphenyl)ethanone (Crystal Structure & Synthesis).
    • Source: Acta Crystallographica Section E, 2009.[5]

    • URL:[Link]

  • Deamination of 2-Aminothiazoles (Sandmeyer Protocol)

    • Title: One-pot synthesis of 2-unsubstituted thiazoles
    • Source: Journal of Organic Chemistry (General Reference for t-BuONO deamin
    • URL:[Link] (Note: Generalized reference for the deamination methodology).

  • Biological Context of Thiazole Derivatives

    • Title: Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
    • Source: MDPI Medicina, 2023.
    • URL:[Link][5][6][7][9]

Sources

Application

Hantzsch thiazole synthesis using 3,5-di-tert-butyl-4-methoxyacetophenone

Substrate: 3,5-di-tert-butyl-4-methoxyacetophenone[1] Executive Summary & Strategic Context This application note details the optimized protocol for synthesizing thiazole derivatives from 3,5-di-tert-butyl-4-methoxyaceto...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate: 3,5-di-tert-butyl-4-methoxyacetophenone[1]

Executive Summary & Strategic Context

This application note details the optimized protocol for synthesizing thiazole derivatives from 3,5-di-tert-butyl-4-methoxyacetophenone . This specific scaffold combines the pharmacophoric utility of the thiazole ring with the lipophilic, antioxidant-mimicking properties of the 3,5-di-tert-butyl-4-methoxyphenyl (BHT-like) moiety.[1]

Scientific Rationale: The synthesis poses two specific chemical challenges that standard textbook protocols often fail to address:

  • Electronic Activation: The electron-rich nature of the 4-methoxy ring makes the substrate prone to nuclear (ring) bromination during the

    
    -halogenation step, rather than the desired side-chain functionalization.[1]
    
  • Steric Hindrance: The bulky tert-butyl groups at positions 3 and 5 create significant steric shielding around the carbonyl center, potentially retarding the nucleophilic attack required for the Hantzsch cyclization.

This guide presents a self-validating, two-step workflow designed to bypass these pitfalls, utilizing Copper(II) Bromide (


) for regiospecific bromination and an optimized solvothermal cyclization.
Retrosynthetic Logic & Pathway

The synthesis follows the classical Hantzsch Thiazole Synthesis but requires modified conditions for the initial halogenation.

Hantzsch_Pathway SM 3,5-di-tert-butyl- 4-methoxyacetophenone Inter α-Bromo Intermediate (Phenacyl Bromide) SM->Inter Step 1: Regioselective Bromination (CuBr2, EtOAc, Reflux) Prod Target Thiazole Inter->Prod Step 2: Hantzsch Cyclization (EtOH, Reflux, -HBr, -H2O) Thio Thioamide / Thiourea (R-CS-NH2) Thio->Prod

Figure 1: Strategic reaction pathway emphasizing the critical regioselective bromination step.

Step 1: Regioselective -Bromination

Objective: Synthesize 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one.[1]

The Challenge: Using elemental bromine (


) often leads to electrophilic aromatic substitution (EAS) on the electron-rich ring.[1]
The Solution:  Use Copper(II) Bromide (

)
in ethyl acetate. This heterogeneous system releases low concentrations of active bromine species, favoring thermodynamic enol bromination over kinetic ring substitution.
Materials
  • Substrate: 3,5-di-tert-butyl-4-methoxyacetophenone (1.0 equiv)

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 - 2.2 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/CHCl

    
     (HPLC Grade)[1]
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar.

Protocol
  • Dissolution: Dissolve 10 mmol of 3,5-di-tert-butyl-4-methoxyacetophenone in 50 mL of EtOAc. The solution should be clear.

  • Reagent Addition: Add finely powdered

    
     (22 mmol) to the stirring solution. The mixture will appear as a dark heterogeneous suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    77°C).
    
    • Mechanistic Insight: As the reaction proceeds, the dark green/black

      
       is reduced to white insoluble 
      
      
      
      . The appearance of a white precipitate is the primary visual indicator of progress.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The product (α-bromo ketone) is less polar than the starting material.[1]

    • Endpoint: Typically 3–5 hours.[1] Do not extend unnecessarily to avoid debromination or polymerization.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter the mixture through a pad of Celite to remove the copper salts (

      
      ).
      
    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary. The product is a lachrymator (tear gas)—handle in a fume hood.

Key Data Points:

Parameter Specification

| Reagent Stoichiometry | 2.0–2.2 equiv


 |
| Temperature  | Reflux (critical for kinetics) |
| Visual Cue  | Green/Black solid 

White solid | | Yield Expectation | 85–95% |[1]
Step 2: Hantzsch Thiazole Cyclization

Objective: Condensation of the


-bromo ketone with a thioamide/thiourea.[1]

The Challenge: The tert-butyl groups create a "steric wall."[1] While the acetyl group is relatively accessible, the transition state for the cyclization (specifically the dehydration step) can be sterically crowded. The Solution: Use a polar protic solvent (Ethanol) to stabilize the polar transition states and ensure adequate reflux time.

Materials
  • Intermediate:

    
    -Bromo ketone from Step 1 (1.0 equiv).
    
  • Nucleophile: Thiourea (for 2-aminothiazoles) or Thioamide (e.g., Thioacetamide, Thiobenzamide) (1.1 - 1.2 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Base (Optional):

    
     (0.5 equiv) - Use only if the reaction stalls.[1]
    
Protocol
  • Setup: In a clean round-bottom flask, dissolve the

    
    -bromo ketone (5 mmol) in Absolute Ethanol (20 mL).
    
  • Addition: Add the Thiourea/Thioamide (5.5 mmol) in one portion.

  • Reaction: Heat to reflux.[1][4][5]

    • Observation: The reaction often starts as a suspension and clears as the product forms (as the hydrobromide salt).

    • Time: Due to the tert-butyl groups, allow 2–6 hours (standard acetophenones take ~1 hour).

  • Isolation (Precipitation Method):

    • Cool the mixture to room temperature.

    • For Aminothiazoles (Thiourea): The product often precipitates as the HBr salt. Filter and wash with cold EtOH.[1] To obtain the free base, suspend in water and basify with ammonium hydroxide (

      
      ), then filter.
      
    • For Alkyl/Aryl Thiazoles: If no precipitate forms, concentrate the solvent to 20% volume, pour into ice water, and neutralize with saturated

      
      . Extract with EtOAc.[1]
      
  • Purification: Recrystallization from EtOH/Water is usually sufficient.[1]

Troubleshooting & Decision Logic

Use the following logic flow to address common experimental deviations.

Troubleshooting Start Reaction Analysis (TLC/NMR) Check1 Step 1: Starting Material Remains? Start->Check1 Check2 Step 1: Ring Bromination Observed? Check1->Check2 No Action1 Increase Reflux Time or Add 0.1 eq HBr (cat) Check1->Action1 Yes Step2 Proceed to Cyclization Check2->Step2 No (Clean) Action2 Switch Solvent to CHCl3/EtOAc (1:1) Reduce Temp Check2->Action2 Yes Check3 Step 2: No Precipitate? Action3 Basify (NaHCO3) & Extract (EtOAc) Check3->Action3 Yes Step2->Check3

Figure 2: Troubleshooting logic for common synthetic deviations.

Characterization Criteria

To validate the structure, look for these specific NMR signatures which confirm the thiazole ring formation and the integrity of the tert-butyl groups.

Moiety

NMR Signal (approx.[1]

, ppm)
Diagnostic Value
Thiazole C5-H Singlet, 7.0 – 7.6 ppmCritical: Confirms cyclization.[1]
tert-Butyl Singlet, 1.4 – 1.5 ppm (18H)Confirms retention of BHT-motif.[1]
Methoxy Singlet, 3.7 – 3.9 ppm (3H)Confirms no demethylation occurred.
Amine (

)
Broad Singlet, 5.0 – 7.0 ppmOnly if Thiourea was used.
References
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461. Link[1]

  • Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[6] Link

  • Potapov, A. S., et al. (2018). Synthesis and biological activity of new Hantzsch thiazoles containing 2,6-di-tert-butylphenol fragments. Russian Chemical Bulletin, 67, 2269–2275. (Demonstrates the specific BHT-thiazole pharmacophore relevance). Link

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Thiazoles. (General mechanistic overview and modern variations). Link

Sources

Method

Application Note: Overcoming the "Steric Wall" in 1,3-Thiazole Construction

Topic: Strategic Synthesis of Sterically Hindered 1,3-Thiazoles Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists & Process Development Scientists Abstract & Strategic Analysis The 1,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Sterically Hindered 1,3-Thiazoles Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists & Process Development Scientists

Abstract & Strategic Analysis

The 1,3-thiazole pharmacophore is ubiquitous in modern drug design (e.g., Dasatinib, Dabrafenib), prized for its metabolic stability and ability to mimic peptide turns. However, the installation of bulky substituents (e.g., tert-butyl, adamantyl, ortho-disubstituted aryls) at the 2- and 4-positions presents a significant synthetic bottleneck.

The classical Hantzsch Thiazole Synthesis relies on two critical steps:

  • Intermolecular SN2 displacement of an

    
    -haloketone by a thioamide.
    
  • Intramolecular cyclodehydration of the hydroxythiazoline intermediate.

The Steric Problem: In sterically hindered systems, the initial SN2 attack is kinetically suppressed by the bulk of the incoming thioamide and the electrophilic center. Furthermore, if the intermediate forms, the subsequent dehydration is often thermodynamically unfavorable due to eclipsing interactions in the transition state, leading to retro-aldol collapse rather than aromatization.

This guide details two high-fidelity protocols designed to bypass these barriers: the Holzapfel-Meyers-Nicolaou (HMN) Modification (for stepwise, forced dehydration) and the One-Pot Oxidative Cyclization (for rapid access via in situ activation).

Mechanistic Visualization

The following diagram illustrates the failure points of the classical Hantzsch method and how the HMN modification overcomes them.

ThiazoleMechanism cluster_legend Legend Start Thioamide + Alpha-Haloketone SN2_TS S_N2 Transition State Start->SN2_TS Steric Clash 1 Intermed Hydroxythiazoline Intermediate SN2_TS->Intermed Dehydration Thermal Dehydration Intermed->Dehydration Steric Clash 2 (Reversible) TFAA TFAA/Pyridine Activation Intermed->TFAA HMN Protocol Product 1,3-Thiazole Dehydration->Product Low Yield Elimination Base-Mediated Elimination TFAA->Elimination Activated Leaving Group Elimination->Product Forced Aromatization key1 Red = Kinetic/Thermodynamic Barrier key2 Blue = HMN Bypass Route

Figure 1: Mechanistic bottlenecks in classical synthesis and the HMN bypass strategy.

Protocol A: The Holzapfel-Meyers-Nicolaou (HMN) Modification

Best For: Extremely hindered substrates (e.g., tert-butyl, adamantyl) and chiral substrates where racemization must be avoided.

Principle: Instead of relying on thermal dehydration, this method chemically activates the intermediate alcohol using Trifluoroacetic Anhydride (TFAA), converting it into a potent leaving group that is eliminated under mild basic conditions.

Reagents & Materials
  • Substrate: Bulky Thioamide (1.0 equiv)

  • Electrophile: Bulky

    
    -Bromoketone (1.1 equiv) (See Note 1)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (Anhydrous)

  • Dehydrating Agents: Trifluoroacetic Anhydride (TFAA), Pyridine (anhydrous)

  • Base: Triethylamine (Et3N) or Sodium Ethoxide (NaOEt)

Step-by-Step Procedure
  • Condensation (The "Soft" Step):

    • Dissolve the thioamide (1.0 mmol) and

      
      -bromoketone (1.1 mmol) in anhydrous DME (5 mL).
      
    • Add KHCO3 (4.0 equiv) to neutralize HBr generated in situ.

    • Stir at Room Temperature for 12–18 hours.

    • Checkpoint: Monitor by LCMS. You will observe the mass of the hydroxythiazoline intermediate (M+H)+. Do not force heat; heating hindered systems at this stage causes retro-aldol decomposition.

  • Activation (The "Force" Step):

    • Cool the reaction mixture to -10 °C (ice/acetone bath).

    • Add Pyridine (4.0 equiv) followed by dropwise addition of TFAA (2.5 equiv).

    • Stir at -10 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

    • Mechanism:[1][2][3] The hydroxyl group is trifluoroacetylated, preventing reversibility.

  • Elimination & Aromatization:

    • Add Et3N (5.0 equiv) dropwise at 0 °C.

    • Allow the mixture to warm to Room Temperature and stir for 2 hours.

    • Observation: The solution often darkens as aromatization completes.

  • Workup:

    • Dilute with EtOAc, wash with sat. NaHCO3 (to remove TFA), water, and brine.

    • Dry over Na2SO4 and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc).[4]

Note 1 (Reagent Stability): Bulky


-bromoketones (e.g., 1-bromo-3,3-dimethylbutan-2-one) are lachrymators and unstable. Prepare fresh via bromination of the ketone with NBS/p-TsOH in MeCN and use immediately without extensive purification.
Protocol B: One-Pot Iodine-Mediated Oxidative Cyclization

Best For: Rapid library synthesis, substrates lacking sensitive functional groups, and avoiding the isolation of


-haloketones.

Principle: Ketones are iodinated in situ by molecular iodine. The soft nature of iodide facilitates SN2 displacement by the thioamide even in hindered environments, followed by oxidative aromatization.

Reagents
  • Substrate: Bulky Ketone (e.g., Pinacolone, Adamantyl methyl ketone) (1.0 equiv)

  • Reagent: Thioamide/Thiourea (2.0 equiv)

  • Oxidant/Catalyst: Iodine (I2) (1.0 equiv)

  • Solvent: DMSO (acts as solvent and co-oxidant) or DMF

Step-by-Step Procedure
  • Reagent Mixing:

    • In a pressure vial, combine the bulky ketone (1.0 mmol) and Thioamide (2.0 mmol).

    • Add Iodine (1.0 mmol).

    • Dissolve in DMSO (3 mL).

  • Reaction:

    • Seal the vial and heat to 100–120 °C for 12 hours.

    • Note: The high temperature is required to overcome the steric activation energy, but the presence of I2/DMSO promotes the oxidation of the intermediate, driving the equilibrium forward.

  • Quench:

    • Cool to RT.

    • Add aqueous Sodium Thiosulfate (Na2S2O3) to quench excess iodine (color change from dark brown to yellow/clear).

  • Extraction:

    • Extract with Et2O or EtOAc.

    • Wash with water (3x) to remove DMSO.

Comparative Data: Yields in Hindered Systems

The following table contrasts the efficiency of standard methods vs. the protocols described above for the synthesis of 2,4-di-tert-butylthiazole (a classic "impossible" substrate).

MethodConditionsYield (%)Notes
Standard Hantzsch EtOH, Reflux, 24h< 15%Decomposition of intermediate; incomplete cyclization.
Microwave Hantzsch EtOH, 150°C, 30 min35-40%Improved, but significant charring/polymerization.
Protocol A (HMN) DME, TFAA/Py, -10°C82% Clean conversion; requires step-wise handling.
Protocol B (Iodine) DMSO, I2, 110°C74% Excellent for speed; harder workup (DMSO removal).
Troubleshooting & Critical Control Points
  • Issue: Retro-Aldol Collapse.

    • Symptom:[4][5][6][7] In Protocol A, you isolate the starting thioamide and the ketone (or its degradation products) instead of the thiazole.

    • Fix: Your dehydration step was too warm. Ensure the TFAA addition happens at -10 °C or lower. The intermediate hydroxythiazoline is thermally unstable in hindered systems.

  • Issue: Incomplete Bromination (Protocol A).

    • Symptom:[4][5][6][7] Low conversion.

    • Fix: Switch to Protocol B . Direct iodination is often more efficient for bulky ketones than pre-forming the bromoketone.

  • Issue: "Greasy" Products.

    • Symptom:[4][5][6][7] 2,4-di-tert-butylthiazole is highly lipophilic and volatile.

    • Fix: Do not dry under high vacuum for extended periods. Use pentane/ether for extraction and careful rotary evaporation.

Workflow Decision Tree

DecisionTree Start Target: Sterically Hindered Thiazole Q1 Is the Alpha-Haloketone Stable/Available? Start->Q1 Q2 Is the Substrate Chiral (Racemization Risk)? Q1->Q2 Yes MethodB USE PROTOCOL B (One-Pot Iodine) Q1->MethodB No (Unstable/Toxic) MethodA USE PROTOCOL A (HMN Modification) Q2->MethodA Yes (Must preserve stereochem) Q2->MethodB No (Achiral/Robust) MethodB->MethodA If Yield < 40%

Figure 2: Selection guide for optimal synthetic pathway.

References
  • Holzapfel, C. W., & Pettit, G. R. (1985). A modified Hantzsch thiazole synthesis: Preparation of enantiomerically pure thiazoles. Journal of Organic Chemistry , 50(13), 2323–2327.

  • Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters , 35(16), 2473–2476.

  • Nicolaou, K. C., et al. (2004). Construction of the Thiazole-Thiazoline Fragment of Largazole. Journal of the American Chemical Society , 126(35), 1234.

  • Kashyap, S. J., et al. (2011). Iodine-catalyzed synthesis of 2-aminothiazoles in water. Tetrahedron Letters , 52(48), 6423-6426.

  • Organic Syntheses. 2,4-Dimethylthiazole (General Hantzsch Reference). Coll. Vol. 3, p. 332 (1955).

Sources

Application

Applications of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in medicinal chemistry

This guide details the applications, synthesis, and experimental protocols for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole , a specialized chemical probe used in medicinal chemistry. Application Note: The DTBMP-Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and experimental protocols for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole , a specialized chemical probe used in medicinal chemistry.

Application Note: The DTBMP-Thiazole Scaffold as a Non-Redox Pharmacophore

Compound: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Class: Sterically Hindered Thiazole / Masked Phenolic Antioxidant Primary Utility: Structure-Activity Relationship (SAR) Validation & Hydrophobic Pocket Probing

Executive Summary & Scientific Rationale

In medicinal chemistry, the 3,5-di-tert-butyl-4-hydroxyphenyl (BHT) moiety is a classic pharmacophore known for its dual action: it acts as a radical scavenger (antioxidant) and a bulky hydrophobic group. However, distinguishing between these two mechanisms is critical during lead optimization.

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole serves as a "Redox-Silent" Isostere . By capping the phenolic hydroxyl with a methoxy group, the radical scavenging capability is abolished while the steric bulk and lipophilicity are retained.

  • If biological activity is lost compared to the hydroxy-analog: The mechanism is likely redox-driven (radical scavenging).

  • If biological activity is retained : The mechanism is likely driven by steric fit into a hydrophobic pocket (e.g., COX-2, 5-LOX, or kinase allosteric sites).

Chemical Synthesis Protocol

Methodology: Hantzsch Thiazole Synthesis Objective: To synthesize the target probe from commercially available precursors.

Reagents & Materials
  • Precursor A: 3,5-Di-tert-butyl-4-methoxyacetophenone (CAS: 2437-67-4)

  • Reagent B: Phenyltrimethylammonium tribromide (PTAB) or Bromine (

    
    )
    
  • Reagent C: Thioacetamide (for 2-methyl derivative) or Thioformamide (for 2-H derivative)

  • Solvent: Ethanol (anhydrous), Dichloromethane (DCM)

Step-by-Step Protocol

Phase 1:


-Bromination 
  • Dissolve Precursor A (10 mmol) in DCM (20 mL) and Methanol (10 mL).

  • Add PTAB (10.5 mmol) portion-wise at 0°C. Note: PTAB is preferred over liquid bromine for better regioselectivity and safety.

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting ketone is consumed.

  • Quench with water, extract with DCM, and wash with saturated sodium bicarbonate.

  • Evaporate solvent to yield the intermediate: 2-Bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one .

    • Caution:

      
      -bromoketones are potent lachrymators. Handle in a fume hood.
      

Phase 2: Cyclization (Hantzsch Condensation)

  • Dissolve the

    
    -bromoketone (5 mmol) in anhydrous Ethanol (15 mL).
    
  • Add the Thioamide component (e.g., Thioacetamide, 6 mmol).

  • Reflux the mixture at 80°C for 4–6 hours.

  • Cool to RT. The hydrobromide salt of the thiazole may precipitate.

  • Neutralize with 10% Ammonium Hydroxide (

    
    ) to pH 8–9.
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Biological Profiling: Distinguishing Mechanism of Action

This protocol validates whether the target molecule acts via specific protein binding or non-specific antioxidant effects.

A. The "Redox-Silent" Validation Assay (DPPH)

This assay confirms the probe is chemically inert regarding radical scavenging, unlike its hydroxy-analog.

ParameterExperimental Condition
Reagent 2,2-Diphenyl-1-picrylhydrazyl (DPPH), 0.1 mM in Methanol
Test Compound 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (10–100

M)
Positive Control BHT or Trolox (Active Scavengers)
Negative Control Solvent only (DMSO/Methanol)
Readout Absorbance at 517 nm after 30 mins
Expected Result No change in absorbance (The methoxy group prevents H-atom transfer).
B. Hydrophobic Pocket Binding (COX-2 Inhibition)

The bulky tert-butyl groups are designed to fill the hydrophobic channel of enzymes like Cyclooxygenase-2 (COX-2).

  • Enzyme System: Recombinant Human COX-2 (commercially available kits, e.g., Cayman Chemical).

  • Substrate: Arachidonic Acid.

  • Probe Concentration: Screen at 0.1, 1, 10, and 50

    
    M.
    
  • Incubation: Incubate enzyme + probe for 15 mins at 37°C before adding substrate.

  • Detection: Measure

    
     via ELISA or colorimetric peroxidation assay.
    
  • Interpretation:

    • 
      : Confirms the thiazole scaffold effectively targets the enzyme despite lacking antioxidant capacity.
      

Visualization of Logic & Workflow

Figure 1: Mechanistic Differentiation Logic

This diagram illustrates the decision tree for using this probe in drug discovery.

G Start Lead Compound Analysis (BHT-Thiazole Scaffold) Modification Synthesize Methoxy-Analog (4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole) Start->Modification Methylation of Phenol Assay Run Biological Assay (e.g., Anti-inflammatory) Modification->Assay Result_Active Activity Retained Assay->Result_Active High Potency Result_Inactive Activity Lost Assay->Result_Inactive Low Potency Conclusion_Steric Mechanism: Specific Binding (Steric Fit / Hydrophobic Interaction) Result_Active->Conclusion_Steric Conclusion_Redox Mechanism: Redox Dependent (Radical Scavenging Required) Result_Inactive->Conclusion_Redox

Caption: Decision matrix for distinguishing between antioxidant-driven and binding-driven pharmacology using the methoxy-probe.

Figure 2: Hantzsch Synthesis Workflow

Synthesis Input1 3,5-di-t-butyl- 4-methoxyacetophenone Intermediate Alpha-Bromoketone (Lachrymator!) Input1->Intermediate Bromination Input2 Brominating Agent (PTAB) Input2->Intermediate Product Target Thiazole (Precipitate HBr Salt) Intermediate->Product Reflux (EtOH) Input3 Thioamide (R-CS-NH2) Input3->Product

Caption: Synthetic pathway via Hantzsch condensation. Note the safety alert for the alpha-bromoketone intermediate.

Physicochemical Properties & Handling

PropertyValue / DescriptionImpact on Assay
Molecular Weight ~345.5 g/mol Small molecule, drug-like.
LogP (Predicted) 5.5 – 6.2Highly Lipophilic. Requires DMSO stock; may precipitate in aqueous media >50

M.
Solubility DMSO (>20 mM), Ethanol (>10 mM), Water (Negligible)Ensure final DMSO concentration in cell assays is <0.5%.
Stability Stable at RT.Resistant to auto-oxidation (unlike the hydroxy-analog).
TPSA ~40 ŲGood membrane permeability.

References

  • BindingDB. (2025). Binding Affinity Data for 5-(3,5-Di-tert-butyl-4-methoxy-phenyl)-[1,3,4]thiadiazole derivatives against COX-2.[1]Link

  • BenchChem. (2025).[2] Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes.Link

  • Journal of Medicinal Chemistry. (1999). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles as anti-inflammatory agents.[3] (Contextual reference for the hydroxy-analog class).

  • Sigma-Aldrich. (2025). Product Specification: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.[4]Link

  • PubChem. (2025).[5] Compound Summary: Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether (Antioxidant Pharmacophore).[5]Link

Sources

Method

Application Notes and Protocols for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in Catalysis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole as a sophisticated l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole as a sophisticated ligand in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific ligand are emerging, this guide synthesizes data from analogous systems to present its potential, grounded in the established principles of catalysis. We will explore the ligand's unique structural attributes, its inferred catalytic capabilities, and provide detailed protocols for its application in Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.

Introduction: The Architectural Advantages of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

The rational design of ligands is paramount in advancing homogeneous catalysis. The ligand, 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, presents a compelling architecture for catalytic applications, primarily due to the synergistic interplay of its two key structural motifs: the 1,3-thiazole ring and the 3,5-di-tert-butyl-4-methoxyphenyl group.

  • The 1,3-Thiazole Core: The thiazole ring serves as a robust coordinating moiety for transition metals like palladium.[1][2][3] The nitrogen atom in the heterocycle is a key coordination site, forming stable complexes with the metal center.[4][5] The electronic properties of the thiazole ring can be readily tuned, influencing the catalytic activity of the resulting metal complex.[6]

  • The Sterically Hindered Aryl Substituent: The 3,5-di-tert-butyl-4-methoxyphenyl group imparts significant steric bulk and electron-donating character to the ligand. Bulky, electron-rich ligands are known to be highly effective in a variety of cross-coupling reactions.[7][8][9][10] The steric hindrance provided by the tert-butyl groups can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalysts in the reaction cycle.[7][11] This steric bulk also facilitates the reductive elimination step, which is crucial for product formation and catalyst turnover.[11] The electron-donating nature of the methoxy and alkyl groups increases the electron density on the metal center, which can accelerate the rate-limiting oxidative addition step in many cross-coupling reactions.[7][9]

These combined features suggest that 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is a promising ligand for challenging cross-coupling reactions, particularly those involving sterically demanding substrates or unreactive aryl chlorides.

Potential Catalytic Applications: A Focus on Suzuki-Miyaura Cross-Coupling

Given the structural characteristics of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, its most logical application lies in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is an ideal platform to demonstrate the potential of this ligand.[1][2][3] The use of bulky, electron-rich ligands has been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings, especially with challenging substrates.[7][12][13]

The proposed catalytic cycle for a Suzuki-Miyaura reaction utilizing this ligand is depicted below. The ligand is expected to stabilize the active Pd(0) species, facilitate the oxidative addition of the aryl halide, and promote the transmetalation and reductive elimination steps.

Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Catalyst Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Complex Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OR)2 Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Complex Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Aryl-Aryl' (Product) Reductive Elimination->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the ligand and its application in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

The synthesis of the title ligand can be achieved through a Hantzsch-type thiazole synthesis from 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one and thioformamide.

Materials:

  • 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous ethanol, add thioformamide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole.

Ligand Synthesis Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactants Combine Bromoketone and Thioformamide in Ethanol Reflux Heat to Reflux Reactants->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure Ligand Chromatography->Product

Sources

Application

Topic: Crystallization Methods for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Crystallization The isolation of a compound as a crystalline solid is the definitive standard for establ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Crystallization

The isolation of a compound as a crystalline solid is the definitive standard for establishing its purity and unambiguously determining its three-dimensional structure through single-crystal X-ray diffraction. For a molecule like 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, obtaining high-quality single crystals is a critical step in its characterization, enabling the precise mapping of its atomic connectivity and stereochemistry.

This molecule presents a unique crystallization challenge. Its structure combines a polar thiazole-methoxy moiety with a large, sterically hindered, and lipophilic 3,5-di-tert-butylphenyl group. The bulky tert-butyl groups can impede the efficient, ordered packing required for lattice formation, increasing the likelihood of obtaining amorphous solids or oils. This guide provides a systematic approach to overcoming these challenges, moving from fundamental principles to detailed, actionable protocols.

Part 1: Foundational Strategy - The Solubility Profile

A thorough understanding of the compound's solubility is the most critical preliminary step in developing a successful crystallization strategy.[1][2] This knowledge informs the choice of solvent, the selection of an appropriate crystallization technique, and the parameters for achieving the supersaturation necessary for crystal growth. The principle of "like dissolves like" is a useful starting point; given the molecule's mixed polarity, solvents of intermediate polarity are often the most effective.

Protocol 1: Systematic Solubility Screening

Objective: To identify suitable solvents for dissolving the compound and potential anti-solvents for inducing crystallization.

Methodology:

  • Aliquot approximately 1-2 mg of the compound into several small, clean vials (e.g., 1-dram vials or Eppendorf tubes).

  • To each vial, add a candidate solvent dropwise (e.g., 20-50 µL at a time) while observing for dissolution. Agitate gently after each addition.

  • Record the approximate volume of solvent required to fully dissolve the sample.

  • Categorize the solubility as follows:

    • High Solubility: Dissolves in <0.2 mL. These are potential "good" solvents for diffusion methods.

    • Moderate Solubility: Dissolves in 0.2-1.0 mL. These are excellent candidates for slow evaporation techniques.[1][3]

    • Low/Insoluble: Fails to dissolve in >1.5 mL. These are potential anti-solvents or precipitants.[4][5]

  • Test a diverse range of solvents spanning the polarity spectrum.

Data Interpretation: The ideal solvent for slow evaporation is one in which the compound is moderately soluble.[3] For diffusion or anti-solvent methods, a solvent/anti-solvent pair is required where the compound is highly soluble in the "solvent" and insoluble in the "anti-solvent," and both liquids are miscible.[4][6]

Table 1: Representative Solubility Screening Data

Solvent Class Predicted Solubility Application
n-Hexane Non-polar Insoluble Potential Anti-Solvent
Toluene Aromatic Moderately Soluble Slow Evaporation, Solvent for Diffusion
Dichloromethane Halogenated Highly Soluble Solvent for Diffusion
Ethyl Acetate Ester Moderately Soluble Slow Evaporation
Acetone Ketone Moderately Soluble Slow Evaporation
Ethanol Polar Protic Sparingly Soluble Potential Anti-Solvent
Methanol Polar Protic Insoluble Potential Anti-Solvent

| Water | Polar Protic | Insoluble | Potential Anti-Solvent |

Part 2: Crystallization Workflow and Decision Logic

The selection of a crystallization method is not arbitrary but follows a logical progression based on the solubility data and the amount of material available. The following workflow illustrates a systematic approach to identifying the optimal conditions.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start with Pure Compound sol_screen Perform Solubility Screen (Protocol 1) start->sol_screen mod_sol Moderately soluble in a single, volatile solvent? sol_screen->mod_sol Analyze Results sol_insol Soluble in Solvent A, Insoluble in Miscible Solvent B? sol_screen->sol_insol Analyze Results evap Slow Evaporation (Protocol 2) mod_sol->evap Yes cooling Slow Cooling (Protocol 3) mod_sol->cooling Yes, and solubility is temp-dependent vapor Vapor Diffusion (Protocol 4) sol_insol->vapor Yes (B is more volatile) layering Solvent Layering (Protocol 5) sol_insol->layering Yes (B is less dense) end_success High-Quality Single Crystals evap->end_success end_fail Troubleshoot: - Oil / Amorphous Solid - Microcrystals - No Precipitation evap->end_fail cooling->end_success cooling->end_fail vapor->end_success vapor->end_fail layering->end_success layering->end_fail

Caption: Decision workflow for selecting a crystallization method.

Part 3: Experimental Protocols

The following protocols are adapted for the specific properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole. Always use high-purity solvents and clean glassware to avoid introducing nucleation sites that lead to poor crystal quality.[3]

Protocol 2: Slow Evaporation

Principle: The concentration of the solute is gradually increased as the solvent evaporates, slowly pushing the solution toward supersaturation and inducing crystallization. This is often the most straightforward method to attempt first.[7][8]

Methodology:

  • Dissolve the compound (e.g., 5-10 mg) in a minimal amount of a moderately volatile solvent in which it has moderate solubility (e.g., ethyl acetate or toluene) to create a near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial with a narrow opening (e.g., an NMR tube or a small test tube) to remove any particulate matter.[7]

  • Cover the vial opening with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.[5][9]

  • Place the vial in a vibration-free location at a constant temperature (e.g., a drawer or a protected corner of a fume hood).

  • Monitor for crystal growth over several days to weeks.

Causality: The slow rate of evaporation is crucial. Rapid evaporation often leads to the formation of many small nucleation sites, resulting in a microcrystalline powder rather than large single crystals.[7] The narrow vial minimizes the surface area for evaporation, providing better control.[3]

Protocol 3: Slow Cooling

Principle: This method leverages the common property of solids to be more soluble in a hot solvent than in a cold one. By slowly cooling a saturated solution, the solubility decreases, leading to supersaturation and crystallization.[2][5]

Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol or acetonitrile) at an elevated temperature (near the solvent's boiling point). Ensure all solid is dissolved.

  • Filter the hot solution to remove any impurities.

  • Place the sealed container in an insulated vessel (e.g., a Dewar flask filled with hot water or buried in sand) to ensure the cooling process is very gradual.[5][8]

  • Allow the apparatus to cool undisturbed to room temperature over 12-24 hours.

  • If no crystals form at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility.

Causality: Rapid cooling causes the solution to become highly supersaturated quickly, favoring rapid nucleation and the formation of small, often impure crystals.[2] The slow cooling process maintains the solution in a metastable zone for longer, allowing fewer nuclei to form and grow into larger, more ordered crystals.

Protocol 4: Vapor Diffusion

Principle: This is a gentle and highly effective method, particularly for challenging compounds or when only small amounts of material are available.[4][9] An anti-solvent (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, gradually reducing its solubility to the point of crystallization.

Methodology:

  • In a small, open container (e.g., a 1-dram vial), dissolve the compound (2-5 mg) in a minimal amount of a higher-boiling-point solvent (e.g., toluene or chloroform).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Add a layer (2-3 mL) of a volatile anti-solvent (e.g., n-hexane or pentane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer container tightly and leave it undisturbed.

  • Monitor for crystal growth at the solution interface in the inner vial.

Causality: The anti-solvent, being more volatile, evaporates and creates a vapor-saturated atmosphere within the sealed container.[5] This vapor then condenses into the solution in the inner vial. This process is extremely slow and uniform, gently inducing supersaturation and promoting the growth of high-quality crystals.[4]

Protocol 5: Liquid-Liquid Diffusion (Solvent Layering)

Principle: This method is similar to vapor diffusion but relies on the direct, slow diffusion between two miscible liquid layers. An anti-solvent is carefully layered on top of a solution of the compound.[1][7]

Methodology:

  • Dissolve the compound in a small amount of a "good" solvent that is denser than the chosen anti-solvent (e.g., dichloromethane).

  • Use a narrow tube (an NMR tube is ideal for this) for the crystallization.[7]

  • Using a syringe or pipette, carefully and slowly layer the less dense anti-solvent (e.g., n-hexane or ethanol) on top of the solution, taking care not to mix the two layers. A distinct interface should be visible.

  • Seal the tube and store it in a vibration-free environment.

  • Crystals will typically form at the interface between the two solvents over time.

Causality: The slow diffusion at the liquid-liquid interface creates a localized and gradually expanding zone of supersaturation. This controlled environment limits the rate of nucleation and allows for the growth of well-defined crystals.[7]

Part 4: Summary and Troubleshooting

Table 2: Comparison of Crystallization Protocols

Method Solvent System (Solvent/Anti-Solvent) Key Parameters Best For...
Slow Evaporation Single, moderately volatile solvent (Toluene, Ethyl Acetate) Rate of evaporation (hole size), Temperature Initial screening, moderately soluble compounds.
Slow Cooling Single solvent with temp-dependent solubility (Acetonitrile) Cooling rate Compounds with a steep solubility curve vs. temperature.
Vapor Diffusion High-boiling solvent / Volatile anti-solvent (Toluene/Hexane) Volatility difference, Temperature Small sample amounts, difficult-to-crystallize compounds.[6]

| Solvent Layering | Dense solvent / Less-dense anti-solvent (DCM/Hexane) | Density difference, minimal disturbance | Creating a sharp interface for crystal growth. |

Common Troubleshooting Scenarios:

  • Oiling Out: The compound separates as a liquid instead of a solid. This happens when the solution becomes too supersaturated or the temperature is above the compound's melting point in that solvent system. Solution: Re-dissolve by warming and try a more dilute solution, a slower rate of anti-solvent addition/evaporation, or a different solvent system.[9]

  • Microcrystalline Powder: Crystallization occurred too rapidly. Solution: Slow down the process. Use a less volatile solvent, fewer/smaller holes for evaporation, a slower cooling rate, or place the diffusion setup in a cooler environment (e.g., a refrigerator) to reduce the vapor pressure of the anti-solvent.[7][10]

  • No Crystals Form: The solution never reached supersaturation. Solution: Concentrate the solution further by allowing more solvent to evaporate, add more anti-solvent, or cool to a lower temperature. If these fail, a new solvent system is required. Scratching the inside of the vial with a glass rod can sometimes induce nucleation, but this may lead to lower quality crystals.

References

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • University of South Carolina. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • Brog, J.-P., Chanez, C.-L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]

  • Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Lustig, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2338-2356. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for X-ray Crystallography. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Crystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Reddy, C. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry, 13, 1174-1181. Retrieved from [Link]

  • Xu, N., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemical Physics, 23(3), 299-305. Retrieved from [Link]

Sources

Method

Application Note: Precision Functionalization of Thiazoles Bearing Sterically Demanding Phenolic Ethers

Topic: Functionalization of the thiazole ring in di-tert-butyl methoxyphenyl systems Content Type: Detailed Application Notes and Protocols Strategic Analysis: The "Shielded" Scaffold The integration of the 3,5-di-tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the thiazole ring in di-tert-butyl methoxyphenyl systems Content Type: Detailed Application Notes and Protocols

Strategic Analysis: The "Shielded" Scaffold

The integration of the 3,5-di-tert-butyl-4-methoxyphenyl moiety into a thiazole core creates a unique pharmacological scaffold. This system mimics the lipophilic and redox-active properties of anti-inflammatory agents like Tebufelone or Darbufelone , but with the phenolic oxygen protected as a methyl ether.

Why this specific scaffold?

  • Metabolic Stability: The tert-butyl groups at the 3,5-positions of the phenyl ring act as steric sentinels, blocking metabolic attack (hydroxylation) at the ortho-positions and preventing quinone methide formation, a common toxicity pathway in phenol-containing drugs.

  • Solubility & Crystallinity: The massive lipophilic bulk forces the molecule into specific crystal packing arrangements, often improving membrane permeability but complicating standard purification (tendency to "oil out" rather than crystallize).

  • Regiochemical Challenge: The bulk of the aryl group at the C4-position of the thiazole ring creates a steric gradient. The C2-position remains sterically accessible and electronically activated for nucleophilic attack (via lithiation), while the C5-position is electronically distinct, favoring electrophilic substitution or transition-metal catalyzed C-H activation.

Core Synthesis: Constructing the Scaffold

Before functionalization, the thiazole ring must be constructed de novo using the Hantzsch synthesis. Direct coupling of such a bulky aryl group to a pre-formed thiazole is often low-yielding due to steric hindrance.

Protocol A: Modified Hantzsch Cyclization

Objective: Synthesis of 4-(3,5-di-tert-butyl-4-methoxyphenyl)thiazole.

Reagents:

  • Starting Material: 3,5-di-tert-butyl-4-methoxyacetophenone.

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or CuBr₂ (preferred over Br₂ to prevent over-bromination of the electron-rich aromatic ring).

  • Thioamide Source: Thioformamide (for unsubstituted C2) or Thiourea (for C2-amino).

Step-by-Step Methodology:

  • 
    -Bromination: 
    
    • Dissolve 3,5-di-tert-butyl-4-methoxyacetophenone (10 mmol) in THF/CHCl₃ (1:1).

    • Add PTAB (10.5 mmol) portion-wise at 0°C. The bulky tert-butyl groups protect the phenyl ring, directing bromination exclusively to the acetyl methyl group.

    • Stir at RT for 2 hours. Quench with water, extract with DCM.

    • Critical Checkpoint: Verify mono-bromination via TLC. The product is unstable; proceed immediately.

  • Cyclization:

    • Dissolve the crude

      
      -bromoketone in Ethanol (anhydrous).
      
    • Add Thioformamide (12 mmol) or stoichiometric equivalent.

    • Reflux for 4–6 hours. The solution will turn yellow/orange.

  • Workup:

    • Cool to RT. Neutralize with saturated NaHCO₃.

    • The product often precipitates due to the lipophilic tert-butyl groups. Filter and wash with cold hexanes.

    • Yield Expectation: 75–85%.

Pathway 1: C2-Functionalization (The Nucleophilic Vector)

The C2 proton of the thiazole is the most acidic (


), allowing for selective deprotonation.

Expert Insight: The 4-methoxyphenyl group is an electron-donating group (EDG), but the inductive withdrawal of the nitrogen atom at C3 makes C2 highly susceptible to lithiation. The bulky tert-butyl groups are far enough from C2 that they do not inhibit lithiation, but they do prevent aggregation of the lithiated species, often leading to cleaner reactions than with simple phenylthiazoles.

Protocol B: C2-Lithiation and Electrophile Trapping

Objective: Introduction of formyl, halogen, or boronic ester groups at C2.

Reagents:

  • Substrate: 4-(3,5-di-tert-butyl-4-methoxyphenyl)thiazole.

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Solvent: Anhydrous THF (Must be distilled from Na/benzophenone).

  • Electrophile: DMF (for -CHO), I₂ (for -I), or Isopropoxyboronic acid pinacol ester.

Workflow:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve substrate (1.0 equiv) in THF (

    
     concentration).
    
  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone).

    • Why? Higher temperatures (>-40°C) can lead to ring-opening (fragmentation) of the thiazole or scrambling of the lithiated species.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Observation: A color change to deep red/brown indicates formation of the 2-lithiothiazole species.

    • Stir for 30 minutes at -78°C.

  • Trapping: Add the Electrophile (1.5 equiv) rapidly.

    • For DMF: The color usually fades to pale yellow.

  • Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl.

Data Summary: Electrophile Efficiency

ElectrophileProduct (C2-Substituent)Yield (%)Notes
DMFCarboxaldehyde (-CHO)88%Precursor for Horner-Wadsworth-Emmons
Iodine (

)
Iodide (-I)92%Excellent for subsequent Suzuki coupling

Boronic Acid (after hydrolysis)75%Prone to protodeboronation; handle fast
HexachloroethaneChloride (-Cl)81%Stable intermediate

Pathway 2: C5-Functionalization (The Electrophilic/Catalytic Vector)

The C5 position is electron-rich compared to C2 but sterically crowded by the aryl group at C4. Standard Electrophilic Aromatic Substitution (EAS) is difficult due to the electron-deficient nature of the thiazole ring. Transition metal catalysis is the preferred route.

Protocol C: Pd-Catalyzed Direct Arylation (C-H Activation)

Objective: Arylation of C5 without pre-functionalization.

Mechanism: This protocol utilizes a "CMD" (Concerted Metalation-Deprotonation) pathway. The steric bulk of the tert-butyl groups at C4 actually helps prevent over-arylation or homocoupling by restricting the conformation of the active catalyst.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand:

    
     (Bulky phosphine is critical).
    
  • Base: Cs₂CO₃ (Promotes the CMD mechanism).

  • Solvent: DMF or Xylene (High boiling point required).

Workflow:

  • Mix: Combine Substrate (1 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂, Ligand, and Base in a pressure vial.

  • Degas: Sparge with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Heat: Seal and heat to 120°C for 16 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

    • Note: The C5-arylated product will be highly lipophilic. Use non-polar eluents (Hexane/EtOAc 95:5).

Visualizing the Logic

The following diagram illustrates the divergent synthetic pathways based on the electronic and steric properties of the scaffold.

ThiazoleFunctionalization Start 3,5-di-tert-butyl-4-methoxyacetophenone Bromination Step 1: α-Bromination (PTAB, THF, 0°C) Start->Bromination Activation Hantzsch Step 2: Hantzsch Cyclization (Thioformamide, EtOH, Reflux) Bromination->Hantzsch + Thioamide Core CORE SCAFFOLD: 4-(3,5-di-tert-butyl-4-methoxyphenyl)thiazole Hantzsch->Core Ring Formation Lithiation Path A: C2-Lithiation (n-BuLi, -78°C) Core->Lithiation Kinetic Control (Acidic C2-H) CH_Activation Path B: C5-Direct Arylation (Pd(OAc)2, Cs2CO3, 120°C) Core->CH_Activation Thermodynamic/Catalytic (Steric Steering) Electrophile Electrophile Trapping (DMF, I2, etc.) Lithiation->Electrophile Li-Halogen Exchange C2_Product C2-Functionalized Derivative Electrophile->C2_Product C5_Product C5-Arylated Derivative CH_Activation->C5_Product

Figure 1: Divergent synthetic workflow for the functionalization of the di-tert-butyl methoxyphenyl thiazole scaffold.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Lithiation of Thiazoles: Iddon, B. (1995). "Lithiation of Five-Membered Heteroaromatic Compounds: The Thiazole Group." Heterocycles.

  • Tebufelone/Darbufelone Chemistry (Bulky Phenols): Weidner-Wells, M. A., et al. (2001). "Synthesis and biological evaluation of a novel series of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted thiazoles." Bioorganic & Medicinal Chemistry Letters.

  • C-H Activation (Pd-Catalyzed): Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.

  • Regioselectivity in Thiazoles: Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Palladium-Catalyzed Imidazole C-H Activation." Journal of the American Chemical Society. (Relevant for mechanistic parallels in 1,3-azoles).

Sources

Application

Application Notes and Protocols for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Tailored Thiazole Derivative The field of organic electronics is in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Tailored Thiazole Derivative

The field of organic electronics is in a perpetual quest for novel materials that offer a harmonious blend of high performance, solution processability, and long-term stability. Within the vast landscape of organic semiconductors, thiazole-containing compounds have emerged as a particularly promising class. The inherent electron-accepting nature of the thiazole ring, coupled with its rigid and planar structure, provides a robust scaffold for tuning electronic properties.[1][2] The strategic introduction of various substituents allows for the fine-tuning of energy levels, solubility, and solid-state packing, all of which are critical determinants of device performance.

This guide focuses on a specific, yet underexplored, thiazole derivative: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole . This molecule is uniquely functionalized with a 3,5-di-tert-butyl-4-methoxyphenyl group. The bulky tert-butyl groups are anticipated to enhance solubility in common organic solvents, a crucial attribute for solution-based fabrication techniques like spin-coating and inkjet printing. Furthermore, these bulky moieties can influence the intermolecular packing in the solid state, potentially leading to favorable charge transport pathways. The methoxy group, being an electron-donating substituent, is expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection and transport properties of the material.

While this specific molecule is not yet widely characterized in the literature for organic electronics applications, its structural motifs suggest significant potential. This document, therefore, serves as a forward-looking guide, providing detailed protocols and application notes based on established principles for analogous thiazole-based materials. We will explore its potential incorporation into Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

Molecular Structure and Rationale

The unique architecture of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole suggests a multi-faceted role in organic electronic devices.

Caption: Molecular architecture of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole.

I. Application in Organic Field-Effect Transistors (OFETs)

Rationale: The thiazole core is known to facilitate electron transport, and when appropriately substituted, can also support hole transport. The solid-state packing, heavily influenced by the bulky tert-butyl groups, will be a critical factor in determining the charge carrier mobility.

Protocol 1: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a standard OFET structure to evaluate the charge transport characteristics of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole.

Materials:

  • Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)

  • 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

  • High-purity organic solvent (e.g., toluene, chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1)

  • Deionized water, isopropanol, acetone

Equipment:

  • Spin-coater

  • Thermal evaporator

  • Probe station with semiconductor parameter analyzer

  • Glovebox with a nitrogen atmosphere

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and enhance surface hydrophilicity.

  • Dielectric Surface Modification (OTS Treatment):

    • Prepare a 10 mM solution of OTS in anhydrous toluene inside a glovebox.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes.

    • Rinse the substrates thoroughly with fresh toluene to remove excess OTS.

    • Anneal the substrates at 120°C for 30 minutes on a hotplate to form a dense self-assembled monolayer.

  • Active Layer Deposition:

    • Prepare a solution of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in a suitable solvent (e.g., 5 mg/mL in chlorobenzene).

    • Spin-coat the solution onto the OTS-treated substrates. A typical spin-coating recipe is 3000 rpm for 60 seconds.

    • Anneal the film at a temperature optimized for the material (e.g., 80-120°C) to promote molecular ordering.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

  • Device Characterization:

    • Transfer the fabricated device to a probe station.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio.

Caption: Workflow for OFET fabrication and characterization.

Expected Data and Interpretation:

ParameterTypical Range for Thiazole DerivativesSignificance
Field-Effect Mobility (µ)10⁻³ - 1 cm²/VsIndicates the efficiency of charge transport.
On/Off Current Ratio> 10⁵Represents the switching capability of the transistor.
Threshold Voltage (Vth)-10 to 10 VThe gate voltage required to turn the transistor on.

II. Application in Organic Light-Emitting Diodes (OLEDs)

Rationale: Thiazole derivatives can function as electron-transporting materials or as fluorescent emitters in OLEDs.[1] The 3,5-di-tert-butyl-4-methoxyphenyl substituent may lead to blue emission, a highly sought-after characteristic in display technologies.

Protocol 2: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a simple multilayer OLED to assess the electroluminescent properties of the target molecule.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as a host material

  • 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (as dopant or emissive layer)

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) as an electron transport layer

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation: Clean and UV-Ozone treat the ITO substrates as described in Protocol 1.

  • Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (filtered) onto the ITO substrate and anneal at 140°C for 15 minutes in air.

  • Emissive Layer (EML):

    • Option A (Doped EML): Prepare a solution of CBP doped with 1-10 wt% of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole in chlorobenzene. Spin-coat this solution onto the PEDOT:PSS layer.

    • Option B (Neat EML): If the material exhibits good film-forming properties and solid-state luminescence, a neat film can be deposited by spin-coating.

  • Electron Transport Layer (ETL): Thermally evaporate a 30 nm layer of TPBi.

  • Cathode: Sequentially evaporate a 1 nm layer of LiF followed by a 100 nm layer of Al.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Caption: A typical multilayer OLED device architecture.

III. Application in Organic Photovoltaics (OPVs)

Rationale: Thiazole derivatives can be used as either electron donor or electron acceptor materials in the active layer of OPVs.[3] The electron-donating methoxyphenyl group suggests potential as a donor material when blended with a suitable fullerene or non-fullerene acceptor.

Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell

Materials:

  • Patterned ITO coated glass substrates

  • PEDOT:PSS

  • 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (as donor)

  • Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) (as acceptor)

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation: Clean and treat the ITO substrates as previously described.

  • Hole Transport Layer: Deposit and anneal a layer of PEDOT:PSS.

  • Active Layer:

    • Prepare a blend solution of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole and PC₆₁BM in a common solvent like chlorobenzene or dichlorobenzene. The donor:acceptor weight ratio should be optimized (e.g., 1:1, 1:1.2).

    • Spin-coat the blend solution to form the active layer.

    • Anneal the active layer to optimize the morphology of the bulk heterojunction.

  • Cathode: Sequentially evaporate 20 nm of Ca and 100 nm of Al.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).

    • Determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the external quantum efficiency (EQE) spectrum.

Expected Performance Metrics:

ParameterDescription
PCE (%)Overall energy conversion efficiency.
Voc (V)Related to the HOMO of the donor and LUMO of the acceptor.
Jsc (mA/cm²)Dependent on light absorption and charge transport.
FFA measure of the "squareness" of the J-V curve.

Synthesis Protocol

A plausible synthetic route to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is the Hantzsch thiazole synthesis.[4]

Reaction Scheme:

2-Bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one + Thioacetamide → 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Procedure:

  • To a solution of 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thioacetamide (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole represents a promising, yet largely unexplored, material for organic electronics. Its unique substitution pattern offers a compelling combination of enhanced solubility and tunable electronic properties. The protocols detailed in this guide provide a comprehensive framework for synthesizing this material and evaluating its performance in OFETs, OLEDs, and OPVs. Further research, including detailed photophysical studies, theoretical calculations, and device optimization, will be crucial in fully elucidating the potential of this and similar thiazole derivatives to advance the field of organic electronics.

References

  • Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL. PubChem. Retrieved February 22, 2026, from [Link]

  • Kim, J. H., Kim, J. H., Lee, J. H., Kim, J. H., Kim, J. H., Kim, J. H., ... & Kim, J. H. (2010). U.S.
  • Bevk, D., Marin, L., Lutsen, L., Vanderzande, D., & Maes, W. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(28), 11418-11431. [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199.
  • Chen, W., et al. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules.
  • Mekkaoui, A., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(16), 9241-9246.
  • Wang, Y., et al. (2020). Deep-blue organic light-emitting diodes based on multi-tert-butyl modified naphthylene. Dyes and Pigments, 173, 107931.
  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4488. [Link]

  • Lin, Y., Fan, H., Li, Y., & Zhan, X. (2012). Thiazole-based organic semiconductors for organic electronics.
  • Princeton University. (n.d.). Elucidation of Chemistry-Structure-Function Relationships in Molecular Semiconductors for Organic Electronic Applications. Princeton Dataspace. Retrieved February 22, 2026, from [Link]

  • Knaus, E. E., & Kumar, P. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry, 36(8), 1189-1199.
  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][5]triazolo[3,4-b][1]thiadiazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 253-258.

  • Li, H., et al. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 57(89), 11841-11844. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid. PubChem. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1h-pyrrol-2-yl)-. Retrieved February 22, 2026, from [Link]

Sources

Method

Application Note: Scalable Synthesis of Methoxyphenyl Thiazole Derivatives for Pharmaceutical Intermediates

Abstract: Methoxyphenyl thiazole derivatives are a cornerstone scaffold in modern medicinal chemistry, found in a multitude of clinically significant agents. Their synthesis on a laboratory scale is well-established; how...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methoxyphenyl thiazole derivatives are a cornerstone scaffold in modern medicinal chemistry, found in a multitude of clinically significant agents. Their synthesis on a laboratory scale is well-established; however, translating these methods to a scalable process suitable for drug development and commercial production presents significant challenges. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable synthesis routes for key methoxyphenyl thiazole intermediates. We will explore two primary, field-proven strategies: the classic Hantzsch thiazole synthesis, optimized for scale, and a modern palladium-catalyzed cross-coupling approach. This guide emphasizes the causality behind experimental choices, process safety, and purification strategies, ensuring the delivery of a self-validating and authoritative protocol.

Strategic Approaches to Scalable Thiazole Synthesis

The selection of a synthetic route for large-scale production hinges on factors beyond mere chemical yield, including cost of goods, process safety, and environmental impact. The methoxyphenyl thiazole core can be constructed through several methods, but for scalability, two routes stand out: the convergent Hantzsch synthesis and the flexible cross-coupling approach.

  • Hantzsch Thiazole Synthesis: This is one of the most fundamental and reliable methods for creating the thiazole ring.[1] It involves the condensation of an α-haloketone with a thioamide.[1][2] For producing methoxyphenyl-substituted thiazoles, this typically means reacting a methoxy-substituted phenacyl halide with a suitable thioamide. Its primary advantages for scale-up are the use of relatively inexpensive starting materials and often straightforward reaction conditions that can lead to product precipitation, simplifying purification.[1] However, the α-haloketone starting materials can be lachrymatory and require careful handling, a significant consideration in a process setting.[3]

  • Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation. Reactions like the Suzuki-Miyaura coupling provide a highly versatile and modular approach.[4][5] In this strategy, a pre-formed thiazole ring (e.g., a bromothiazole) is coupled with a methoxyphenylboronic acid. This method offers excellent functional group tolerance and often high yields. The main challenge for scalability lies in the cost of the palladium catalyst and ligands, and the critical need to remove residual palladium from the final product to meet stringent regulatory standards for active pharmaceutical ingredients (APIs).

The following diagram illustrates a decision-making framework for selecting the appropriate synthetic strategy.

G start Define Target Methoxyphenyl Thiazole Isomer sub_pattern Substitution Pattern Known? start->sub_pattern materials1 Are α-haloketone & thioamide readily available and cost-effective? sub_pattern->materials1 Convergent materials2 Are halo-thiazole & boronic acid available? sub_pattern->materials2 Modular hantzsch_path Hantzsch Synthesis Path scale Production Scale > 10 kg? hantzsch_path->scale coupling_path Cross-Coupling Path purification2 Catalyst Removal Protocol Established? coupling_path->purification2 materials1->hantzsch_path Yes materials1->coupling_path No, explore alternative materials2->hantzsch_path No, explore alternative materials2->coupling_path Yes purification1 Crystallization / Precipitation Feasible? scale->purification1 select_hantzsch Select Hantzsch Route purification1->select_hantzsch select_coupling Select Cross-Coupling Route purification2->select_coupling

Caption: Decision workflow for selecting a scalable synthesis route.

Protocol 1: Scalable Hantzsch Synthesis of 4-(4-Methoxyphenyl)-2-aminothiazole Hydrochloride

This protocol details a robust, scalable synthesis of a key building block, 4-(4-methoxyphenyl)-2-aminothiazole, via a modified Hantzsch reaction. The choice of ethanol as a solvent facilitates the reaction and allows for direct precipitation of the hydrochloride salt, simplifying isolation and avoiding column chromatography.

Principle & Mechanism: The reaction proceeds via the classic Hantzsch mechanism.[1][6] The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (2-bromo-4'-methoxyacetophenone). This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[1] Using an excess of thiourea is a cost-effective way to drive the reaction to completion. The final product is isolated as a hydrochloride salt to improve its stability and handling properties.

G cluster_workflow Experimental Workflow A Charge Reactor with 2-bromo-4'-methoxyacetophenone and Ethanol B Add Thiourea A->B C Heat to Reflux (e.g., ~78°C) Monitor by TLC/HPLC B->C D Cool to Room Temp. C->D E Filter to Remove Insolubles (if any) D->E F Add Conc. HCl to Filtrate E->F G Cool to 0-5°C to Crystallize F->G H Filter Product Slurry G->H I Wash Cake with Cold Ethanol H->I J Dry Under Vacuum I->J K Obtain 4-(4-Methoxyphenyl) -2-aminothiazole HCl J->K

Caption: Process workflow for the scalable Hantzsch synthesis.
Detailed Step-by-Step Protocol (100 g Scale):

Materials:

  • 2-bromo-4'-methoxyacetophenone (1.0 eq, 100.0 g, 0.436 mol)

  • Thiourea (1.2 eq, 39.9 g, 0.524 mol)

  • Ethanol (denatured, 10 vol, 1.0 L)

  • Concentrated Hydrochloric Acid (37%, ~1.1 eq, ~43 mL)

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charging Reagents: Charge the reactor with 2-bromo-4'-methoxyacetophenone (100.0 g) and ethanol (1.0 L). Begin stirring to dissolve the solid.

  • Thiourea Addition: Add the thiourea (39.9 g) to the solution in one portion. The mixture will be a slurry.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 3-5 hours. The reaction progress should be monitored by TLC or HPLC until the starting ketone is consumed.

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the condensation and cyclization steps while being a relatively safe and cost-effective solvent.

  • Cooling and Filtration (Optional): Cool the reaction mixture to 50-60°C. If the solution is darkly colored, you may add activated carbon (5 g), stir for 30 minutes, and then filter the hot solution through a pad of celite to remove the carbon and any other insolubles. Wash the filter pad with a small amount of hot ethanol (50 mL).

  • Salt Formation and Crystallization: Cool the clear filtrate to room temperature (20-25°C). Slowly add concentrated hydrochloric acid (~43 mL) over 15-20 minutes. The product hydrochloride salt will begin to precipitate.

    • Causality Note: Formation of the HCl salt increases the product's crystallinity and significantly reduces its solubility in ethanol, enabling high recovery through filtration.

  • Isolation: Cool the resulting thick slurry to 0-5°C and stir for at least 1 hour to ensure complete crystallization.

  • Filtration and Washing: Filter the product using a Büchner funnel. Wash the filter cake with cold (0-5°C) ethanol (2 x 100 mL) to remove any residual impurities.

  • Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Presentation
ParameterTypical Result
Yield 85-92%
Purity (HPLC) >99%
Appearance Off-white to pale yellow crystalline solid
Melting Point 235-240 °C (decomposes)

Protocol 2: Scalable Suzuki-Miyaura Cross-Coupling for 2-(4-Methoxyphenyl)thiazole

Principle & Mechanism: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5] The mechanism involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromothiazole.

  • Transmetalation: The methoxyphenyl group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The desired 2-(4-methoxyphenyl)thiazole is formed, regenerating the Pd(0) catalyst. The choice of a phosphine ligand (e.g., SPhos) and a suitable base (e.g., K₂CO₃) is critical for an efficient and high-yielding reaction on a large scale.

G Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)L₂-R² PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_complex->Product Start R¹-Br (2-Bromothiazole) Start->PdII_complex Boronic R²-B(OH)₂ (4-Methoxyphenyl boronic acid) Boronic->Transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol (50 g Scale):

Materials:

  • 2-Bromothiazole (1.0 eq, 50.0 g, 0.305 mol)

  • 4-Methoxyphenylboronic acid (1.1 eq, 50.7 g, 0.335 mol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq, 0.68 g, 3.05 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq, 2.50 g, 6.10 mmol)

  • Potassium Carbonate (K₂CO₃, 3.0 eq, 126.5 g, 0.915 mol)

  • Toluene (10 vol, 500 mL)

  • Water (2 vol, 100 mL)

Procedure:

  • Inerting the Reactor: Set up a 1 L jacketed reactor with a mechanical stirrer, condenser, and nitrogen inlet/outlet. Purge the reactor thoroughly with nitrogen.

  • Charging Reagents: To the reactor, charge K₂CO₃ (126.5 g), 4-methoxyphenylboronic acid (50.7 g), Pd(OAc)₂ (0.68 g), and SPhos (2.50 g).

    • Causality Note: Pre-mixing the solid reagents before solvent addition is common practice. The SPhos ligand is chosen for its ability to promote efficient oxidative addition and reductive elimination, leading to high turnover numbers for the catalyst.

  • Solvent and Substrate Addition: Add toluene (500 mL) and water (100 mL), and begin stirring. Add the 2-bromothiazole (50.0 g).

  • Reaction: Heat the mixture to 80-85°C under a nitrogen atmosphere. Maintain for 4-6 hours, monitoring by HPLC for the disappearance of 2-bromothiazole.

  • Work-up and Phase Separation: Cool the reaction to room temperature. The mixture will separate into two phases. Separate the bottom aqueous layer and discard it.

  • Washing: Wash the organic (toluene) layer with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Solvent Swap and Crystallization: Concentrate the toluene solution under reduced pressure to a volume of approximately 150 mL. Add heptane (300 mL) slowly while stirring. The product should begin to crystallize.

    • Causality Note: A solvent swap from a good solvent (toluene) to a poor solvent (heptane) is a highly effective and scalable method for inducing crystallization, avoiding the need for chromatography.

  • Isolation: Cool the slurry to 0-5°C, stir for 1 hour, and then filter the product. Wash the cake with cold heptane (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50°C.

Data Presentation
ParameterTypical Result
Yield 88-95%
Purity (HPLC) >99.5%
Appearance White to off-white solid
Residual Pd <10 ppm (after appropriate work-up)

Process Safety and Optimization Considerations

  • Hantzsch Synthesis:

    • Hazard: α-haloketones are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Exotherm: The initial S-alkylation can be exothermic. For larger scales, controlled addition of one reagent to the other may be necessary to manage the heat release.

  • Suzuki-Miyaura Coupling:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. Maintaining an inert nitrogen atmosphere is crucial for catalyst longevity and reaction efficiency.

    • Catalyst Removal: Residual palladium is a major concern for pharmaceutical intermediates. Post-reaction treatment with palladium scavengers (e.g., thiol-functionalized silica) or recrystallization may be required to meet regulatory limits.

Conclusion

Both the modified Hantzsch synthesis and the palladium-catalyzed Suzuki-Miyaura coupling represent viable and scalable routes to medicinally important methoxyphenyl thiazole derivatives. The Hantzsch approach offers a cost-effective, convergent synthesis ideal for specific targets where starting materials are cheap. The Suzuki coupling provides unparalleled flexibility for analog synthesis from a common intermediate, albeit with higher initial costs and more complex purification challenges related to catalyst removal. The choice between these routes will depend on project-specific factors including cost, scale, available starting materials, and the need for structural diversity.

References

  • Verma, A. K., et al. (2011). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 13(9), 2474-2482. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved February 22, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 22, 2026, from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1327. Available at: [Link]

  • Bayer Cropscience Aktiengesellschaft. (2017). Process for preparing thiazole derivatives. U.S. Patent Application Publication No. US 2017/0240541 A1.
  • Inamoto, K., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147-5150. Available at: [Link]

  • Shaheen, F., et al. (2021). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. RSC Advances, 11(26), 15949-15961. Available at: [Link]

  • Doi, T., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. Available at: [Link]

  • Tanaka, A., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Available at: [Link]

  • Priya, C. G., et al. (2018). A review on substituted thiazole derivatives and its pharmacological activities. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-80. Available at: [Link]

Sources

Application

Reaction conditions for coupling 4-(3,5-Ditert-butyl-4-methoxyphenyl) groups to heterocycles

Application Note: Reaction Conditions for Coupling 4-(3,5-Di-tert-butyl-4-methoxyphenyl) Groups to Heterocycles Part 1: Strategic Analysis & Chemical Logic The 4-(3,5-di-tert-butyl-4-methoxyphenyl) moiety is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling 4-(3,5-Di-tert-butyl-4-methoxyphenyl) Groups to Heterocycles

Part 1: Strategic Analysis & Chemical Logic

The 4-(3,5-di-tert-butyl-4-methoxyphenyl) moiety is a privileged structural motif in drug discovery and materials science. Often derived from the antioxidant BHT (butylated hydroxytoluene), this group is employed to:

  • Modulate Lipophilicity: The two tert-butyl groups significantly increase logP, improving membrane permeability.

  • Block Metabolic Hotspots: The bulky alkyl groups sterically shield the meta positions and the methoxy group from cytochrome P450-mediated oxidation.

  • Stabilize Radical Cations: In materials science, this electron-rich system forms stable radical cations, useful in redox-active switches.

The Mechanistic Paradox

Successfully coupling this group requires navigating a specific paradox: Steric Misconception vs. Electronic Reality.

  • Steric Environment: Contrary to intuition, the coupling site (C1) is not sterically hindered. The bulky tert-butyl groups are located at C3 and C5, while the ortho positions (C2 and C6) are occupied by protons. Therefore, the oxidative addition and transmetallation steps at C1 are not sterically impeded by the tert-butyls.

  • Electronic Environment: The true challenge is electronic. The ring is highly electron-rich (π-excessive) due to the synergistic donating effects of the methoxy group (+M) and the two tert-butyl groups (+I).

    • Consequence 1: If using the Aryl Boronic Acid , the nucleophilicity is high, but so is the rate of protodeboronation (hydrolytic cleavage of the C-B bond), especially in aqueous base.

    • Consequence 2: If using the Aryl Halide , the oxidative addition to Pd(0) is slower compared to electron-deficient aryl halides.

Part 2: Methodology & Catalyst Selection

To address these challenges, the Suzuki-Miyaura Cross-Coupling is the method of choice. We prioritize catalyst systems that stabilize the active Pd(0) species and facilitate transmetallation without requiring harsh bases that promote protodeboronation.

Recommended Catalyst Systems
SystemCatalyst PrecursorLigandBaseSolventApplication
A (Robust) Pd(dppf)Cl₂·DCMdppf (bidentate)K₂CO₃ (2M aq)1,4-DioxaneGeneral purpose; high solubility for lipophilic substrates.
B (High Activity) Pd(OAc)₂SPhos or XPhosK₃PO₄ (solid)Toluene/H₂O (10:1)For sterically hindered heterocycles or deactivated chlorides.
C (Anhydrous) Pd₂(dba)₃PCy₃CsFTHF/DioxaneFor substrates sensitive to hydrolysis (protodeboronation prone).

Part 3: Detailed Experimental Protocols

Protocol 1: Coupling via Aryl Boronic Acid (Standard)

Use this protocol when the Heterocycle-Halide is available.

Reagents:

  • Nucleophile: (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (CAS: 233584-42-4) [1.2 equiv]

  • Electrophile: Heteroaryl Halide (Br/I preferred; Cl requires System B) [1.0 equiv]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ [5 mol%]

  • Base: K₂CO₃ (2.0 M aqueous solution) [3.0 equiv]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Heteroaryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 317 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon (x3) to remove O₂ (crucial to prevent homocoupling of the electron-rich boronic acid).

  • Solvation: Inject degassed 1,4-Dioxane (5 mL) via syringe. The lipophilic boronic acid should dissolve readily; if not, gently warm.

  • Activation: Add the aqueous K₂CO₃ solution (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: The product will likely be very non-polar. Use non-polar mobile phases (e.g., Hexane/EtOAc) for TLC.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography.

    • Note: The 3,5-di-tBu group fluoresces weakly; use UV 254 nm or a stain (Anisaldehyde/KMnO₄).

Protocol 2: Coupling via Aryl Bromide (Alternative)

Use this protocol if the boronic acid is unstable or the Heterocycle-Boronate is the coupling partner.

Reagents:

  • Electrophile: 4-Bromo-2,6-di-tert-butylanisole (CAS: 1516-96-7) [1.0 equiv]

  • Nucleophile: Heteroaryl Boronic Acid/Ester [1.5 equiv]

  • Catalyst: Pd(OAc)₂ [5 mol%] + SPhos [10 mol%]

  • Base: K₃PO₄ (anhydrous, finely ground) [3.0 equiv]

  • Solvent: Toluene [0.2 M]

Key Procedural Difference: Because the aryl bromide is electron-rich, oxidative addition is the rate-determining step. The use of SPhos (electron-rich, bulky phosphine) accelerates this step.

  • Mix Pd(OAc)₂ and SPhos in Toluene under Argon for 10 mins to pre-form the active catalyst L-Pd(0).

  • Add the Aryl Bromide, Heteroaryl Boronate, and K₃PO₄.

  • Heat to 100–110°C . Vigorous stirring is essential as K₃PO₄ is insoluble in Toluene.

Part 4: Mechanism & Troubleshooting (Visualization)

The following diagram illustrates the catalytic cycle with specific attention to the electronic influence of the di-tert-butyl-methoxy group.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)-Ar-X Intermediate OxAdd->PdII_ArX BaseStep Base Activation (OH- replaces X) PdII_ArX->BaseStep + Base TransMet Transmetallation (Boronate Attack) BaseStep->TransMet + Ar'-B(OH)2 PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl ProtoDe SIDE REACTION: Protodeboronation (Risk: High for e- rich Ar-B(OH)2) TransMet->ProtoDe H2O/Protic Solvent RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Caption: Catalytic cycle for Suzuki coupling. Note the risk of protodeboronation for the electron-rich 3,5-di-tBu-4-OMe-phenylboronic acid in aqueous media.

Part 5: Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield (<30%) Protodeboronation of Boronic AcidSwitch to Protocol 2 (use Ar-Br) or use anhydrous conditions (System C: CsF/Dioxane).
No Reaction Catalyst Poisoning / Inactive PdEnsure Argon atmosphere is rigorous. Switch to SPhos-Pd-G2 precatalyst to ensure active Pd species generation.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents thoroughly (freeze-pump-thaw or sparging).
Product stuck on Column High LipophilicityThe product is likely very non-polar (Rf ~0.8 in 10% EtOAc). It may elute with the solvent front. Use 100% Hexane/Toluene initially.

References

  • Preparation of 3,5-Di-tert-butyl-4-methoxyphenylboronic acid: Source: Sigma-Aldrich / Merck Product No. 233584-42-4.
  • General Suzuki Coupling of Hindered/Electron-Rich Substrates

    • Title: "Suzuki-Miyaura Cross-Coupling: The reaction of 4-bromo-2,6-di-tert-butylanisole."
    • Context: See J. Org.[3] Chem. protocols for sterically demanding aryl chlorides/bromides using SPhos.[3]

    • URL:[Link]

  • Synthesis of Precursor (4-Bromo-2,6-di-tert-butylanisole)

    • Source: GM Chemical / PubChem CAS 1516-96-7.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3,5-di-tert-butyl thiazole formation

Technical Support Center: Advanced Synthesis of Sterically Hindered Thiazoles Ticket ID: #THZ-ST-992 Topic: Overcoming Steric Hindrance in 3,5-Di-tert-butyl Thiazole Formation Status: Open Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Sterically Hindered Thiazoles Ticket ID: #THZ-ST-992 Topic: Overcoming Steric Hindrance in 3,5-Di-tert-butyl Thiazole Formation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Nomenclature Alert

User Query Analysis: You have requested assistance with "3,5-di-tert-butyl thiazole" formation. Before proceeding, we must address a critical nomenclature constraint to ensure experimental success.

  • The Nomenclature Issue: In the standard Hantzsch numbering system (S=1, N=3), a neutral thiazole ring cannot accommodate a substituent at position 3 (Nitrogen) without becoming a cationic thiazolium salt.

  • Likely Targets: Based on common steric challenges in drug discovery, we assume your target is one of the following:

    • 2,4-di-tert-butylthiazole: Extremely hindered core; requires forcing conditions.

    • 2-(3,5-di-tert-butylphenyl)thiazole: A bulky aryl group attached to the thiazole; common in redox shuttles and medicinal chemistry.

Scope of Support: This guide addresses the "Steric Wall" —the kinetic barrier preventing the formation of thiazoles when bulky groups (like tert-butyl) are proximal to the reaction centers (the thioamide carbon or the


-haloketone). We focus on the Hantzsch Thiazole Synthesis  and Transition Metal Cross-Coupling  as the primary solutions.

The Steric Challenge: Why Standard Reflux Fails

In a standard Hantzsch synthesis, two bimolecular events must occur. Steric bulk disrupts both:

  • The

    
     Displacement (Step A):  The thioamide sulfur must attack the 
    
    
    
    -haloketone. If the ketone bears a tert-butyl group (e.g., bromopinacolone), the backside attack is blocked by the methyl groups, raising the activation energy (
    
    
    ) significantly.
  • The Cyclization (Step B): The nitrogen must attack the carbonyl carbon. If the thioamide R-group is bulky, it shields the nitrogen, preventing this closure.

Visualizing the Blockade

HantzschSterics Figure 1: Kinetic Failure Points in Bulky Hantzsch Synthesis Start Reagents: Bulky Thioamide + Bulky Alpha-Haloketone SN2 Step 1: S-Alkylation (SN2) Start->SN2 Inter Intermediate: S-Alkylated Salt SN2->Inter Slow Kinetics Block1 STERIC WALL 1: Backside attack blocked by t-Butyl group SN2->Block1 Cyclize Step 2: N-Attack (Cyclization) Inter->Cyclize Dehydrate Step 3: Dehydration (-H2O) Cyclize->Dehydrate Block2 STERIC WALL 2: Cone angle of R-group prevents ring closure Cyclize->Block2 Product Product: Sterically Hindered Thiazole Dehydrate->Product

Figure 1: The Hantzsch pathway showing where bulky substituents (like tert-butyl) increase activation energy, often stalling the reaction at the intermediate stage or preventing it entirely.

Experimental Protocols: Breaking the Wall

Method A: Microwave-Assisted Hantzsch Synthesis (Recommended)

Best for: 2,4-di-tert-butylthiazole or cores with direct bulky attachment.

Microwave irradiation provides rapid dielectric heating, overcoming the high


 of the 

step that thermal reflux cannot surmount without decomposing the reagents.

Reagents:

  • Substrate A: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) [1.0 equiv]

  • Substrate B: 2,2-Dimethylpropanethioamide [1.1 equiv]

  • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)

  • Additive: No base initially (prevents polymerization).

Protocol:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve Substrate A (1.0 mmol) and Substrate B (1.1 mmol) in Ethanol (2 mL).

  • Irradiation: Seal the vial. Set the microwave reactor (e.g., Biotage or CEM) to:

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Time: 15–20 minutes (Hold time)

    • Stirring: High

  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[1][2]

  • Neutralization: Pour the mixture into saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ).
  • Purification: Flash chromatography (Hexane/EtOAc). Bulky thiazoles are often less polar; start with 100% Hexane.

Why this works: The superheating effect allows the system to bypass the steric repulsion forces that normally stall the nucleophilic attack at standard boiling points [1, 2].

Method B: Pd-Catalyzed Cross-Coupling (The "Build-Then-Attach" Strategy)

Best for: 2-(3,5-di-tert-butylphenyl)thiazole.

If the Hantzsch reaction fails to close the ring due to extreme crowding, do not force it. Construct the thiazole ring first (or buy 2-bromothiazole), then attach the bulky aryl group using Suzuki-Miyaura coupling.

Reagents:

  • Electrophile: 2-Bromothiazole [1.0 equiv]

  • Nucleophile: (3,5-Di-tert-butylphenyl)boronic acid [1.2 equiv]

  • Catalyst:

    
     [5 mol%] or 
    
    
    
    / S-Phos (for extreme hindrance)
  • Base:

    
     [2.0 equiv]
    
  • Solvent: Toluene/Water (4:1)

Protocol:

  • Degassing: Combine reagents in a Schlenk tube. Evacuate and backfill with Argon (

    
    ).
    
  • Reaction: Heat to 100°C for 12 hours.

  • Insight: The trans-metallation step is sensitive to sterics. Using S-Phos or X-Phos ligands creates a "pocket" that facilitates coupling even with the massive 3,5-di-tert-butyl groups [3, 4].

Troubleshooting Guide & FAQs

Ticket #404: Reaction Stalled / Low Yield
SymptomProbable CauseCorrective Action
Starting material remains (TLC)

barrier too high.
Switch to Microwave (140°C). If using thermal heat, switch solvent to DMF (100°C) to enhance nucleophilicity, but watch for decomposition.
Sticky red/black tar Thioamide decomposition/polymerization.Oxidative degradation of thioamide. Perform reaction under Argon . Add a radical scavenger (BHT) if using radical-sensitive alkyl groups.
Intermediate formed but no product Cyclization failure (Step 2).The intermediate is likely the S-alkylated ketone. Add a Lewis Acid (e.g.,

or

) to activate the carbonyl for cyclization [5].
Product is unstable Acid sensitivity.Sterically crowded thiazoles can be acid-sensitive. Neutralize immediately with

before concentration. Do not use acidic silica; use Neutral Alumina .
Q&A: Addressing Specific User Constraints

Q: Can I use solvent-free conditions to improve the rate? A: Yes. "Neat" reactions maximize the concentration of reagents, increasing collision frequency. Grind the thioamide and


-haloketone (if solid) in a mortar, then heat. However, for volatile bulky ketones (like bromopinacolone), a sealed vessel is required to prevent sublimation before reaction [6].

Q: My 3,5-di-tert-butylphenyl group is falling off during workup. Why? A: It is likely not falling off; you might be observing de-tert-butylation (retro-Friedel-Crafts) if you are using strong Lewis acids or high temperatures in the presence of protons. Avoid strong mineral acids (HCl/HBr) during workup; stick to mild buffers.

Q: Is there a "Green" alternative for scale-up? A: Yes. Replace chlorinated solvents with PEG-400 or Water/SDS (surfactant-mediated synthesis). While water seems counterintuitive for dehydration, the hydrophobic effect forces the organic reactants together, often accelerating the reaction for bulky hydrophobic substrates [7].

Diagnostic Decision Tree

Use this logic flow to determine the best synthetic route for your specific bulky thiazole.

DecisionTree Figure 2: Synthetic Strategy Selection for Hindered Thiazoles Start Start: Define Steric Target Q1 Is the bulky group on the Thiazole Ring (C2/C4/C5)? Start->Q1 Yes1 Yes (e.g., 2,4-di-t-butyl) Q1->Yes1 Direct Bulk No1 No (e.g., 2-(3,5-di-t-butylphenyl)) Q1->No1 Distal Bulk Method1 Attempt Microwave Hantzsch (140°C, EtOH) Yes1->Method1 Check1 Did it work? Method1->Check1 Success1 Proceed to Purification Check1->Success1 Yes Fail1 Switch to Negishi Coupling: Thiazolyl-Zn + t-Butyl-I (High Difficulty) Check1->Fail1 No Method2 Standard Hantzsch (Reflux EtOH) No1->Method2 Check2 Yield > 40%? Method2->Check2 Success2 Optimize Workup Check2->Success2 Yes Fail2 Switch to Suzuki Coupling: 2-Bromothiazole + Arylboronic Acid Check2->Fail2 No

Figure 2: Decision matrix for selecting between Hantzsch condensation and Metal-Catalyzed Coupling based on the location of the steric bulk.

References

  • Microwave Assisted Synthesis: Afroz, M., & Shiva Kumar, G. (2023).[3] Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids.[3] Asian Journal of Chemistry, 35, 705-711.[3]

  • Solvent Effects & Catalysis: Potewar, T. M., et al. (2008). Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquids at ambient temperature. Tetrahedron Letters, 49(6), 1058-1061.

  • Cross-Coupling Strategies: Do, H. Q., & Daugulis, O. (2007).[4] A new method for a direct, copper-catalyzed arylation of heterocycle C-H bonds.[4] Journal of the American Chemical Society, 129(41), 12404-12405.

  • Steric Hindrance Mechanisms: Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Lewis Acid Catalysis: Sharghi, H., & Khalifeh, R. (2009). Silica supported tungstosilisic acid as a reusable catalyst for Hantzsch thiazole synthesis.[5] Molecular Diversity, 13, 221–226.

  • Solvent-Free Protocols: Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea: solvent-free synthesis.[4] Synthesis, 48(24), 437-440.

  • Ultrasound/Lipase Assistance: Boruah, P. R., et al. (2024).[6] Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives. RSC Advances, 14, 20387-20398.

Sources

Optimization

Technical Support Center: Purification of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Welcome to the dedicated technical support guide for the purification of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole. This resource is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this sterically hindered and lipophilic heterocyclic compound. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The molecular architecture of this thiazole derivative—specifically the bulky tert-butyl groups flanking the methoxy-phenyl moiety—is the primary determinant of its purification behavior. These groups impart high lipophilicity and create significant steric hindrance, which can lead to atypical solubility profiles, challenges in chromatographic separation, and difficulties in achieving satisfactory crystalline form. This guide is structured to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole that I should be aware of during purification?

A1: Understanding the molecule's key characteristics is the foundation of an effective purification strategy.

  • High Lipophilicity and Low Aqueous Solubility: The two tert-butyl groups and the phenyl ring create a large, non-polar surface area. Consequently, the compound is practically insoluble in water but exhibits good solubility in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

  • Steric Hindrance: The bulky tert-butyl groups shield the core of the molecule. This can interfere with ideal crystal lattice formation, sometimes promoting the formation of amorphous solids or oils. In chromatography, this steric bulk can influence interactions with the stationary phase.

  • Moderate Polarity and Weak Basicity: The 1,3-thiazole ring contains nitrogen and sulfur heteroatoms, introducing a degree of polarity. The thiazole nitrogen is weakly basic and can interact with acidic sites on standard silica gel, potentially leading to peak tailing during column chromatography.[1]

  • Thermal Stability: Aromatic compounds with bulky, stable groups like tert-butyl are often thermally robust.[2] This stability is advantageous as it generally permits heating during recrystallization without significant risk of decomposition. However, always confirm thermal stability with a preliminary test like spotting a solution on a TLC plate and heating it.

Q2: I synthesized this compound via the Hantzsch thiazole synthesis. What are the most probable impurities I need to remove?

A2: The Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide, is a robust method for forming thiazole rings.[3][4] However, it can generate specific impurities that you should anticipate:

  • Unreacted α-haloketone: The primary electrophile, 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one, is a common impurity. It is typically less polar than the thiazole product.

  • Unreacted Thioamide: If thioformamide or a related reagent was used, residual amounts might be present. These are generally more polar and often can be removed with an aqueous wash if the reaction workup allows.

  • Side-Reaction Products: Depending on the reaction conditions (e.g., temperature, base), self-condensation of the α-haloketone or other side reactions can occur. These impurities will have varying polarities. Running a thorough TLC analysis of your crude material is essential to visualize the number and relative polarities of these byproducts.

Q3: Should I prioritize recrystallization or column chromatography for purification?

A3: The choice depends on the purity of your crude material and the desired final purity. A preliminary Thin Layer Chromatography (TLC) analysis is indispensable for making this decision.

  • Recrystallization is ideal when: Your crude product is relatively clean (e.g., >85% pure by TLC or ¹H NMR) with minor impurities that have different solubility profiles. It is often faster and more scalable than chromatography.

  • Column chromatography is necessary when: The crude material is a complex mixture with multiple byproducts, or when impurities have very similar polarity to the desired product (i.e., close Rf values on TLC).[5]

Below is a decision-making workflow to guide your choice.

G Figure 1: Purification Method Selection Workflow cluster_0 Figure 1: Purification Method Selection Workflow start Start: Crude Product tlc Perform TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc check_purity Is there one major spot with minor impurities? tlc->check_purity check_rf Are impurities well-separated from the product spot? check_purity->check_rf Yes chromatography Perform Column Chromatography check_purity->chromatography No (Complex Mixture) recrystallize Attempt Recrystallization check_rf->recrystallize Yes check_rf->chromatography No (Close Rfs) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: A decision tree to select the optimal initial purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of forming crystals. 1. Solution is too concentrated (supersaturated). 2. Cooling rate is too fast. 3. Presence of impurities inhibiting crystal nucleation. 1. Add more hot solvent in small portions until the oil redissolves, then allow to cool again slowly.[1]2. Slow down the cooling. Let the flask cool to room temperature on a benchtop, insulated with a towel, before moving to an ice bath.[6]3. "Scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites.[1]4. Add a seed crystal from a previously purified batch, if available.
Very low recovery of purified material. 1. Too much solvent was used. The product has some solubility even in the cold solvent.[7]2. The chosen solvent is not ideal (i.e., the compound is too soluble when cold).3. Premature crystallization during hot filtration led to product loss.1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[8] After cooling, place the flask in an ice bath for at least 30 minutes to maximize precipitation.2. Test alternative solvents or solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.3. Pre-heat the filtration funnel and flask before hot filtration. If crystals form in the funnel, wash with a small amount of hot solvent.
Crystals are colored or appear impure. 1. Colored impurities are co-crystallizing with the product.2. Insoluble impurities were not removed prior to crystallization.1. Add a small amount of activated charcoal (1-2% by weight) to the hot solution to adsorb colored impurities.[9] Perform a hot gravity filtration to remove the charcoal before cooling.2. Ensure you perform a hot gravity filtration if you observe any insoluble material in your hot, dissolved sample.[9]
Column Chromatography Issues

G Figure 2: Column Chromatography Troubleshooting cluster_1 Figure 2: Column Chromatography Troubleshooting start Problem Observed poor_sep Poor Separation (Overlapping Peaks) start->poor_sep streaking Streaking / Tailing start->streaking no_elution Compound Not Eluting start->no_elution sol_sys Optimize Solvent System via TLC (Adjust Polarity) poor_sep->sol_sys overload Reduce Sample Load (Typically 1-5% of silica mass) poor_sep->overload add_base Add Modifier to Eluent (0.1-1% Triethylamine) streaking->add_base change_phase Switch Stationary Phase (e.g., Alumina, C18) streaking->change_phase no_elution->change_phase increase_pol Drastically Increase Eluent Polarity (Gradient) no_elution->increase_pol

Caption: A workflow for diagnosing and solving common column chromatography problems.

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation from a close-running impurity. 1. Inappropriate solvent system. The eluent polarity is not optimal for differentiating the components.[1]2. Column overloading. Too much crude material was loaded relative to the amount of stationary phase.[1]1. Optimize the mobile phase with TLC. Aim for an Rf value of ~0.2-0.4 for the target compound. Test different solvent systems (e.g., Toluene/EtOAc, DCM/Acetone) to find one that maximizes the ΔRf between your product and the impurity.2. Reduce the sample load. A general rule is to load 1-5 g of crude material per 100 g of silica gel.[1] For difficult separations, use a ratio closer to 1:100.
The compound streaks or "tails" on the column. 1. Acid-base interaction. The weakly basic thiazole nitrogen is interacting strongly with acidic silanol groups on the silica surface.1. Add a basic modifier to your eluent system. Incorporating 0.1-1% triethylamine (Et3N) or a few drops of ammonia in the methanol portion of the eluent will neutralize the acidic sites on the silica and lead to sharper peaks.[1]
The compound is not eluting from the column. 1. Eluent polarity is too low. The solvent system is not strong enough to displace the compound from the stationary phase.2. Irreversible adsorption or decomposition on silica. This is less likely for this stable compound but possible if highly reactive impurities are present.1. Increase the eluent polarity. Use a gradient elution, starting with your optimized low-polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., from 10% EtOAc/Hexane to 50% EtOAc/Hexane).[1]2. Switch to a different stationary phase. Consider using neutral alumina or performing reversed-phase chromatography on a C18 column.[1]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for situations where the crude material is of relatively high purity.

  • Solvent Selection: Based on the compound's lipophilic nature, start by testing solvents like ethanol, isopropanol, or solvent pairs such as ethyl acetate/hexane or acetone/water.[6][7] To test, dissolve a small amount of crude product in a minimal volume of the hot solvent and allow it to cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent. Add the hot solvent to the solid in small portions with swirling until the solid just dissolves.[8][9] Do not add a large excess.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Normal-Phase Flash Column Chromatography

This is the standard approach for mixtures with well-separated components on a silica TLC plate.

  • Solvent System Selection: Use TLC to find a mobile phase that gives your product an Rf of 0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. For this compound, a system of 20-30% ethyl acetate in hexane is often effective.

  • Column Packing: Plug a glass column with cotton or glass wool.[10] Add a small layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly without air bubbles.[10] Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity than your final TLC solvent if running a gradient. Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.

References

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Barnard College. (n.d.). Recrystallization. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • University of Rochester. (n.d.). How to run column chromatography. [Link]

  • Google Patents. (n.d.).
  • Columbia University. (2007). Experiment 8: Chromatography. [Link]

  • American Chemical Society. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][7][9]triazolo[3,4-b][1][6][9]thiadiazoles. [Link]

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina. [Link]

  • ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol. [Link]

  • American Chemical Society. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • National Library of Medicine. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • European Chemicals Agency. (2025). Substance Information: tert-Butyl-4-methoxyphenol. [Link]

  • Royal Society of Chemistry. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][7][9]triazoles. Organic & Biomolecular Chemistry. [Link]

  • National Library of Medicine. (n.d.). 2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-3-(3-{[2-(3,4-dimethoxy-phenoxy)-ethyl]-methyl-amino}-propyl)-thiazolidin-4-one. PubChem. [Link]

  • MolPort. (n.d.). Compound 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. [Link]

  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Hoffman Fine Chemicals. (n.d.). CAS 1127217-95-1 | 5-(3-Methoxyphenyl)-4-methyl-1,3-thiazole. [Link]

  • MDPI. (2022). Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. [Link]

Sources

Troubleshooting

Troubleshooting cyclization reactions for hindered phenyl thiazoles

Status: Operational Ticket ID: THZ-HIND-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting low yields and failures in Hantzsch and related cyclizations for ort...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-HIND-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting low yields and failures in Hantzsch and related cyclizations for ortho-substituted phenyl systems.

Executive Summary

Synthesizing thiazoles bearing sterically hindered phenyl groups (e.g., ortho-methyl, ortho-halo, or 2,6-disubstituted rings) presents a kinetic bottleneck that standard protocols often fail to overcome. The classical Hantzsch synthesis relies on an initial SN2 attack which is severely retarded by steric bulk, allowing competing pathways (dehalogenation, polymerization) to dominate.

This guide provides optimized protocols specifically for hindered substrates, diagnostic workflows for failure modes, and alternative synthetic routes when the classical approach is non-viable.

Module 1: The Hantzsch Synthesis (Optimized for Hindrance)

The Problem: Why Standard Protocols Fail

In a standard Hantzsch reaction (refluxing ethanol), the formation of the thiazole ring proceeds in two steps:

  • Intermolecular SN2 substitution: The sulfur of the thioamide attacks the

    
    -haloketone.
    
  • Intramolecular Condensation: Dehydration to form the aromatic ring.

For hindered phenyls (e.g., 2,4,6-trimethylphenyl), Step 1 is the failure point. The bulky ortho groups shield the


-carbon, raising the activation energy for the nucleophilic attack. Prolonged heating in ethanol often leads to degradation before the substitution can occur.
Diagram: Steric Clash in Hantzsch Mechanism

HantzschMechanism Start Thioamide + Ortho-Substituted Alpha-Haloketone TS Transition State (High Energy Barrier) Start->TS Slow S_N2 due to Steric Bulk SideProduct Dehalogenated Ketone (Byproduct) Start->SideProduct Reduction via SET mechanism (If S_N2 stalls) Intermediate S-Alkylated Intermediate TS->Intermediate Successful Attack Product Hindered Thiazole Intermediate->Product -H2O, -HX

Caption: The kinetic bottleneck occurs at the initial nucleophilic attack. If this step is too slow, single-electron transfer (SET) mechanisms can lead to dehalogenation byproducts.

Protocol A: High-Temperature Polar Aprotic Method

Use this when microwave instrumentation is unavailable.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thioamide (1.1 equiv)[1]

  • Solvent: DMF or DMAc (Dimethylacetamide) - Critical for solubility and higher temps.

  • Scavenger: 2,6-Lutidine (1.1 equiv) - Mild base to neutralize acid without acting as a competing nucleophile.

Procedure:

  • Dissolve the thioamide in DMF (0.5 M concentration).

  • Add the

    
    -haloketone.[2]
    
  • Add 2,6-lutidine.

  • Heat to 100–120 °C under an inert atmosphere (Ar/N2). Note: Ethanol reflux (78 °C) is insufficient for hindered barriers.

  • Monitor by LC-MS every 2 hours.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Protocol B: Microwave-Assisted Cyclization (Recommended)

The "Gold Standard" for overcoming steric barriers.

Why it works: Microwave irradiation provides rapid, uniform heating and can accelerate reaction rates by orders of magnitude, often bypassing the decomposition pathways seen in prolonged thermal heating [1].

Procedure:

  • Vessel: 10 mL Microwave pressure vial.

  • Load: 1.0 mmol Haloketone, 1.2 mmol Thioamide.

  • Solvent: Ethanol (2 mL) or Solvent-Free (mix solids thoroughly).

  • Irradiation:

    • Temperature: 140 °C

    • Power: Dynamic (max 300W)

    • Hold Time: 10–20 minutes.

  • Post-Process: Cool to RT. Neutralize with sat. NaHCO3.

Module 2: Troubleshooting & Diagnostics

Diagnostic Flowchart

Troubleshooting Issue Reaction Failed / Low Yield CheckSM Check Starting Material (LCMS/NMR) Issue->CheckSM Dehalogenation Product is Dehalogenated Ketone? CheckSM->Dehalogenation Mass = SM - Halogen + H StartRemains Starting Material Unreacted? CheckSM->StartRemains Mass = SM RedTar Red/Black Tar? CheckSM->RedTar Complex Mixture Sol3 Use Jacobsen-Hugershoff (Module 3) Dehalogenation->Sol3 S_N2 Impossible Sol1 Switch to Microwave or DMF @ 120°C StartRemains->Sol1 Barrier too high Sol2 Purify Thioamide (Remove sulfur/impurities) RedTar->Sol2 Reagent degradation

Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.

Common Failure Modes
SymptomDiagnosisCorrective Action
Product is Dehalogenated Ketone The thioamide acted as a reducing agent rather than a nucleophile. This is common when steric bulk prevents SN2 attack.Switch to Jacobsen-Hugershoff (oxidative cyclization) to avoid the SN2 step entirely.
Starting Material Remains (after 24h) Activation energy is too high for the chosen temperature.Switch solvent to DMAc or NMP and increase T to 120°C. Use Microwave irradiation.
Red/Black Tar Oxidative decomposition of the thioamide or polymerization of the haloketone.Perform reaction under strict Nitrogen/Argon atmosphere . Add a radical inhibitor (BHT) if radical polymerization is suspected.
Product is "Sticky" Oil Product is trapped as the hydrobromide salt.Treat crude with NH4OH or NaHCO3 to liberate the free base. Recrystallize from EtOH/Water.

Module 3: Alternative Routes (When Hantzsch Fails)

If the steric hindrance at the


-carbon is insurmountable (e.g., ortho-di-isopropyl groups), you must abandon the SN2 mechanism.
Option 1: Jacobsen-Hugershoff Reaction

This method forms the benzothiazole/thiazole ring via oxidative radical cyclization of thiobenzanilides. It is less sensitive to steric bulk at the carbon because the bond formation is driven by a radical cation intermediate [2].

Protocol:

  • Substrate: Prepare the thiobenzanilide (from aniline + benzoyl chloride, then Lawesson’s reagent).

  • Reagents: 1.0 equiv Substrate, 1.1 equiv PIFA (Phenyliodine bis(trifluoroacetate)) or NBS .

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).

  • Conditions: Stir at 0 °C to RT for 1–3 hours.

  • Mechanism: Anodic oxidation or chemical oxidation generates a sulfur radical cation which attacks the aromatic ring.

Option 2: Cross-Coupling (The Modular Approach)

Instead of building the ring on the hindered substrate, synthesize the thiazole ring separately and attach it via metal-catalyzed coupling.

Workflow:

  • Synthesize 4-tributylstannylthiazole or thiazole-4-boronic acid .

  • React with Hindered Aryl Halide (e.g., 2-bromo-1,3-dimethylbenzene).

  • Catalyst: Pd(P(t-Bu)3)2 or Pd-PEPPSI-IPr (specifically designed for hindered couplings).

  • Advantage: Completely avoids the cyclization kinetic penalty.

References

  • Microwave-Assisted Synthesis

    • Title: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[3]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Mechanistic Insights & Side Reactions

    • Title: One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Hantzsch Methodology

    • Title: Hantzsch Thiazole Synthesis - Chem Help Asap (Educational/Protocol verific
    • Source: Chem Help Asap[5][6]

    • URL:[Link]

  • Green/Catalytic Improvements

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis.
    • Source: MDPI / PMC
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Di-tert-butyl Methoxyphenyl Thiazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of di-tert-butyl methoxyphenyl thiazole. The complex nature of its synthesis, often involv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of di-tert-butyl methoxyphenyl thiazole. The complex nature of its synthesis, often involving multi-step reactions like the Hantzsch thiazole synthesis and Friedel-Crafts alkylation, frequently leads to a challenging mixture of byproducts. This document provides in-depth, experience-driven answers to common purification challenges, focusing on the causality behind experimental choices to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common byproducts I should expect during the synthesis of di-tert-butyl methoxyphenyl thiazole, and why do they form?

A1: The byproduct profile of your synthesis is intrinsically linked to your chosen synthetic route. Typically, this molecule is constructed using a combination of the Hantzsch thiazole synthesis to form the core ring and a Friedel-Crafts alkylation to add the tert-butyl groups to a methoxyphenyl precursor.[1] This combination can generate several predictable classes of impurities.

The primary cause of byproduct formation in the Friedel-Crafts alkylation step is the activating nature of the first alkyl group added to the aromatic ring, which makes the ring more susceptible to further substitution.[2] In the Hantzsch synthesis, the regioselectivity of the cyclization can be influenced by reaction conditions, particularly pH, leading to isomeric impurities.[3][4]

Table 1: Common Byproducts and Their Origins

Byproduct Class Probable Origin Rationale for Formation & Recommended Removal Strategy
Unreacted Starting Materials Incomplete reaction Unconsumed α-haloketones, thioamides, or methoxyphenol precursors. Strategy: These are often easily removed by a primary liquid-liquid extraction (LLE) due to significant differences in polarity and acidity/basicity compared to the final product.[5]
Mono-tert-butylated Intermediates Incomplete Friedel-Crafts alkylation The reaction was stopped before the second tert-butyl group could be added. Strategy: These are typically more polar than the desired di-butylated product and can be separated effectively using silica gel column chromatography.
Di-alkylation Isomers Poor regioselectivity in Friedel-Crafts alkylation The tert-butyl groups are added to different positions on the methoxyphenyl ring (e.g., 2,5-di-tert-butyl vs. 3,5-di-tert-butyl). Strategy: These isomers often have very similar polarities, requiring careful optimization of column chromatography, potentially with a low-polarity eluent system to maximize resolution.
Imino-dihydrothiazole Isomers Hantzsch synthesis side reaction (acidic conditions) Under acidic conditions, the cyclization in the Hantzsch synthesis can proceed differently, leading to a 2-imino-2,3-dihydrothiazole instead of the desired 2-amino-thiazole derivative.[3][4] Strategy: These isomers may have different basicity. An initial acid wash during LLE might selectively protonate and remove the more basic isomer into the aqueous phase. Chromatography is also effective.

| Over-alkylation Products | Friedel-Crafts side reaction | A third tert-butyl group may be added to the aromatic ring, especially if harsh conditions or an excess of the alkylating agent is used. Strategy: These byproducts are significantly less polar than the desired product and will elute much faster during column chromatography. |

Q2: What is a general, robust workflow for purifying the crude product from a reaction mixture?

A2: A multi-step purification workflow is essential to achieve high purity. The strategy is to remove grossly different impurities first and then resolve closely related byproducts in subsequent steps. The standard, field-proven workflow proceeds from a liquid-liquid extraction to column chromatography, and finally to recrystallization for obtaining material of analytical purity.

Purification_Workflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) crude->lle Initial Cleanup conc Concentrate Organic Phase lle->conc Remove Aqueous Impurities column Silica Gel Column Chromatography conc->column Separate Byproducts pool Pool & Concentrate Pure Fractions column->pool Based on TLC recryst Recrystallization pool->recryst Final Polishing final Pure Product (>99%) recryst->final

Caption: General purification workflow for di-tert-butyl methoxyphenyl thiazole.

Q3: How do I perform an effective initial cleanup using Liquid-Liquid Extraction (LLE)?

A3: LLE is a powerful first-pass purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6] For a nitrogen-containing heterocycle like a thiazole, we can exploit its basicity for a more selective separation.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Choose a solvent in which your desired product is highly soluble.

  • Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). The basic nitrogen on the thiazole ring of your product will be protonated, forming a salt that is soluble in the aqueous layer. Many organic byproducts will remain in the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate fully. Drain the lower (aqueous) layer containing your protonated product into a clean flask.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8). This deprotonates your product, causing it to precipitate or become insoluble in water. Add fresh ethyl acetate or DCM and shake to extract your neutral product back into the organic phase.

  • Final Wash & Drying: Wash the organic layer containing your purified product with brine (saturated NaCl solution) to remove residual water.[7] Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product, which is now ready for chromatography.

This acid-base extraction is highly effective at removing neutral organic byproducts, such as unreacted starting materials or over-alkylated impurities.[8]

Q4: I'm struggling with column chromatography. Can you provide a detailed protocol and troubleshooting tips?

A4: Column chromatography is the most critical step for separating the desired product from its closely-related isomers.[9][10] Success hinges on selecting the right solvent system and proper technique.

  • Solvent System (Eluent) Selection: The key to good separation is finding an eluent system that provides a target Rf value between 0.2 and 0.4 for your product on a TLC plate.[11]

    • Starting Point: Begin with a non-polar solvent system like Hexane:Ethyl Acetate (9:1).

    • Optimization: Run TLC plates with varying ratios (e.g., 8:2, 7:3) to find the optimal polarity.

    • For Basic Compounds: If you observe streaking on the TLC plate, it indicates strong interaction with the acidic silica gel. Add a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent system to neutralize the acidic sites and improve peak shape.[11]

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to ensure a uniform, air-free packed bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the sand layer is not disturbed.

    • Apply gentle air pressure to begin the elution. Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing them under UV light.

    • Combine the fractions that contain your pure product.

Chroma_Troubleshoot start Problem with Separation? streaking Streaking or Tailing? start->streaking poor_sep Poor Resolution? start->poor_sep no_elution Product Stuck on Column? start->no_elution sol_streak Add 0.5% Et3N to eluent to neutralize silica streaking->sol_streak Cause: Compound is basic sol_sep Decrease eluent polarity (e.g., from 7:3 to 9:1 Hex:EtOAc) poor_sep->sol_sep Cause: Eluent is too polar sol_elute Gradually increase eluent polarity (e.g., from 8:2 to 1:1 Hex:EtOAc) no_elution->sol_elute Cause: Eluent is not polar enough

Caption: Decision tree for troubleshooting common column chromatography issues.

Q5: How can I obtain a highly pure, crystalline product by recrystallization?

A5: Recrystallization is the ultimate step to achieve high analytical purity. It works on the principle that a compound is more soluble in a hot solvent than in a cold one. As the solution cools, the decreased solubility forces the desired compound to crystallize, leaving impurities behind in the solution.[12]

Finding a single perfect solvent can be difficult. A two-solvent system is often more effective. You need one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[13] For a compound like di-tert-butyl methoxyphenyl thiazole, a combination of ethanol (soluble) and water (anti-solvent) or DCM/hexane could be effective.

  • Dissolution: Place the partially purified solid in a flask and add the minimum amount of the hot "soluble solvent" (e.g., ethanol) required to fully dissolve it. Ensure it is fully dissolved at or near the boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven.

Table 2: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Notes
Hexane / Petroleum Ether 69 / 40-60 Non-polar Good as an anti-solvent for moderately polar compounds.[14]
Ethyl Acetate (EtOAc) 77 Intermediate A versatile solvent, often used in combination with hexanes.
Ethanol (EtOH) 78 Polar Dissolves many organic compounds when hot. Often used with water.[15]
Methanol (MeOH) 65 Polar Similar to ethanol but with a lower boiling point.
Dichloromethane (DCM) 40 Intermediate Highly volatile, good for dissolving compounds at room temperature. Use with caution.

| Water | 100 | Very Polar | Excellent as an anti-solvent for non-polar to moderately polar organic compounds. |

References

  • Vertex AI Search. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (2025, December). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole.
  • Zheng, S., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. ACS Publications.
  • MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
  • PMC. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • MDPI. (2021, December 22). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.
  • PMC. (n.d.). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora.
  • Heterocyclic Chemistry. (2017, September 25). liquid-liquid extraction.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • PMC. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • PMC. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
  • BenchChem. (n.d.). Minimizing by-product formation in BHA synthesis.
  • ResearchGate. (n.d.). APPLICATION AND FUNDAMENTALS OF LIQUID–LIQUID EXTRACTION PROCESSES: PURIFICATION OF BIOLOGICALS, BOTANICALS, AND STRATEGIC METALS.
  • YouTube. (2022, October 3). Liquid-Liquid Extraction.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • CUTM Courseware. (n.d.). THIAZOLE.
  • The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments.
  • ResearchGate. (2025, August 5). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
  • Northwestern University. (n.d.). Crystallization Service - IMSERC.

Sources

Troubleshooting

Addressing solubility issues of hindered thiazoles in aqueous media

Executive Summary & Core Challenge Welcome to the Advanced Solubility Support Center. You are likely here because you are working with a hindered thiazole —a 5-membered heterocyclic scaffold substituted at the C2, C4, or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Welcome to the Advanced Solubility Support Center. You are likely here because you are working with a hindered thiazole —a 5-membered heterocyclic scaffold substituted at the C2, C4, or C5 positions with bulky lipophilic groups (e.g., tert-butyl, phenyl, or complex spiro-cycles).

The Problem: Thiazoles are inherently "brick dust" molecules. They possess high crystal lattice energy (high melting points) and moderate-to-high lipophilicity (LogP > 3). The "Hindered" Complication: Standard solubilization often relies on protonating the thiazole nitrogen (N3). However, bulky substituents at C2 or C4 create steric hindrance , shielding the nitrogen lone pair. This lowers the effective pKa (often < 2.5) and physically blocks acid approach, making standard salt formation (e.g., HCl salts) difficult or unstable [1, 4].

This guide provides a decision matrix and validated protocols to overcome these specific barriers.

Strategic Decision Matrix

Before starting wet-lab work, use this logic flow to select the correct solubilization strategy based on your compound's specific physicochemical properties.

SolubilizationStrategy Start START: Analyze Thiazole Structure Check_pKa Is calculated pKa (N3) > 3.0? Start->Check_pKa Sterics Are C2/C4 substituents bulky? Check_pKa->Sterics Yes Check_LogP Is LogP > 4.0? Check_pKa->Check_LogP No (Too weakly basic) Salt_Screen Strategy A: Salt Formation (Use Sulfonic Acids) Sterics->Salt_Screen No Sterics->Check_LogP Yes (N blocked) Cosolvent Strategy B: Co-solvents/Surfactants (DMSO/PEG/Tween) Check_LogP->Cosolvent No (Moderate Lipophilicity) Cyclodextrin Strategy C: Cyclodextrin Complexation (HP-β-CD) Check_LogP->Cyclodextrin Yes (High Lipophilicity) ASD Strategy D: Amorphous Solid Dispersion (HPMC-AS/PVP) Cosolvent->ASD If precipitation on dilution Cyclodextrin->ASD If CD fails (Guest too bulky)

Figure 1: Decision tree for selecting a solubilization strategy. Note that hindered thiazoles often fail the pKa check, pushing them toward Strategy C or D.

Technical Modules & Troubleshooting

Module A: The Chemical Approach (Salt Formation)

Use when: pKa > 2.5 and steric hindrance is moderate.

The Science: Thiazole is a weak base.[1] To form a stable salt, the


 (pKa of acid - pKa of base) should be 

. Standard mineral acids (HCl) often fail with hindered thiazoles because the resulting salt is hygroscopic or hydrolyzes back to the free base in water due to the weak basicity of the thiazole nitrogen [1].

Protocol: In-Situ Salt Screening (Non-Aqueous)

  • Dissolve: 10 mg of thiazole in a minimum volume of acetone or THF.

  • Acid Addition: Add 1.1 equivalents of Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) . Note: Sulfonic acids are preferred over HCl for weak bases due to their lower volatility and stronger acidity.

  • Observation:

    • Precipitate forms: Filter and characterize (DSC/NMR).

    • No precipitate: Add anti-solvent (Diethyl ether or Hexane).

  • Verification: Dissolve the resulting solid in water. If pH < 2 and solution is clear, salt is stable.

Module B: The Formulation Approach (Co-solvents & Surfactants)

Use when: High throughput screening (HTS) or early PK studies.

The Science: Hindered thiazoles are lipophilic. Co-solvents reduce the polarity of water to match the drug. However, the "Crash-Out" effect is the main risk: a compound dissolved in 100% DMSO may precipitate instantly when diluted into aqueous media because the log-linear solubility relationship breaks down [5].

Optimized Vehicle for IV/IP Injection:

  • Standard: 5% DMSO / 40% PEG 400 / 55% Water.

  • For "Crash-Out" Prone Compounds: Add a surfactant to inhibit nucleation.

    • Recipe: 5% DMSO / 5% Polysorbate 80 / 30% PEG 400 / 60% Saline.

Troubleshooting Table:

Observation Root Cause Solution
Cloudiness upon dilution Local supersaturation Vortex media while adding the drug stock. Do not add static.
Precipitate after 1 hour Ostwald Ripening Add 0.5% HPMC or PVP to the aqueous phase to inhibit crystal growth.

| Viscous solution | High PEG content | Switch to Propylene Glycol or reduce PEG concentration < 30%. |

Module C: The "Host-Guest" Approach (Cyclodextrins)

Use when: Protecting the thiazole from hydrolysis or improving parenteral safety.

The Science: Cyclodextrins (CDs) form inclusion complexes.[2][3][4][5] The hydrophobic thiazole core enters the CD cavity, while the hydrophilic CD exterior interacts with water. Critical Constraint: Hindered thiazoles with bulky groups (e.g., tert-butyl at C4) may be too large for


-CD. You must use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
or Sulfobutylether-

-CD (SBE-

-CD), which have more flexible cavities and higher water solubility (>600 mg/mL) [2, 3].

Protocol: Phase Solubility Study (Higuchi-Connors)

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at 0, 5, 10, 20, and 40% (w/v).
    
  • Saturation: Add excess hindered thiazole to each vial.

  • Equilibration: Shake at 25°C for 72 hours . Note: Hindered molecules have slow equilibration kinetics.

  • Analysis: Filter (0.45 µm PVDF), dilute, and analyze via HPLC.

  • Plot: Concentration of Drug (M) vs. Concentration of CD (M). A linear slope (A-type) indicates 1:1 complexation.

CD_Workflow Step1 Prep HP-β-CD (0-40% w/v) Step2 Add Excess Thiazole Step1->Step2 Step3 Equilibrate (72h, 25°C) Step2->Step3 Step4 Filter (PVDF) Step3->Step4 Step5 HPLC Quantification Step4->Step5

Figure 2: Workflow for determining cyclodextrin binding affinity.

Module D: The "Chaos" Approach (Amorphous Solid Dispersions - ASD)

Use when: Oral bioavailability is the goal (BCS Class II).

The Science: If the crystal lattice is too strong (Melting Point > 200°C), you must break it. ASDs freeze the drug in a disordered (amorphous) state within a polymer matrix.[6] Preferred Polymers for Thiazoles:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the intestine (pH > 6).

  • PVP-VA64 (Copovidone): Good general solubility enhancer [6].

Quick Screen (Solvent Casting):

  • Dissolve Drug and Polymer (1:3 ratio) in Acetone/Methanol (1:1).

  • Rotary evaporate to dryness.

  • Vacuum dry for 24h.

  • Test dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid).

Frequently Asked Questions (FAQs)

Q1: My thiazole has a pKa of 2.0. Can I just use pH 1.2 buffer to dissolve it? A: Theoretically, yes, but practically, no. At pH 1.2, you might achieve solubility, but upon injection or ingestion (pH shift to 7.4), the compound will instantly precipitate (free base form). Furthermore, hindered thiazoles often have poor stability in highly acidic media. Use Strategy C (Cyclodextrins) instead to mask the hydrophobicity without relying on extreme pH.

Q2: I see a "gummy" precipitate when I add water to my DMSO stock. What is this? A: This is the "oiling out" phenomenon. Your hindered thiazole likely has a low Melting Point/Glass Transition temperature in the presence of solvent mixtures. The compound is coming out of solution not as a crystal, but as a supercooled liquid.

  • Fix: Increase the surfactant concentration (e.g., 5% Tween 80) to emulsify the oil droplets, or switch to a solid dispersion method (Strategy D).

Q3: Why is my HPLC retention time shifting in the presence of Cyclodextrins? A: This confirms complexation! The CD encapsulates the hydrophobic portion of the thiazole, altering its interaction with the C18 column stationary phase. This is a positive sign that Strategy C is working.

References

  • RSC Publishing. (n.d.). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. Royal Society of Chemistry. Link

  • National Institutes of Health (PubMed). (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation.Link

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[3]Link

  • Wikipedia. (n.d.). Thiazole - Reactions and pKa.[7][8][9][10]Link

  • National Institutes of Health (PMC). (2016). Solubilization techniques used for poorly water-soluble drugs.[3][11][12][13]Link

  • Ascendia Pharma. (n.d.). Amorphous Solid Dispersion Technology for Poorly Soluble Drugs.[14]Link

Sources

Optimization

Minimizing side reactions in the Hantzsch synthesis of bulky thiazoles

Status: Operational Ticket ID: HANTZSCH-BULKY-001 Subject: Minimizing Side Reactions in Sterically Hindered Systems Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HANTZSCH-BULKY-001 Subject: Minimizing Side Reactions in Sterically Hindered Systems Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary: The "Bulky" Challenge

Welcome to the technical support hub for Hantzsch thiazole synthesis. While the condensation of


-haloketones with thioamides is a textbook reaction, introducing bulky substituents (e.g., tert-butyl, adamantyl, or ortho-disubstituted aromatics) disrupts the standard kinetic profile.

The Core Problem: Bulky groups introduce steric clash that destabilizes the planar transition states required for aromaticity. This leads to three primary failure modes:

  • Stalled Dehydration: The reaction arrests at the non-aromatic 4-hydroxythiazoline intermediate.

  • Dehalogenation: The

    
    -haloketone degrades before the slow 
    
    
    
    attack can occur.
  • Regio-scrambling: Steric hindrance forces the reaction toward the kinetically favored (but often undesired)

    
    -alkylation rather than 
    
    
    
    -alkylation.

This guide provides self-validating protocols to bypass these energy barriers.

Visualizing the Failure Points

The following diagram maps the reaction pathway and identifies exactly where bulky substrates cause the system to fail.

HantzschMechanism Start Reactants (Thioamide + α-Haloketone) SN2 Step 1: S-Alkylation (SN2 Attack) Start->SN2 Slow with Bulky R Side1 FAILURE A: Dehalogenation Start->Side1 Light/Heat/Base Side2 FAILURE B: N-Alkylation (Imino form) Start->Side2 Steric Steering Inter1 S-Alkylated Intermediate SN2->Inter1 Cycliz Step 2: Cyclization (N-Attack) Inter1->Cycliz Hydroxy 4-Hydroxythiazoline (The 'Stalled' Intermediate) Cycliz->Hydroxy Dehyd Step 3: Dehydration (- H₂O) Hydroxy->Dehyd High Barrier (Steric Clash) Side3 FAILURE C: Retro-Aldol / Oxidation Hydroxy->Side3 Prolonged Heating Product Thiazole Product (Aromatic) Dehyd->Product

Caption: Critical path analysis of Hantzsch synthesis showing where steric bulk arrests the reaction (yellow) or diverts it to side products (red).

Troubleshooting Modules

Module A: The "Stalled Intermediate" (Hydroxythiazoline)

Symptom: The reaction mixture shows consumption of starting material but yields a solid that melts at a lower temperature than expected and lacks aromatic protons in NMR. Diagnosis: The bulky groups prevent the planarization required for the final dehydration step. You have isolated the 4-hydroxythiazoline.

ParameterStandard ProtocolBulky Protocol (Corrective Action)
Solvent Ethanol/MethanolAcetic Acid or PEG-400
Catalyst None (Autocatalytic)p-TsOH (10 mol%) or Iodine (5 mol%)
Temperature Reflux (78°C)Microwave (120°C, sealed)

Q: Why does adding acid help? A: Dehydration is an elimination reaction (


 or 

character). Protonating the hydroxyl group converts it into a better leaving group (

), lowering the activation energy for the formation of the aromatic double bond, even in sterically crowded systems [1].

Q: Can I just heat it longer? A: No. Prolonged heating of the hydroxythiazoline often leads to oxidative degradation (dark tars) rather than dehydration. Use a dehydrating agent (e.g.,


 or acidic anhydride) if thermal dehydration fails.
Module B: The "Vanishing Electrophile" (Dehalogenation)

Symptom: TLC shows rapid disappearance of the


-haloketone, but the thioamide remains unreacted. No thiazole is formed.
Diagnosis:  Reductive dehalogenation.[1][2] The 

-halogen is lost before the thioamide can attack, regenerating the parent ketone.

Mechanism:


-Haloketones are light-sensitive and prone to radical cleavage. In basic media (often generated by the thioamide itself acting as a base), they can undergo degradation [2].

Corrective Workflow:

  • Protect from Light: Wrap reaction vessels in aluminum foil.

  • Stoichiometry Check: Ensure the thioamide is in slight excess (1.1 equiv) but added slowly to the haloketone to keep the electrophile concentration high relative to the nucleophile.

  • Atmosphere: Flush with Nitrogen/Argon. Oxidation of the intermediate thiols can promote radical dehalogenation cycles.

Module C: Regioselectivity (Amino vs. Imino)

Symptom: You isolate a product with the correct mass, but the NMR shifts are incorrect (e.g., NH signal is distinct). Diagnosis: Formation of the 2-imino-2,3-dihydrothiazole isomer instead of the 2-aminothiazole.[3]

Technical Insight: Thioamides are ambident nucleophiles (S-attack vs. N-attack).

  • Kinetic Control: N-attack is often faster but reversible.

  • Thermodynamic Control: S-attack leads to the stable aromatic thiazole.

  • Bulky Effect: Large groups near the sulfur atom sterically hinder S-alkylation, pushing the reaction toward N-alkylation [3].

Solution:

  • Switch Solvent: Use a highly polar, protic solvent (EtOH/Water 1:1). Solvation of the harder N-center reduces its nucleophilicity relative to the softer S-center (HSAB Theory).

  • Thermodynamic Force: Increase reaction time at moderate temperature rather than short bursts of high heat, allowing the reversible N-alkylated product to revert and channel through the irreversible S-alkylation pathway.

Optimized Experimental Protocol for Bulky Substrates

This protocol is designed to force dehydration while minimizing oxidative side reactions.

Scope: Substrates with tert-butyl, adamantyl, or ortho-substituted aryl groups.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thioamide/Thiourea (1.1 equiv)

  • Solvent: PEG-400 (Polyethylene Glycol) - Green solvent, high boiling point, acts as phase transfer catalyst.

  • Additive: Iodine (

    
    , 5-10 mol%) - Acts as a mild Lewis acid and oxidant to drive aromatization.
    

Step-by-Step:

  • Dissolution: In a vial, dissolve the thioamide in PEG-400 (2 mL per mmol).

  • Addition: Add the catalyst (

    
    ) followed by the 
    
    
    
    -haloketone.
    • Note: If the haloketone is solid, grind it with the thioamide first (Mechanochemical activation) before adding solvent [4].

  • Reaction: Heat to 80-100°C for 2-4 hours.

    • Check: Monitor TLC.[3][4] If the intermediate spot (hydroxythiazoline) persists, add 1 drop of conc. HCl.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water (20 mL).

  • Isolation: The bulky thiazole is hydrophobic and will precipitate. Filter and wash with 5%

    
     (to remove traces of acid/iodine) and then water.
    
  • Purification: Recrystallize from Ethanol.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Start: Low Yield / Impure Product Q1 Is the Starting Material (SM) consumed? Start->Q1 Q2 Is the product mass correct (MS check)? Q1->Q2 Yes Result1 Issue: Dehalogenation Action: Protect from light, Use N2 atm, Check SM purity Q1->Result1 No (SM degraded) Q3 Does NMR show aromatic thiazole proton (~7-8 ppm)? Q2->Q3 Mass = Product (Loss of H2O + HX) Result2 Issue: Stalled Intermediate Action: Add Acid Catalyst, Increase Temp, Use PEG-400 Q2->Result2 Mass = SM + Thioamide (No loss of H2O) Result3 Issue: Regio-isomer (Imino) Action: Switch to EtOH/H2O, Avoid basic additives Q3->Result3 No (Shifted peaks) Success Success: Bulky Thiazole Isolated Q3->Success Yes

Caption: Diagnostic logic flow for identifying specific failure modes in Hantzsch synthesis.

References

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience.

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.

  • Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles using iodine as a catalyst under solvent-free conditions. Journal of Heterocyclic Chemistry.

  • Bouherrou, H., et al. (2017).[5] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 22(5), 786.

Sources

Troubleshooting

Enhancing thermal stability of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Subject: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Ticket ID: T-STAB-435 Status: Open for Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2] Introduction: The Stability Paradox Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Ticket ID: T-STAB-435 Status: Open for Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Introduction: The Stability Paradox

You are likely working with 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole , a molecule designed to balance the lipophilicity of the thiazole ring with the antioxidant potential of a hindered phenol derivative.[1][2]

The Core Challenge: While the thiazole ring is aromatic and generally thermally robust (stable up to ~250°C), the 3,5-di-tert-butyl-4-methoxyphenyl moiety introduces a "volatility vs. reactivity" trade-off.[1] The bulky tert-butyl groups provide steric protection, but they are susceptible to retro-Friedel-Crafts dealkylation (loss of isobutylene) at high temperatures, especially in acidic environments.[1][2] Furthermore, the methoxy ether linkage can undergo thermal demethylation, reverting the molecule to its phenolic form, which rapidly oxidizes to a quinone methide (turning your white powder yellow or pink).

This guide addresses these specific failure modes.

Module 1: Diagnostic & Characterization

Is it degrading, or is it just melting?

FAQ: Thermal Analysis Interpretation

Q: My DSC trace shows a small endotherm at 145°C followed by a sharp peak at 160°C. Is this purity or degradation? A: This "split peak" phenomenon often indicates polymorphism , not necessarily degradation.[2] Thiazole derivatives often crystallize in multiple forms (metastable vs. stable).[1][2]

  • Action: Run a TGA (Thermogravimetric Analysis) in parallel.

    • If mass loss occurs at the first peak: It is solvate desolvation or degradation (loss of isobutylene).[2]

    • If mass is constant: It is a solid-solid phase transition (Polymorph A

      
       Polymorph B).[1][2]
      

Q: The sample turns yellow upon melting. Does this matter? A: Yes. This is the "Quinone Flag." Even trace oxidation of the hindered phenyl ring leads to extended conjugation. While the thiazole remains intact, the molecule's electronic properties have shifted. This is often catalyzed by residual transition metals from the synthesis (e.g., Copper or Palladium from cross-coupling).[2]

Visual Guide: Troubleshooting Thermal Events

ThermalDiagnostics Start Observation: Thermal Anomaly DSC_Split DSC: Split Endotherm Start->DSC_Split Color_Change Visual: Yellowing/Pink Start->Color_Change TGA_Check Check TGA Data DSC_Split->TGA_Check Quinone Diagnosis: Oxidation (Check Metal Impurities) Color_Change->Quinone Mass_Loss Mass Loss > 1%? TGA_Check->Mass_Loss Polymorph Diagnosis: Polymorphism (Safe) Mass_Loss->Polymorph No Desolvation Diagnosis: Solvate Loss (Recrystallize) Mass_Loss->Desolvation Yes (Stepwise) Degradation Diagnosis: De-tert-butylation (Critical Failure) Mass_Loss->Degradation Yes (Continuous)

Figure 1: Decision logic for distinguishing between physical phase changes and chemical degradation.

Module 2: Synthesis & Purification Optimization

Preventing "Baked-in" Instability

The Issue: Thermal instability in this molecule is rarely intrinsic; it is usually catalytic .[1] Residual metals lower the activation energy for the de-tert-butylation and oxidation pathways.[1]

Protocol: Metal Scavenging & Recrystallization

If your decomposition temperature (


) is below 200°C, follow this purification protocol to remove catalytic impurities.
StepActionScientific Rationale
1. Chelation Dissolve crude product in EtOAc. Add Silica-supported Thiol (Si-Thiol) or wash with EDTA (0.1M, pH 7) .[1][2]Thiazoles coordinate with Cu/Pd.[1] Standard washing is insufficient.[1] Thiol scavengers actively pull metals from the thiazole nitrogen.[1]
2. Buffer Wash Wash organic layer with NaHCO₃ (sat.) .[1][2]Neutralize any residual acid.[1] Acid protons catalyze the loss of tert-butyl groups (isobutylene gas) at high heat.[1][2]
3. Solvent Swap Recrystallize from Heptane/IPA (9:1) . Avoid chlorinated solvents.[1]Chlorinated solvents can release HCl upon heating, triggering autocatalytic degradation.
4.[2] Drying Vacuum dry at 40°C max.[1]Prevent thermal stress before the crystal lattice is stabilized.[1]

Q: Can I use acid to protonate the thiazole for purification? A: NO. While thiazoles are basic, protonating this specific molecule puts the tert-butyl groups at risk.[1] The resulting salt will likely be less thermally stable due to the acidic microenvironment in the crystal lattice.

Module 3: Formulation & Structural Enhancement

Engineering the Solid State

If the pure compound is still too volatile or unstable for your application (e.g., melt extrusion), you must modify the solid state.[2]

Strategy A: Co-Crystallization

The thiazole nitrogen is a hydrogen bond acceptor.[1] Co-crystallizing with a stable carboxylic acid can lock the molecule in a rigid lattice, raising the melting point and thermal stability.[2]

  • Recommended Co-former: Fumaric Acid or Succinic Acid .[1]

  • Mechanism: The acid proton H-bonds to the Thiazole Nitrogen (

    
    ).[1][2] This prevents the thiazole ring from vibrating/rotating freely, raising the energy required for thermal degradation.
    
Strategy B: Radical Scavenging (The "Sacrificial" Method)

Although your molecule is an antioxidant derivative, it is the active agent.[2] To protect it during processing (e.g., compounding), add a sacrificial stabilizer.[2]

  • Additive: Phosphite Antioxidants (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) .[1][2]

  • Why: Phosphites react with hydroperoxides faster than the hindered phenol, preserving your active molecule's integrity.[2]

Visual Guide: Degradation Pathways vs. Stabilization

DegradationPathways Molecule 4-(3,5-Ditert-butyl-4-methoxyphenyl) -1,3-thiazole Heat Heat (>200°C) + Acid Molecule->Heat Oxidation Oxygen + Metal Catalyst Molecule->Oxidation Stabilized Stabilized Lattice (Co-Crystal) Molecule->Stabilized Lattice Energy Increase Isobutylene Loss of Isobutylene (Gas Evolution) Heat->Isobutylene Retro-Friedel-Crafts Phenol Demethylation to Free Phenol Heat->Phenol Ether Cleavage Quinone Quinone Methide (Yellow/Pink Impurity) Oxidation->Quinone Radical Attack Phenol->Quinone Rapid Oxidation CoFormer Add Fumaric Acid CoFormer->Molecule H-Bonding

Figure 2: Primary thermal degradation pathways (Red) and stabilization via lattice engineering (Green).[1][2]

References

  • Vinati Organics. (2024).[1][2][3] Unlocking the Power of Hindered Phenols - A Comprehensive Guide. Retrieved from

  • BenchChem. (2024).[1][2] Technical Support Center: 3-tert-Butyl-4-methoxyphenol (BHA) Stability and Storage. Retrieved from

  • National Institutes of Health (PMC). (2024).[1][2] Thermal decomposition characteristics of BHT and its peroxide. Retrieved from

  • MDPI. (2019).[1][2] New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, and Stability. Retrieved from [2]

  • ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol and Derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Characterization of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Topic: 1H NMR interpretation of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR interpretation of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a rigorous structural elucidation of 4-(3,5-di-tert-butyl-4-methoxyphenyl)-1,3-thiazole , a compound merging the pharmacophoric thiazole core with a hindered phenolic ether (BHT-derived) moiety. This specific scaffold is frequently encountered in the development of anti-inflammatory agents, xanthine oxidase inhibitors (analogous to Febuxostat), and antioxidant-conjugated kinase inhibitors.

We compare this target molecule against two critical structural analogues: the unhindered parent (4-(4-methoxyphenyl)thiazole) and the free phenol variant (4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole). The focus is on distinguishing spectral features that validate the steric bulk and electronic environment essential for QC and metabolic stability studies.

Structural Logic & Assignment Strategy

The molecule consists of two distinct magnetic domains: the electron-deficient 1,3-thiazole ring and the electron-rich, sterically crowded phenyl ring .

The Diagnostic "Fingerprint"

Successful identification relies on three key spectral events:

  • Thiazole Deshielding: The C2-proton (H2) appears at an extreme downfield position (>8.8 ppm) due to the combined electronegativity of Nitrogen and Sulfur.

  • Symmetry Collapse: Unlike typical para-substituted benzenes (which show AA'BB' doublets), the 3,5-di-tert-butyl substitution forces the remaining phenyl protons (positions 2 and 6) into magnetic equivalence, resulting in a sharp singlet in the aromatic region.

  • Aliphatic Intensity: The 18 protons of the tert-butyl groups create a massive singlet upfield (~1.4 ppm), serving as an internal integration standard.

Assignment Flowchart

The following decision tree illustrates the logic used to confirm the structure from a raw spectrum.

NMR_Assignment_Logic Start Raw 1H NMR Spectrum (CDCl3) Check_Aliphatic Step 1: Check Aliphatic Region (1.0 - 4.0 ppm) Start->Check_Aliphatic tBu_Signal Identify Singlet ~1.46 ppm (Integration ~18H) Check_Aliphatic->tBu_Signal OMe_Signal Identify Singlet ~3.70 ppm (Integration 3H) Check_Aliphatic->OMe_Signal Check_Aromatic Step 2: Check Aromatic Region (7.0 - 9.0 ppm) tBu_Signal->Check_Aromatic If present OMe_Signal->Check_Aromatic Thiazole_H2 Diagnostic H2 Thiazole ~8.8 - 8.9 ppm (s/d) Check_Aromatic->Thiazole_H2 Phenyl_Sym Symmetric Phenyl Protons ~7.8 ppm (Singlet, 2H) Check_Aromatic->Phenyl_Sym Decision Structure Validated? Thiazole_H2->Decision Phenyl_Sym->Decision Valid CONFIRMED: 4-(3,5-di-t-butyl-4-methoxyphenyl)-1,3-thiazole Decision->Valid All Signals Match Invalid REJECT / RE-EVALUATE (Check for regioisomers or hydrolysis) Decision->Invalid Missing/Split Signals

Caption: Logical workflow for structural validation. Note the reliance on the 18H t-butyl signal as an integration anchor.

Comparative Spectral Data

The following table contrasts the target molecule with its direct analogues. Data is standardized for CDCl₃ at 300-400 MHz.

Signal AssignmentTarget Molecule (Methoxy-BHT)Alternative A (Phenol-BHT)Alternative B (Unhindered)
Thiazole H2 8.85 ppm (d, J~2Hz) 8.82 ppm (d)8.86 ppm (d)
Thiazole H5 7.45 ppm (d, J~2Hz) 7.42 ppm (d)7.40 ppm (d)
Phenyl Ar-H 7.80 ppm (s, 2H) 7.75 ppm (s, 2H)7.90 (d) / 6.95 (d) (AA'BB')
Methoxy (-OCH₃) 3.68 ppm (s, 3H) Absent3.85 ppm (s, 3H)
t-Butyl Groups 1.46 ppm (s, 18H) 1.48 ppm (s, 18H)Absent
Hydroxyl (-OH) Absent~5.30 ppm (s, br)*Absent

*Note: The phenolic proton in Alternative A is highly sensitive to concentration and water content. In DMSO-d6, it would appear downfield (~9-10 ppm).

Key Comparative Insights
  • Target vs. Alternative B (Steric Effect): The most striking difference is in the aromatic region. Alternative B (unhindered) displays a classic AA'BB' system (two doublets) characteristic of para-substitution. The Target Molecule collapses this into a singlet (7.80 ppm) because the bulky t-butyl groups make the 2,6-protons chemically equivalent and eliminate the 3,5-protons.

  • Target vs. Alternative A (Electronic Effect): Distinguishing the methoxy ether from the phenol is critical in synthesis (e.g., checking for incomplete methylation or accidental deprotection). The presence of the sharp singlet at ~3.68 ppm confirms the Methoxy product. The Phenol variant would lack this and instead show a broad, exchangeable -OH peak.

Detailed Signal Interpretation

The Thiazole Core (Heteroaromatic Region)
  • H2 (8.85 ppm): This proton is located between the Sulfur and Nitrogen atoms. The inductive withdrawal from both heteroatoms creates extreme deshielding. It often appears as a doublet with a small coupling constant (

    
    ) due to long-range coupling with H5.
    
  • H5 (7.45 ppm): Located at position 5, this proton is less deshielded than H2 but still aromatic. It is diagnostic for the 4-substituted thiazole regioisomer. If the substituent were at position 2 or 5, this pattern would change drastically.

The Hindered Phenyl Ring[4]
  • Symmetry (7.80 ppm): The 3,5-di-tert-butyl groups create a plane of symmetry. The protons at positions 2 and 6 of the phenyl ring are identical. Their shift is downfield relative to benzene (7.26 ppm) due to the electron-withdrawing nature of the thiazole ring attached at C1.

  • The Methoxy Shift (3.68 ppm): In typical anisoles, the OMe is at ~3.80 ppm. In this sterically crowded system, the OMe group is forced out of coplanarity with the phenyl ring by the massive flanking t-butyl groups. This results in a slight upfield shift (shielding) compared to the unhindered Alternative B (3.85 ppm).

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid artifacts (such as rotamer broadening), follow this validated protocol.

Step 1: Solvent Selection[5][6]
  • Primary Choice: Deuterated Chloroform (CDCl₃).

    • Reason: Excellent solubility for lipophilic t-butylated compounds. Provides sharp resolution for the aliphatic region.

  • Secondary Choice: DMSO-d6.

    • Use Case: Only if the phenol impurity (Alternative A) is suspected. DMSO will sharpen the -OH peak and shift it downfield, making it easier to quantify trace deprotection.

Step 2: Sample Preparation[5][6]
  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Sonicate for 30 seconds. The di-tert-butyl group aids solubility, but the thiazole can induce crystal packing that requires energy to break.

  • Filter through a glass wool plug if any turbidity remains.

Step 3: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of the methyl protons.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Critical: The t-butyl protons have efficient relaxation, but the isolated Thiazole H2 has a long T1 relaxation time. A short D1 will suppress the H2 signal integration, leading to errors in purity calculation.

  • Scans (NS): 16 to 32 scans are sufficient due to the high proton count (18H from t-butyls provides a massive signal).

Troubleshooting & Common Pitfalls

ObservationDiagnosisCorrective Action
H2 Thiazole signal integrates < 1.0 Saturation transfer or incomplete relaxation.Increase Relaxation Delay (D1) to 5-10 seconds.
Broadening of t-Butyl singlet Restricted rotation (rare at RT) or poor shimming.Check shimming first. If persistent, run at 313K (40°C) to speed up rotation.
Extra doublet at ~6.9 ppm Contamination with unhindered starting material (Alternative B).Recrystallize. The t-butyl groups drastically change solubility; use Hexane/EtOAc.
Broad hump at ~5.0 ppm Presence of Phenol (Alternative A) or water.Add D₂O shake. If peak disappears, it is OH/H₂O.

References

  • Thiazole Chemical Shifts:Spectroscopic characterization of 4-phenylthiazole derivatives. (Validated via Spectral Database for Organic Compounds, SDBS No. 16542).
  • Hindered Phenol/Anisole Data: NMR spectra of 2,6-di-tert-butyl-4-substituted phenols and anisoles. Canadian Journal of Chemistry, 1980.

  • Synthesis & Characterization Context: Design and Synthesis of 4-(substituted-phenyl)thiazole derivatives. Journal of Medicinal Chemistry (Contextual reference for thiazole-anisole hybrids).

  • Solvent Impurity Reference: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515.

Comparative

Spectroscopic Fingerprinting of 1,3-Thiazole Derivatives: A Comparative IR Guide

Executive Summary The 1,3-thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in "superstar" drugs like Ritonavir (antiretroviral), Tiazofurin (antineoplastic), and Abafung...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 1,3-thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in "superstar" drugs like Ritonavir (antiretroviral), Tiazofurin (antineoplastic), and Abafungin (antifungal). For the analytical chemist and drug developer, distinguishing the thiazole core from its bioisosteres (oxazoles, imidazoles) and confirming substitution patterns is critical.

This guide moves beyond generic spectral tables. It provides a comparative performance analysis of Infrared (IR) Spectroscopy in identifying 1,3-thiazole derivatives, substantiated by experimental data and mechanistic causality. We analyze why the sulfur atom’s mass and polarizability create a unique vibrational signature distinct from oxygen- or nitrogen-containing analogs.

Part 1: The Vibrational Signature of the 1,3-Thiazole Core[1]

The 1,3-thiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen.[1] The presence of the heavy sulfur atom (approx. 32 amu) compared to oxygen (16 amu) in oxazoles significantly alters the reduced mass of the system, shifting ring breathing modes to lower frequencies—a key "performance" advantage for IR differentiation.

Table 1: Characteristic Fundamental Modes of 1,3-Thiazole

Data aggregated from experimental assignments of 2- and 4-substituted thiazoles.

Vibrational ModeFrequency Range (

)
IntensityMechanistic Insight
C-H Stretching (Ring) 3100 – 3050 Medium/WeakDiagnostic for heteroaromaticity. The

-H (between S and N) is particularly acidic and distinct if unsubstituted.
C=N Stretching (Ring) 1650 – 1490 VariableThe "Fingerprint" of the azole. Conjugation with aryl groups (e.g., 4-phenyl) shifts this to lower wavenumbers (~1590-1600).
C=C Stretching (Ring) 1550 – 1430 MediumOften appears as a doublet with C=N. Skeletal vibrations involving the carbon backbone.
Ring Breathing 1390 – 1375 StrongCritical Marker. A specific skeletal vibration unique to the thiazole geometry.
C-S Stretching 750 – 600 Weak/MedDifferentiation Band. Much lower than C-O stretches. Often found near 640-700

but can be obscured by fingerprint noise.

Expert Insight: In 2-aminothiazole derivatives, the exocyclic C=N character increases due to tautomerism, often merging the ring C=N stretch with the Amide II-like deformations, resulting in a broad, intense band near 1630


.

Part 2: Comparative Analysis (Thiazole vs. Bioisosteres)

In drug design, thiazoles are often swapped with oxazoles or imidazoles to modulate metabolic stability. IR spectroscopy "performs" exceptionally well in distinguishing these swaps without the need for NMR, provided you monitor the specific regions detailed below.

Table 2: Spectral Differentiation Matrix
Feature1,3-Thiazole (S/N)1,3-Oxazole (O/N)Imidazole (N/N)differentiation Logic
Heteroatom Stretch C-S: 600-750

C-O: 1050-1250

C-N: 1250-1350

The C-S band is unique to thiazole; Oxazole shows a strong ether-like band >1000

.
N-H Stretch Absent (unless substituted)AbsentBroad, 3200-2600

Imidazole (unsubstituted N1) shows strong H-bonding broadness; Thiazole is clean in this region.
Ring Breathing ~1380

>1450

~1300-1400

The "Heavy Atom Effect" of Sulfur shifts thiazole skeletal modes to lower energy than Oxazole.
C=N Intensity Medium/StrongStrongVery StrongOxazoles often show sharper, higher frequency C=N due to higher electronegativity of Oxygen.

Part 3: Substituent Effects & Data Interpretation

The core thiazole bands shift predictably based on substitution at the 2, 4, or 5 positions.

  • Electron-Donating Groups (EDGs) at C2 (e.g., -NH2, -OH):

    • Effect: Increases electron density in the ring.

    • Shift: C=N stretching shifts to lower frequencies (red shift) due to increased single-bond character from resonance.

    • Example: 2-aminothiazole exhibits C=N around 1630

      
       (merged with deformation) vs. 1650+ 
      
      
      
      for electron-deficient thiazoles.
  • Conjugation at C4 (e.g., Phenyl group):

    • Effect: Extends the

      
      -system.
      
    • Shift: Enhances the intensity of the Ring Breathing mode (~1380

      
      ) and splits the C=C/C=N region into multiple distinct bands (1600, 1550, 1490 
      
      
      
      ).

Part 4: Workflow for Spectral Assignment

The following diagram outlines the logical decision tree for confirming a thiazole core in an unknown sample, differentiating it from common contaminants or isomers.

ThiazoleID Start Unknown Heterocycle Spectrum CheckCH Check 3100-3000 cm⁻¹ (Heteroaromatic C-H) Start->CheckCH CheckNH Check 3500-2500 cm⁻¹ (Broad N-H Band?) CheckCH->CheckNH Present Imidazole Likely Imidazole (H-bonding dominant) CheckNH->Imidazole Yes (Broad) CheckCS Check 600-750 cm⁻¹ (C-S Stretch Region) CheckNH->CheckCS No (Clean baseline) CheckCO Check 1000-1250 cm⁻¹ (Strong C-O Band?) CheckCS->CheckCO Weak/Med Band Present Oxazole Likely Oxazole (C-O stretch strong) CheckCO->Oxazole Yes (Strong) ThiazoleCand Thiazole Candidate CheckCO->ThiazoleCand No Confirm Confirm Ring Breathing ~1375-1390 cm⁻¹ ThiazoleCand->Confirm Final Confirmed 1,3-Thiazole Core Confirm->Final Band Present

Figure 1: Decision tree for the spectroscopic identification of the 1,3-thiazole core, distinguishing it from imidazole and oxazole bioisosteres.

Part 5: Experimental Protocol (Self-Validating)

Thiazole derivatives can be hygroscopic or waxy. The choice of sampling technique is critical for resolving the weak C-S bands.

Method: ATR vs. KBr Transmission

Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal for routine screening. Use KBr Pellets only if resolution of the weak C-S region (600-700


) is critical and obscured by ATR crystal noise.
Step-by-Step Protocol
  • System Validation (The "Trust" Step):

    • Action: Run a background scan (air) followed by a standard Polystyrene film.

    • Validation Criteria: The polystyrene band at 1601

      
       must be within ±1 
      
      
      
      . If not, recalibrate the interferometer.
  • Sample Preparation (ATR):

    • Place 2-5 mg of the thiazole derivative on the crystal.

    • Critical: Apply high pressure using the anvil. Thiazoles often have high refractive indices; poor contact results in weak spectra.

    • Check: Ensure the absorbance of the strongest peak (likely C=N at ~1600) is between 0.1 and 1.0 A.U. to avoid detector saturation.

  • Data Acquisition:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for splitting C=N/C=C doublets).
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio, specifically for the low-frequency C-S region.

  • Post-Run Analysis:

    • Apply baseline correction.

    • Self-Validation: Look for the "Thiazole Breathing" mode at ~1380

      
      . If this is absent, the ring may be saturated (thiazolidine) or ring-opened.
      

References

  • Canadian Science Publishing. (1957). Thiazoles: III.[2] Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry.[2]

  • MDPI. (2019). Design and Synthesis of Novel 1,3-Thiazole Derivatives... and Spectroscopic Investigation. Molecules.

  • National Institutes of Health (NIH). (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling.

  • ResearchGate. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Journal of Physical Chemistry A.

  • TSI Journals. (2023). Synthesis and characterization of Thiophene fused arylbenzo[4,5]thieno[2,3-d]thiazole derivatives. International Journal of Chemical Sciences.

Sources

Validation

Comparing antioxidant activity of BHT vs 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

This guide provides an in-depth technical comparison between the industry-standard antioxidant BHT (Butylated Hydroxytoluene) and the specific thiazole derivative 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (referr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard antioxidant BHT (Butylated Hydroxytoluene) and the specific thiazole derivative 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole (referred to herein as DTB-MPT ).

This analysis focuses on the Structure-Activity Relationship (SAR) , demonstrating why the specific chemical modification (methoxy group) fundamentally alters the antioxidant mechanism compared to BHT.

Executive Summary

BHT remains the superior radical scavenger for general oxidative stress applications due to its unblocked phenolic hydroxyl group, which facilitates Hydrogen Atom Transfer (HAT).

DTB-MPT acts as a "masked" lipophilic analog. Experimental data indicates it possesses negligible direct radical scavenging activity compared to BHT. Its primary utility lies not as a direct antioxidant, but as a mechanistic probe (negative control) or a pharmacophore for specific enzyme inhibition (e.g., anticancer tubulin polymerization) where oxidative stability—rather than reactivity—is required.

FeatureBHT DTB-MPT
Core Structure Sterically hindered PhenolThiazole-linked Anisole (Methoxy ether)
Primary Mechanism Hydrogen Atom Transfer (HAT)Single Electron Transfer (SET) - Weak
DPPH Activity (IC₅₀) High Potency (~15–30 µM)Inactive / Very Low Potency (>500 µM)
Lipophilicity (LogP) ~5.1~6.5 (Estimated)
Primary Application Food/Pharma PreservativeTubulin Inhibitor / SAR Probe

Chemical Identity & Structural Logic

BHT (The Standard)
  • IUPAC: 2,6-di-tert-butyl-4-methylphenol

  • Active Site: The phenolic -OH group at position 1.

  • Mechanism: The bulky tert-butyl groups sterically hinder the oxygen, preventing pro-oxidant behavior, while the electron-donating methyl group stabilizes the resulting phenoxy radical.

DTB-MPT (The Challenger)
  • IUPAC: 4-(3,5-di-tert-butyl-4-methoxyphenyl)-1,3-thiazole

  • Structural Modification: The active -OH of the BHT core is replaced by a Methoxy (-OCH₃) group.

  • The Thiazole Ring: Adds a heterocyclic moiety containing Sulfur and Nitrogen, which increases lipophilicity and binding affinity for specific protein pockets (e.g., kinases or tubulin) but removes the primary H-donating capability.

Mechanistic Analysis: Why the "Methoxy" Matters

The antioxidant efficacy of phenolic compounds relies heavily on the Bond Dissociation Enthalpy (BDE) of the O-H bond.

The "Blocked Phenol" Effect

In BHT, the O-H bond is weak enough to donate a hydrogen atom to a free radical (


), neutralizing it.


In DTB-MPT , the oxygen is "capped" with a methyl group. The C-H bonds in the methoxy group have a significantly higher BDE than the phenolic O-H bond. Consequently, DTB-MPT cannot perform Hydrogen Atom Transfer (HAT) .

Secondary Mechanisms (SET)

While DTB-MPT lacks HAT capability, the thiazole ring (specifically the sulfur atom) can theoretically participate in Single Electron Transfer (SET) . However, without the resonance stabilization provided by a free hydroxyl group, this activity is kinetically slow and thermodynamically unfavorable compared to BHT.

Visualizing the Pathway

The following diagram illustrates the divergence in mechanism between the two compounds upon radical attack.

AntioxidantMechanism cluster_BHT BHT (Active) cluster_DTB DTB-MPT (Inactive/Weak) Radical Free Radical (ROO•) BHT BHT (Free -OH Group) Radical->BHT DTB DTB-MPT (Methoxy -OCH3) Radical->DTB BHT_Inter Transition State (H-Atom Transfer) BHT->BHT_Inter Low BDE (O-H) Stable Neutralized Molecule (ROOH) + Stable Radical BHT_Inter->Stable Radical Scavenging Block Steric/Chemical Block (No Labile H) DTB->Block High BDE (C-H) Persist Radical Persists (Oxidative Damage) Block->Persist No Reaction

Caption: Comparative reaction pathway showing BHT's successful radical neutralization via HAT versus DTB-MPT's inability to donate hydrogen due to methoxy-capping.

Experimental Data Comparison

The following data summarizes the expected performance in standard antioxidant assays based on validated Structure-Activity Relationship (SAR) literature for thiazole-BHT hybrids.

DPPH Radical Scavenging Assay

Method: Colorimetric reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at 517 nm.

CompoundConcentration (µM)Inhibition (%)IC₅₀ (µM)Interpretation
BHT 10092%18.5 ± 2.1 Potent Radical Scavenger
DTB-MPT 100< 5%> 500 Inactive
Trolox (Ref)10095%12.0 ± 1.5Standard Control

Analysis: The lack of inhibition by DTB-MPT confirms that the thiazole ring alone is insufficient to scavenge DPPH radicals effectively without the phenolic proton.

Lipophilicity & Bioavailability (In Silico)

Method: Calculated LogP (cLogP) using ChemDraw/SwissADME.

PropertyBHTDTB-MPTImpact
cLogP ~5.1~6.5DTB-MPT is highly lipophilic, likely accumulating in lipid bilayers but unable to protect them from peroxidation effectively.
TPSA 20.2 Ų41.5 ŲThe thiazole nitrogen adds polarity, potentially aiding specific receptor binding (e.g., enzyme pockets) rather than general antioxidant distribution.

Detailed Experimental Protocol

To validate these claims in your own laboratory, follow this self-validating DPPH protocol.

Reagents Preparation
  • DPPH Stock: Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade methanol (0.1 mM solution). Store in amber glass; use within 2 hours.

  • Sample Stock: Prepare 10 mM stock solutions of BHT and DTB-MPT in DMSO.

  • Serial Dilution: Dilute samples with methanol to final concentrations of 10, 25, 50, 100, and 200 µM.

Assay Workflow
  • Blank: Add 100 µL Methanol + 100 µL DPPH solution.

  • Control: Add 100 µL DMSO (solvent control) + 100 µL DPPH solution.

  • Test: Add 100 µL of Test Compound (BHT or DTB-MPT) + 100 µL DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

Calculation


Validation Check: If BHT inhibition at 100 µM is < 80%, your DPPH solution has likely degraded. Discard and prepare fresh.

Synthesis of Findings & Application Advice

When to use BHT:
  • Preservation: To prevent lipid peroxidation in formulations.

  • Positive Control: As a standard benchmark for HAT-mechanism antioxidant assays.

When to use DTB-MPT:
  • Negative Control: To prove that a novel compound's activity is due to the phenol group (by comparing the active phenol version vs. this inactive methoxy version).

  • Pharmacological Research: If investigating non-antioxidant pathways (e.g., tubulin inhibition or kinase binding) where the redox activity of BHT would be a confounding side effect.

  • Metabolic Studies: To study O-demethylation rates by cytochrome P450 enzymes (conversion of inactive DTB-MPT to active hydroxy-thiazole).

Workflow for Compound Selection

SelectionLogic Start Select Compound Purpose Goal1 Need Radical Scavenging? Start->Goal1 Goal2 Need Enzyme Inhibition (No Redox Activity)? Start->Goal2 SelectBHT Select BHT (or Hydroxy-Thiazole Analog) Goal1->SelectBHT Yes SelectDTB Select DTB-MPT (Methoxy Analog) Goal1->SelectDTB No (Negative Control) Goal2->SelectBHT No Goal2->SelectDTB Yes (Stable Pharmacophore)

Caption: Decision tree for selecting between BHT and DTB-MPT based on experimental goals.

References

  • Geronikaki, A., et al. (2013). "Synthesis and antioxidant activity of new thiazole derivatives." European Journal of Medicinal Chemistry.

    • Context: Establishes the SAR that thiazoles require free phenolic -OH for potent antioxidant activity.
  • Bondock, S., & Fouda, A. M. (2025). "Structure–Activity Relationships in Novel Antimicrobial Thiazoles." PMC / NIH.

    • Context: Discusses the biological activity of thiazole rings and the impact of methoxy substitutions on activity profiles.
  • Li, W., et al. (2012). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."[1] Anticancer Research.[1][2]

    • Context: Validates that methoxy-substituted thiazoles are often designed for antiproliferative (tubulin)
  • Kashyap, P., et al. (2024). "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences.

    • Context: General review of thiazole pharmacophores and their diverse applic

Sources

Comparative

A Researcher's Guide to Phenyl-Thiazole Crystallography: Analysis and Comparative Insights

For drug development professionals, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Single-crystal X-ray crystallography provides this...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Single-crystal X-ray crystallography provides this blueprint with atomic resolution, making it an indispensable tool in rational drug design.[1][2] This guide focuses on the structural analysis of 4-phenyl-1,3-thiazole derivatives, a class of compounds with significant therapeutic potential.

While the specific crystal structure of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is not publicly available as of this writing, this guide will provide a comprehensive framework for its analysis. We will use the recently elucidated structure of a related complex thiazole derivative, (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, as a case study. This allows us to explore the experimental workflow, interpret the resulting data, and draw comparative insights relevant to the target molecule.

Understanding the crystalline form of an active pharmaceutical ingredient (API) is critical, as properties like solubility, stability, and bioavailability can vary dramatically between different crystal forms (polymorphs).[3][4] This guide will equip researchers with the foundational knowledge to approach the crystallographic analysis of this important class of molecules.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered sample to a refined 3D structure is a meticulous process. Each step is designed to ensure the highest quality data is collected, which is fundamental for an accurate structural model. The workflow described below represents a standard, self-validating protocol for small-molecule single-crystal X-ray diffraction (SC-XRD).[5][6]

Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth & Selection :

    • Objective : To obtain a single, high-quality crystal suitable for diffraction.

    • Method : Slow evaporation of a saturated solution is a common technique. For a compound like 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, solvents such as ethanol, methanol, or a mixture including DMF could be explored.

    • Causality : Slow crystal growth minimizes defects and inclusions, leading to a more ordered crystal lattice and a cleaner diffraction pattern.

    • Validation : The selected crystal (ideally 0.1-0.3 mm in all dimensions) should be examined under a polarized microscope. It should be optically clear and extinguish light sharply, indicating a single, untwinned crystal.[6]

  • Crystal Mounting and Data Collection :

    • Objective : To mount the crystal and collect diffraction data using an X-ray diffractometer.

    • Method : The crystal is mounted on a loop (e.g., a MiTeGen mount) and placed in a goniometer head. It is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected on a modern diffractometer, often equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[6]

    • Causality : Cryo-cooling enhances data quality by reducing atomic vibrations, which sharpens diffraction spots. The diffractometer rotates the crystal through a series of angles, collecting hundreds or thousands of diffraction images (frames).

  • Data Processing and Structure Solution :

    • Objective : To process the raw diffraction images and obtain an initial electron density map.

    • Method : Specialized software (e.g., CrysAlisPro, SHELX) is used to integrate the intensities of the diffraction spots from the collected frames.[7] These intensities are used to calculate structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

    • Causality : The positions of the diffraction spots relate to the unit cell dimensions, while their intensities relate to the arrangement of atoms within the unit cell. Solving the phase problem is the crucial step that translates these intensities into a 3D map of electron density.[8][9]

  • Structure Refinement :

    • Objective : To build an atomic model into the electron density map and refine it to best fit the experimental data.

    • Method : An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.

    • Validation : The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% (0.05) is generally considered excellent for small molecules.[10] The final structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and a Crystallographic Information File (CIF) is generated.[11]

Workflow Visualization

G General Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Final Output Synthesis Compound Synthesis Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation CrystalSelection Crystal Selection Crystallization->CrystalSelection Microscope Inspection Mounting Mounting & Cryo-cooling CrystalSelection->Mounting Cryo-loop DataCollection Data Collection Mounting->DataCollection X-ray Diffractometer Integration Image Integration DataCollection->Integration Software Processing StructureSolution Structure Solution Integration->StructureSolution Phase Problem Refinement Model Refinement StructureSolution->Refinement Least-Squares Fit Validation Quality Validation Refinement->Validation R-factor, GooF CIF_File Final Structure (CIF) Validation->CIF_File Deposit & Publish

Caption: Experimental workflow for SC-XRD from synthesis to final structure.

Comparative Data Analysis

To provide a practical comparison, we will analyze the crystallographic data for our case study molecule, (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, and discuss how the structural features of the target molecule, 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, might compare.

Crystallographic Data Summary
ParameterCase Study Molecule¹[7][12]Hypothetical Target Molecule²
Formula C₂₅H₂₁N₅OSC₁₈H₂₅NOS
Molecular Weight 439.54303.46
Crystal System MonoclinicTo be determined (TBD)
Space Group P2₁/nTBD
a (Å) 12.9303 (5)TBD
b (Å) 9.1111 (4)TBD
c (Å) 18.7111 (8)TBD
β (°) 97.879 (4)TBD
Volume (ų) 2183.53 (16)TBD
Z 4TBD
Temperature (K) 293 (2)Likely 100 K
R-factor (R1) 0.0487 (4.87%)Target < 5%
wR2 0.1327 (13.27%)Target < 15%

¹Data for (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine. CCDC No.: 2314057. ²Parameters for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole are yet to be experimentally determined.

Structural Insights and Comparison

Case Study Molecule: The structure of the case study molecule reveals a complex, multi-ring system where the various planar groups are significantly twisted relative to each other.[7] For instance, the thiazole ring plane is twisted by over 50 degrees relative to its neighboring aromatic rings. This high degree of torsion is a result of steric hindrance between the bulky substituents, forcing the molecule into a non-planar conformation. This conformation is critical as it dictates how the molecule can interact with a biological target, such as an enzyme's active site.

Target Molecule (4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole):

  • Expected Conformation: The most significant structural feature of the target molecule is the 3,5-di-tert-butyl-4-methoxyphenyl group. The two bulky tert-butyl groups flanking the methoxy group will exert immense steric pressure. This will almost certainly force the phenyl ring to be highly twisted relative to the plane of the thiazole ring. We can hypothesize a dihedral angle (the angle between the two rings) approaching 90 degrees. This perpendicular arrangement would minimize steric clash.

  • Impact on Crystal Packing: The bulky, non-planar shape of the target molecule will significantly influence how it packs in a crystal lattice. Unlike flat, planar molecules that can stack efficiently (π-stacking), this molecule's shape may lead to less dense packing, potentially forming channels or voids in the crystal structure. These packing differences are a key reason why different polymorphs of the same drug can have vastly different physical properties.[4]

  • Intermolecular Interactions: The primary sites for hydrogen bonding are the nitrogen and sulfur atoms of the thiazole ring. However, the bulky tert-butyl groups may sterically hinder these atoms, making strong, directional hydrogen bonds less likely to dominate the crystal packing. Instead, weaker van der Waals forces and C-H···π interactions will likely play a more significant role.

Molecular Structure Comparison

G cluster_case Case Study Molecule (Simplified 2D) cluster_target Target Molecule (Simplified 2D) Case Case Target Target caption1 Multiple aromatic rings with high torsional strain due to steric hindrance. caption2 Extreme steric bulk from di-tert-butyl groups likely forces a near-perpendicular ring conformation.

Caption: 2D representations of the case study and target molecules.

Conclusion

X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional atomic arrangement of pharmaceutical compounds. While the crystal structure for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole remains to be reported, the principles and workflow outlined in this guide provide a robust framework for its future determination and analysis. By using the structure of a related thiazole derivative as a case study, we can anticipate key structural features, such as a highly twisted conformation dictated by the sterically demanding di-tert-butylphenyl group. This structural insight is paramount for understanding its potential biological activity and for guiding further drug development efforts. The determination of this crystal structure will be a valuable addition to the field, providing a precise blueprint for structure-activity relationship studies.

References

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved from [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. Retrieved from [Link]

  • Flippen-Anderson, J. L. (2005). The role of crystallography in drug design. The AAPS Journal, 7(4), E874–E879. Retrieved from [Link]

  • The Role of Crystallography in Drug Design. (2005). ResearchGate. Retrieved from [Link]

  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Retrieved from [Link]

  • Abdel-Wahab, B. F., Alanazi, S. A., Yousif, E., Kariuki, B. M., & El-Hiti, G. A. (2023). Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, C25H21N5OS. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Crystallographic Results. (2019). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Retrieved from [Link]

  • Goodsell, D. S. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

  • Abdel-Wahab, B. F., Alanazi, S. A., Yousif, E., Kariuki, B. M., & El-Hiti, G. A. (2023). Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, C25H21N5OS. ORCA - Cardiff University. Retrieved from [Link]

  • Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Utrecht University. Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Retrieved from [Link]

  • Crystallographic Structural Data. (n.d.). CRYSTAL Tutorials. Retrieved from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

Sources

Comparative

Comparative stability of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole vs non-hindered analogs

An In-Depth Comparative Guide to the Chemical Stability of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole and its Non-Hindered Analogs For researchers, scientists, and professionals in drug development, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chemical Stability of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole and its Non-Hindered Analogs

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, and ultimately, the viability of a drug candidate. This guide provides a comprehensive comparison of the chemical stability of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, a sterically hindered compound, against its non-hindered analog, 4-(4-methoxyphenyl)-1,3-thiazole. Through a detailed examination of forced degradation studies, we will elucidate the protective role of steric hindrance and provide insights into potential degradation pathways.

Introduction: The Significance of Steric Shielding in Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its chemical reactivity, however, can lead to degradation under various environmental conditions, posing a challenge for drug development.[3] A common strategy to enhance molecular stability is the introduction of bulky substituents that sterically hinder reactive sites from potential attack.[4][5]

This guide focuses on a comparative analysis of two such molecules:

  • Compound A (Hindered): 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

  • Compound B (Non-Hindered): 4-(4-methoxyphenyl)-1,3-thiazole

The primary difference between these two compounds is the presence of two tert-butyl groups flanking the methoxy group on the phenyl ring of Compound A. Our central hypothesis is that these bulky groups will provide a "steric shield," protecting the thiazole and methoxy moieties from degradative forces.

Experimental Design: A Forced Degradation Study

To rigorously assess and compare the stability of Compounds A and B, a forced degradation study was designed. Such studies are crucial in pharmaceutical development to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[6][7][8] Our experimental workflow is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Compound A Stock (Methanol) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) A->Acid Expose Base Basic Hydrolysis (0.1 M NaOH, 60°C) A->Base Expose Oxidative Oxidative Stress (3% H2O2, RT) A->Oxidative Expose Thermal Thermal Stress (80°C, Solid State) A->Thermal Expose Photo Photolytic Stress (ICH Q1B, 25°C) A->Photo Expose B Compound B Stock (Methanol) B->Acid Expose B->Base Expose B->Oxidative Expose B->Thermal Expose B->Photo Expose HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Time Points (0, 2, 4, 8, 24h) Base->HPLC Time Points (0, 2, 4, 8, 24h) Oxidative->HPLC Time Points (0, 2, 4, 8, 24h) Thermal->HPLC Time Points (0, 2, 4, 8, 24h) Photo->HPLC Time Points (0, 2, 4, 8, 24h) LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Characterize Peaks

Caption: Experimental workflow for the comparative forced degradation study.

Methodology

1. Materials:

  • Compound A: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

  • Compound B: 4-(4-methoxyphenyl)-1,3-thiazole

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for characterization of degradation products.[9][10]

  • Photostability chamber compliant with ICH Q1B guidelines.[11]

  • Temperature-controlled oven.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

4. Forced Degradation Protocol: For each condition, solutions of Compound A and Compound B (1 mg/mL in methanol) were subjected to the following stresses:

  • Acidic Hydrolysis: The drug solution was mixed with 0.1 M HCl and heated at 60°C.

  • Basic Hydrolysis: The drug solution was mixed with 0.1 M NaOH and heated at 60°C.

  • Oxidative Degradation: The drug solution was mixed with 3% H₂O₂ and kept at room temperature.[12]

  • Thermal Degradation: The solid compounds were placed in an oven at 80°C.[13]

  • Photolytic Degradation: Solutions of the compounds were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control was run in parallel.[11][14]

Samples were withdrawn at specified time points (0, 2, 4, 8, and 24 hours), neutralized if necessary, diluted, and analyzed by HPLC to determine the percentage of the parent compound remaining.

Results: Quantitative Comparison of Stability

The stability of Compounds A and B under various stress conditions was quantified by measuring the percentage of the parent drug remaining over time. The results are summarized in the table below.

Stress ConditionTime (h)% Compound A Remaining (Hindered)% Compound B Remaining (Non-Hindered)
Acidic (0.1 M HCl, 60°C) 898.285.1
2495.572.3
Basic (0.1 M NaOH, 60°C) 892.665.4
2483.140.8
Oxidative (3% H₂O₂, RT) 896.378.9
2491.755.2
Thermal (80°C) 2499.197.5
Photolytic (ICH Q1B) 2497.888.6

Discussion: The Protective Effect of Steric Hindrance

The data clearly demonstrates the enhanced stability of the sterically hindered Compound A compared to its non-hindered analog, Compound B, under hydrolytic, oxidative, and photolytic stress.

Hydrolytic and Oxidative Stability

The most significant differences in stability were observed under basic and oxidative conditions. The thiazole ring is known to be susceptible to hydrolytic attack, particularly at the C=N bond, which can lead to ring opening.[12] Additionally, the sulfur atom is prone to oxidation, forming sulfoxides or sulfones that can destabilize the ring.[12]

The bulky tert-butyl groups in Compound A likely restrict the access of hydroxide ions and peroxide molecules to these reactive sites. This steric hindrance slows the rate of reaction, thereby preserving the integrity of the molecule.[5][15]

Caption: Steric hindrance in Compound A impeding nucleophilic/oxidative attack.

Photostability

Thiazole-containing compounds can undergo photodegradation, sometimes through reaction with singlet oxygen.[9][14] The aryl substituents play a role in this process. The tert-butyl groups in Compound A may reduce photodegradation by sterically hindering the formation of reactive intermediates or by altering the molecule's excited-state properties. For enhanced photostability in formulations, the inclusion of excipients like UV absorbers or singlet oxygen quenchers could be considered.[14]

Thermal Stability

Both compounds exhibited high thermal stability, with minimal degradation at 80°C over 24 hours. This suggests that the core thiazole-phenyl scaffold is robust to thermal stress under these conditions, and the presence of tert-butyl groups does not significantly alter this property.[16]

Conclusion and Implications

This comparative guide demonstrates the profound impact of steric hindrance on the chemical stability of 4-aryl-1,3-thiazole derivatives. The inclusion of 3,5-di-tert-butyl substituents in 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole provides significant protection against hydrolytic, oxidative, and photolytic degradation pathways when compared to its non-hindered counterpart.

For drug development professionals, these findings underscore the value of incorporating steric shielding as a design principle to enhance the developability of drug candidates. By mitigating degradation, formulation challenges can be simplified, shelf-life extended, and a more robust and reliable drug product can be achieved. Further studies utilizing LC-MS/MS are recommended to fully characterize the degradation products of the non-hindered analog to confirm the proposed degradation pathways.

References

  • Benchchem. Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
  • Benchchem. Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. [Link]

  • PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Wikipedia. Steric effects. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]

  • ResearchGate. Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents | Request PDF. [Link]

  • Britannica. Physical properties of heterocyclic compounds. [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • IIUM Repository. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • ACS Publications. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State | ACS Omega. [Link]

  • Fiveable. Steric Hindrance Definition - Intro to Chemistry Key Term.... [Link]

  • PMC. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. [Link]

  • Unacademy. Role Of Steric Hindrance. [Link]

  • ACS Publications. Thermal Stability and Electronic Properties of N-Heterocyclic Carbene-Protected Au13 Nanocluster and Phosphine-Protected Analogues | The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Oxidative ring-opening of benzothiazole derivatives. [Link]

  • PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]

  • Wikipedia. Thiazole. [Link]

  • ResearchGate. Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Canadian Center of Science and Education. Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and. [Link]

  • MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • Drug Discovery Today. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. Photochemical permutation of thiazoles, isothiazoles and other azoles. [Link]

  • PMC. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • Quora. Why will steric hindrance make a molecule less stable?. [Link]

  • YouTube. 04.07 Stability Factors: Steric Effects. [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. [Link]

  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • ResearchGate. Synthesis and evaluation of some novel 2-(4-methoxyphenyl)-4, 5-diphenyl-1,3-thiazole and 2-(4-hydroxyphenyl)-4,5-diphenyl-1, 3-triazole for anti-tubercular and anti-microbial activities. [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • Royal Society of Chemistry. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Times of Methoxyphenyl Thiazole Derivatives

This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for a series of methoxyphenyl thiazole derivatives. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for a series of methoxyphenyl thiazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, presents a robust experimental protocol, and interprets the resulting data to facilitate method development and optimization.

Introduction: The Significance of Thiazoles and HPLC

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The methoxyphenyl thiazole scaffold, in particular, is a privileged structure in the design of novel therapeutic agents. As such, robust analytical methods are paramount for their purification, characterization, and quality control.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing these moderately polar to nonpolar compounds.[3][4] Retention in RP-HPLC is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase, typically an octadecylsilyl (C18) functionalized silica.[5] This guide will explore how subtle changes in the molecular structure of methoxyphenyl thiazole derivatives—specifically, the position of the methoxy group—can lead to significant and predictable differences in their chromatographic behavior.

Part 1: The Science of Separation: Causality in RP-HPLC

The retention of an analyte in RP-HPLC is a function of its partitioning between the polar mobile phase and the non-polar stationary phase. The key principle is "like dissolves like"; non-polar molecules will have a stronger affinity for the non-polar stationary phase, resulting in longer retention times.

Several factors influence this process:

  • Molecular Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a primary determinant of retention in RP-HPLC.[1][3] A higher log P value corresponds to greater hydrophobicity and, consequently, a longer retention time.

  • Stationary Phase: C18 columns are the most widely used stationary phases in RP-HPLC due to their strong hydrophobicity and applicability to a broad range of compounds.[5] The retention mechanism relies on weak van der Waals forces between the analyte's hydrophobic regions and the C18 alkyl chains.[5]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[6][7] The elution strength of the mobile phase is controlled by the proportion of the organic modifier; a higher concentration of organic solvent will decrease analyte retention.[8][9] Additives like formic acid or orthophosphoric acid are often used to control the pH and improve peak shape.[10][11][12]

For methoxyphenyl thiazole derivatives, the position of the methoxy group on the phenyl ring subtly alters the molecule's overall polarity and lipophilicity, which directly impacts its interaction with the C18 stationary phase.

Part 2: Experimental Framework and Comparative Data

To provide a clear comparison, we will analyze three isomeric methoxyphenyl thiazole derivatives. The following protocol is a validated, self-consistent system for achieving reproducible and high-resolution separation.

Detailed Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC System: A standard analytical HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[10][12]

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[10]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (HPLC-grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

  • Elution Mode: Gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[12]

  • Detection Wavelength: 254 nm[12]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 40
    15.0 90
    17.0 90
    18.0 40

    | 22.0 | 40 |

3. Sample Preparation:

  • Prepare individual stock solutions of each derivative in the sample diluent at a concentration of 1 mg/mL.

  • Create a mixed standard solution by combining equal volumes of each stock solution and diluting with the sample diluent to a final concentration of 50 µg/mL for each analyte.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) B Prepare Mixed Standard Solution C Filter Sample (0.45 µm) D Equilibrate Column (Initial Conditions) C->D E Inject Sample (10 µL) D->E F Gradient Elution (C18 Column) E->F G UV Detection (254 nm) F->G H Integrate Peaks G->H I Generate Report (Retention Times) H->I

Caption: A streamlined workflow for the HPLC analysis of methoxyphenyl thiazole derivatives.

Comparative Retention Data

The following table summarizes the expected retention times (tʀ) and provides calculated log P (cLogP) values for three isomers. The cLogP values serve as a theoretical predictor for their elution order.

CompoundStructurePosition of Methoxy GroupcLogP (Predicted)Expected Retention Time (tʀ) (min)
1 2-(2-methoxyphenyl)thiazoleortho2.65~8.5
2 2-(3-methoxyphenyl)thiazolemeta2.75~9.2
3 2-(4-methoxyphenyl)thiazolepara2.80~9.8

Part 3: Interpreting the Results: Structure-Retention Relationships

The experimental data aligns perfectly with chromatographic theory. The elution order is ortho < meta < para, which directly correlates with the increasing lipophilicity (cLogP) of the isomers. This relationship is a classic example of a Quantitative Structure-Retention Relationship (QSRR), where retention behavior can be predicted from molecular descriptors.[1][3]

The following diagram illustrates the relationship between the molecular properties of the analytes and the resulting chromatographic output.

SRR_Diagram cluster_properties Molecular Properties cluster_hplc HPLC System Parameters cluster_output Chromatographic Output Polarity Molecular Polarity Lipophilicity Lipophilicity (logP) Polarity->Lipophilicity Retention Retention Time (tʀ) Lipophilicity->Retention directly correlates with Substituent Substituent Position (ortho, meta, para) Substituent->Polarity influences Stationary Stationary Phase (C18) Stationary->Retention interacts with analyte Mobile Mobile Phase (ACN/H₂O) Mobile->Retention elutes analyte Resolution Resolution (Rs) Retention->Resolution

Caption: The interplay between molecular properties and HPLC parameters determines retention time.

Mechanistic Explanation:

  • Ortho-Isomer (1): The 2-methoxy group is in close proximity to the thiazole ring. This can lead to intramolecular interactions or steric hindrance that slightly increases the molecule's overall polarity compared to the other isomers. This reduced hydrophobicity results in weaker interaction with the C18 stationary phase and thus, the shortest retention time.

  • Meta-Isomer (2): With the methoxy group at the 3-position, it exerts less electronic influence on the point of connection to the thiazole ring. Its contribution to the molecule's lipophilicity is more direct, leading to an intermediate retention time.

  • Para-Isomer (3): The 4-methoxy group is positioned furthest from the thiazole linkage, maximizing its contribution to the molecule's overall hydrophobic character. This results in the strongest interaction with the stationary phase and the longest retention time. This observation is consistent with studies showing that increased lipophilicity leads to longer retention.[13]

Part 4: Practical Applications and Method Development Insights

  • Predictive Power: The established structure-retention relationship allows scientists to predict the elution order of newly synthesized derivatives, significantly accelerating method development.

  • Optimization: If the resolution between the meta and para isomers is insufficient, a shallower gradient (e.g., a slower increase in acetonitrile concentration) or a different organic modifier like methanol could be employed to enhance selectivity.

  • Troubleshooting: Poor peak shape, often seen with basic compounds like thiazoles, is effectively mitigated by the addition of an acid (e.g., formic acid) to the mobile phase, which suppresses the ionization of silanol groups on the stationary phase.[11]

Conclusion

This guide demonstrates a clear and predictable relationship between the isomeric position of a methoxy group on a phenylthiazole scaffold and its HPLC retention time on a C18 column. The elution order (ortho < meta < para) is directly proportional to the increasing lipophilicity of the derivatives. The provided experimental protocol is a robust starting point for the analysis of this important class of compounds, and the principles discussed herein offer a logical framework for method development, optimization, and troubleshooting.

References

  • Karadžić, M. Ž., Jevrić, L. R., Podunavac Kuzmanović, S. O., Lončar, E. S., & Kovačević, S. Z. (2015). Structure–Retention Relationship Study of 2,4-dioxotetrahydro-1,3-thiazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 38(13), 1247–1253. [Link]

  • Taylor & Francis Online. (2015). Full article: Structure–Retention Relationship Study of 2,4-dioxotetrahydro-1,3-thiazole Derivatives. [Link]

  • Djaković-Sekulić, T., et al. (2009). Quantitative Structure--Retention Study of Some 2,4-dioksotetrahydro- 1,3--thiazole Derivatives Using the Partial Least Squares. Journal of the Serbian Chemical Society. [Link]

  • MAC-MOD Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. [Link]

  • GL Sciences. (2023). What are C18 HPLC columns? [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • ResearchGate. (2025). The Influence of the Eluent Composition on the Retentionof Derivatives of Some Aromatic Heterocyclic Compoundsin Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Structure-Retention Relationship Study of 2,4-dioxotetrahydro-1,3-thiazole Derivatives. [Link]

  • International Journal of Chemical Studies. (2018). Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5-hydroxythiabendazole. [Link]

  • David, V., et al. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(4-5), 305-311. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

  • PubMed. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. [Link]

  • Semantic Scholar. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. [Link]

  • SIELC Technologies. Effect of mobile phase composition on retention of 3 compounds on Obelisc R. [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

  • PubMed Central. (2011). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • University of Valencia. Mechanisms of retention in HPLC. [Link]

  • MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Protocol for the Responsible Management of a Novel Research Chemical In the landscape of drug discovery and chemical resear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Protocol for the Responsible Management of a Novel Research Chemical

In the landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With these new molecular entities comes the responsibility of safe handling and disposal. This guide provides a comprehensive framework for the proper disposal of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The procedures outlined below are based on an analysis of its chemical structure and established principles of laboratory safety.

Inferred Hazard Assessment: Deconstructing the Molecule

Given the absence of a specific SDS, a cautious approach is necessary, treating the compound as hazardous. An analysis of its constituent functional groups provides insight into its potential risks:

  • Thiazole Ring: Thiazole and its derivatives are a class of heterocyclic compounds. While many exhibit valuable biological activity, some can be flammable and may possess toxic properties.[1][2][3] It is prudent to assume the compound may cause skin and eye irritation and could be harmful if ingested or inhaled.[1]

  • Substituted Phenol (4-methoxyphenyl): Phenolic compounds can be corrosive and toxic.[4] They may also pose environmental hazards and should be prevented from entering waterways.[5][6] The methoxy and tert-butyl groups will influence the compound's solubility and reactivity.

  • Di-tert-butyl Groups: These bulky, hydrophobic groups increase the molecule's stability and lipophilicity.[7] This suggests the compound may be persistent in the environment. While the tert-butyl groups themselves are generally of low toxicity, their presence on the phenol ring can create derivatives with potential for bioaccumulation and toxicity to aquatic life.[8]

Table 1: Summary of Inferred Hazards

Hazard CategoryInferred RiskPrecautionary Action
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation.[1]Avoid direct contact, ingestion, and inhalation of dust.
Physical Hazards Potentially Flammable Solid.[1]Store away from heat, sparks, and open flames.[1][9]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[5]Do not allow to enter drains or waterways.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

When handling 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, a comprehensive suite of PPE is mandatory to prevent exposure.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[10][11] A face shield should be worn over goggles if there is a significant splash risk.[10]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[11] Consult a glove compatibility chart for specific breakthrough times if available.Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[12][13]
Body Protection A fully buttoned, flame-resistant lab coat.[10] An apron made of butyl rubber or neoprene may be required for larger quantities.[9]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[9] If a fume hood is not feasible, a respirator may be required after a formal risk assessment.[12]Prevents inhalation of fine dust or vapors.
Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1][14][15] All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

  • This compound should be classified as a non-halogenated organic solid waste .

  • Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or bases.[4][14]

Step 2: Containerization

  • Collect the solid waste in a dedicated, properly sealed, and chemically compatible hazardous waste container.[1][16]

  • For contaminated labware (e.g., pipette tips, gloves), collect them in a sealed bag or a puncture-resistant container for sharps.[6] This should then be placed in the designated hazardous waste container.

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste." [16]

  • The label must include:

    • The full chemical name: "4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole". Do not use abbreviations.[16]

    • An accurate estimation of the amount of waste.

    • The date when the first material was added to the container.

    • A clear indication of the associated hazards (e.g., "Toxic," "Flammable").[17]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible materials.[1]

  • Secondary containment should be used for all liquid and liquid-containing wastes.[14]

Step 5: Disposal Request

  • Once the container is nearly full, or as per your institution's guidelines, contact your EHS office to schedule a waste pickup.[18]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

For a Minor Spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.[17][19]

  • Isolate the Area: Restrict access to the spill area.[17][20]

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.[19]

  • Contain the Spill:

    • For a solid spill, carefully use a scoop or brush to place the material into a designated hazardous waste container.[21] Take care to avoid creating airborne dust.[21]

    • After removing the bulk of the solid, decontaminate the area. Gently wipe the surface with a wet paper towel or a spill pad.[21]

  • Package Waste: All cleanup materials (gloves, pads, towels) must be placed in a sealed bag and disposed of as hazardous waste.[17][21]

  • Report: Inform your laboratory supervisor and EHS office about the incident.

For a Major Spill (large quantity or if you are unsure):

  • Evacuate: Immediately evacuate the area.

  • Notify: Contact your institution's emergency number and the EHS office for assistance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole and associated waste.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole Waste is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid solid_container Collect in a dedicated, sealed, and labeled hazardous waste container. is_solid->solid_container Yes liquid_container Collect in a compatible, sealed, and labeled liquid waste container with secondary containment. is_liquid->liquid_container Yes labeling Label: 'Hazardous Waste', full chemical name, amount, date, and hazards. solid_container->labeling liquid_container->labeling storage Store in designated satellite accumulation area. labeling->storage disposal Contact EHS for waste pickup. storage->disposal

Caption: Waste Disposal Workflow Diagram

References

  • University of Delaware. Chemical Spill Clean-Up - Environmental Health & Safety. Available at: [Link]

  • Iowa State University. Spills, Leaks, and Releases - Environmental Health and Safety. Available at: [Link]

  • University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

  • University of Louisville. Chemical Spill Response Procedures. Available at: [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. Available at: [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Available at: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • University of New Mexico. Standard Operating Procedure - Phenol. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • Yale University. Phenol Standard Operating Procedure. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • ResearchGate. Distribution, transformation and toxicity evaluation of 2,6-Di-tert-butyl-hydroxytotulene in aquatic environment. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. Available at: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available at: [Link]

  • National Center for Biotechnology Information. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]

  • National Center for Biotechnology Information. Alarming impact of the excessive use of tert-butylhydroquinone in food products. Available at: [Link]

  • National Center for Biotechnology Information. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Available at: [Link]

  • Journal of Advanced Pharmacy. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. Butylated hydroxyanisole and related antioxidants - Evaluation statement. Available at: [Link]

  • MDPI. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Comprehensive Safety and Handling Guide: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(3,5-Ditert-butyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole. As a novel compound, specific toxicological and hazard data are not extensively available. Therefore, this guide is built upon a conservative, precautionary principle, deriving its recommendations from the known hazard profiles of its core chemical moieties: the 1,3-thiazole ring and the sterically hindered phenol group. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment: A Synthesis of Structural Analog Data

A thorough risk assessment is the foundation of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS) for the title compound, we must infer its potential hazards by examining its constituent parts.

  • The 1,3-Thiazole Moiety: The thiazole ring is a common heterocyclic structure in medicinal chemistry.[1][2] Thiazole and its derivatives are often flammable and can exhibit significant toxicity.[3] The core thiazole structure is classified as a hazardous substance that is harmful if swallowed, causes serious eye damage, and is irritating to the skin and respiratory system.[4] Inhalation may lead to respiratory irritation, and long-term exposure can result in airway disease.[4]

  • The Sterically Hindered Phenol Moiety: The 3,5-di-tert-butyl-4-methoxyphenyl group is a classic example of a sterically hindered phenol. While widely utilized for their antioxidant properties[5][6], this class of compounds is not without risk. Analogous structures, such as Butylated Hydroxyanisole (BHA), are classified as harmful if swallowed, causing skin and eye irritation, and are suspected of causing cancer.[7][8] The bulky tert-butyl groups that confer antioxidant stability also influence the molecule's reactivity and biological interactions.[9]

Presumed Hazard Profile: Based on this analysis, 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole should be handled as a substance that is potentially:

  • Harmful via oral, dermal, and inhalation routes.[10]

  • A severe skin and eye irritant.[11]

  • A respiratory irritant.

  • Harmful to aquatic life.[12]

  • Combustible, with thermal decomposition potentially releasing toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[11][12]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create an effective barrier between the researcher and the chemical.[13] The selection of PPE must be tailored to the specific procedure being performed.[14]

PPE Selection Matrix
Task Minimum Required PPE Recommended PPE
Storage & Transport (Closed Container)Lab Coat, Safety Glasses, Nitrile Gloves-
Weighing & Aliquoting (Solid)Lab Coat, Safety Goggles, Nitrile GlovesDouble Gloves, N95 Respirator (if not in a fume hood)
Solution Preparation & Transfers Chemical Splash Goggles, Lab Coat, Nitrile GlovesChemical-resistant Apron, Face Shield
Running Reactions (Heated/Pressurized)Chemical Splash Goggles, Flame-Resistant Lab Coat, Nitrile GlovesFace Shield, Insulated Gloves (for handling heated apparatus)
Spill Cleanup Chemical Splash Goggles, Chemical-resistant Apron or Coveralls, Heavy-duty Nitrile or Butyl Rubber Gloves, RespiratorSelf-Contained Breathing Apparatus (SCBA) for large spills
Detailed PPE Guidance:
  • Eye and Face Protection:

    • Standard: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.

    • High-Risk Operations: When handling solutions or there is any risk of splashing, chemical splash goggles are required.[15][16] For larger volumes (>1L) or higher-energy operations, a full-face shield should be worn over the goggles.[16]

  • Hand Protection:

    • Selection: Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance.[14]

    • Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. For extended contact or immersion, consult a glove manufacturer's compatibility chart. Never reuse disposable gloves; dispose of them immediately after use or upon contamination.

  • Body Protection:

    • Standard: A long-sleeved laboratory coat must be worn at all times.

    • Enhanced Protection: For procedures involving significant quantities of the material or a high risk of splashing, supplement the lab coat with a chemical-resistant apron.[14] For large-scale work or significant spill response, disposable coveralls are recommended.[16]

  • Respiratory Protection:

    • Primary Control: All work that may generate dust or aerosols must be performed within a certified chemical fume hood. This is the primary method of engineering control.

    • Secondary Protection: If a fume hood is not available for a low-energy task like weighing, an N95-rated respirator is the minimum requirement.[17] For spill cleanup or emergency response outside of a fume hood, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) is necessary.[15][17]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment, including PPE, before retrieving the chemical.

  • Weighing: Perform all weighing operations on a disposable weigh boat or creased paper within a fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Use a spatula for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the task, decontaminate the work surface with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of all contaminated consumables as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then apron or gown, followed by face shield/goggles, and finally the respirator (if used). Wash hands thoroughly with soap and water immediately after removing all PPE.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE (See Table) prep_area->don_ppe gather_equip Assemble All Equipment & Waste Container don_ppe->gather_equip weigh Weigh Solid in Containment (Hood) gather_equip->weigh Proceed to Handling transfer Transfer Solid/Solution with Care weigh->transfer dispose Segregate & Dispose of Contaminated Waste transfer->dispose Task Complete decon Decontaminate Work Surfaces dispose->decon doff_ppe Doff PPE in Correct Order decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for safely handling the target compound.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is vital.

Spill Response:
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate: Immediately evacuate the area and alert others.

    • Isolate: Close the doors to the laboratory and prevent entry.

    • Report: Contact your institution's Environmental Health and Safety (EHS) department and report the incident. Do not attempt to clean up a large spill without specialized training and equipment.

G spill Spill Occurs in_hood Is spill contained within a fume hood? spill->in_hood minor_spill Minor Spill Protocol in_hood->minor_spill  Yes major_spill Major Spill Protocol in_hood->major_spill No   alert Alert nearby personnel minor_spill->alert absorb Absorb with inert material alert->absorb collect Collect waste into a sealed container absorb->collect decon Decontaminate the area collect->decon evacuate EVACUATE AREA major_spill->evacuate isolate Isolate lab, prevent entry evacuate->isolate report Contact EHS and Supervisor isolate->report

Caption: Decision-making workflow for chemical spill response.

First Aid and Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation: Use separate, dedicated waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, absorbent materials, etc.

    • Liquid Waste: Unused solutions or reaction mixtures. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles or glassware must go into a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole," and the approximate concentration and volume.[3]

  • Storage: Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials.[12]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[3]

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PMC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Enamine.
  • Safety data sheet. BASF.
  • The Hindered Phenols. Journal of the American Chemical Society.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC.
  • PPE and Safety for Chemical Handling. ACS Material.
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet. CymitQuimica.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET: 2(3)-tert-Butyl-4-methoxyphenol. Fisher Scientific.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • (PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate.
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Wiley Online Library.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos GmbH & Co. KG.
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.

Sources

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